DS39201083 sulfate
Description
Properties
Molecular Formula |
C16H20N2O5S |
|---|---|
Molecular Weight |
352.405 |
IUPAC Name |
5-methyl-1,4,5,7-tetrahydro-2,5-ethanoazocino[4,3-b]indol-6(3H)-one sulfuric acid |
InChI |
InChI=1S/C16H18N2O.H2O4S/c1-16-6-8-18(9-7-16)10-12-11-4-2-3-5-13(11)17-14(12)15(16)19;1-5(2,3)4/h2-5,17H,6-10H2,1H3;(H2,1,2,3,4) |
InChI Key |
PHMKRJVUZIFDAQ-UHFFFAOYSA-N |
SMILES |
O=C1C(CC2)(C)CCN2CC3=C1NC4=C3C=CC=C4.O=S(O)(O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DS39201083; DS-39201083; DS 39201083; DS39201083 sulfate; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of DS39201083 Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS39201083 sulfate is a novel, potent analgesic compound derived from conolidine, a naturally occurring indole alkaloid.[1] Unlike traditional opioid analgesics, this compound exhibits its pain-relieving effects without agonist activity at the mu-opioid receptor, suggesting a distinct and potentially safer mechanism of action.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by available preclinical data. The information presented herein is intended to support further research and development of this promising non-opioid analgesic.
Core Mechanism of Action: Targeting the Atypical Chemokine Receptor ACKR3
While direct binding studies on this compound are not yet publicly available, its mechanism of action is strongly suggested by that of its parent compound, conolidine. Recent research has identified the atypical chemokine receptor ACKR3 (also known as CXCR7) as a primary target of conolidine. ACKR3 functions as a scavenger for endogenous opioid peptides, such as enkephalins and dynorphins.[2][3][4] By binding to and internalizing these peptides, ACKR3 reduces their availability to activate classical opioid receptors (mu, delta, and kappa), thereby dampening their natural analgesic effects.
It is hypothesized that this compound, as a more potent derivative of conolidine, acts as an antagonist or biased agonist at the ACKR3 receptor. By inhibiting the scavenging function of ACKR3, this compound would increase the local concentration of endogenous opioid peptides. These peptides would then be more available to activate their respective receptors, leading to an enhanced analgesic effect through the body's own pain-relief pathways. This indirect mechanism of analgesia avoids direct activation of the mu-opioid receptor, potentially mitigating the undesirable side effects associated with traditional opioids, such as respiratory depression, tolerance, and addiction.
Signaling Pathway Diagram
Caption: Proposed mechanism of action for this compound.
Preclinical Analgesic Activity
This compound has demonstrated significant analgesic effects in preclinical models of pain, specifically the acetic acid-induced writhing test and the formalin test in mice.[1] These tests are standard in vivo assays used to evaluate the efficacy of potential analgesics.
Quantitative Data Summary
Quantitative data from the primary publication by Arita et al. (2019) is not publicly available at this time. The following table is a template for when such data becomes accessible and is based on the qualitative descriptions of potency.
| Test | Compound | Dose | Effect | ED₅₀ (mg/kg) |
| Acetic Acid-Induced Writhing | This compound | TBD | More potent than conolidine | TBD |
| Conolidine | TBD | Analgesic | TBD | |
| Formalin Test (Early Phase) | This compound | TBD | More potent than conolidine | TBD |
| Conolidine | TBD | Analgesic | TBD | |
| Formalin Test (Late Phase) | This compound | TBD | More potent than conolidine | TBD |
| Conolidine | TBD | Analgesic | TBD |
TBD: To Be Determined from the full-text publication.
Experimental Protocols
Acetic Acid-Induced Writhing Test
This model assesses visceral pain by inducing abdominal constrictions (writhes) through the intraperitoneal injection of a dilute acetic acid solution.
Methodology:
-
Animal Model: Male ddY mice are typically used.
-
Acclimation: Animals are acclimated to the testing environment before the experiment.
-
Drug Administration: this compound, conolidine, or a vehicle control is administered, often orally or intraperitoneally, at a specified time before the acetic acid injection.
-
Induction of Writhing: A solution of 0.6% acetic acid is injected intraperitoneally.
-
Observation: Immediately following the acetic acid injection, the number of writhes (a specific stretching posture) is counted for a set period, typically 10-20 minutes.
-
Data Analysis: The percentage of inhibition of writhing is calculated for the drug-treated groups compared to the vehicle control group. The dose that produces a 50% reduction in writhing (ED₅₀) is then determined.
Formalin Test
The formalin test is a model of continuous pain that has two distinct phases: an early, acute phase and a late, inflammatory phase.
Methodology:
-
Animal Model: Male ddY mice are commonly used.
-
Acclimation: Mice are placed in an observation chamber for a period to acclimate.
-
Drug Administration: The test compound (this compound or conolidine) or vehicle is administered prior to the formalin injection.
-
Induction of Pain: A dilute solution of formalin (typically 2.5%) is injected into the plantar surface of one hind paw.
-
Observation: The amount of time the animal spends licking or biting the injected paw is recorded.
-
Early Phase (Neurogenic Pain): 0-5 minutes post-injection. This phase is due to the direct activation of nociceptors.
-
Late Phase (Inflammatory Pain): 15-30 minutes post-injection. This phase is associated with the release of inflammatory mediators.
-
-
Data Analysis: The total time spent licking or biting in each phase is compared between the treated and control groups.
Experimental Workflow Diagram
Caption: General experimental workflow for preclinical analgesic assays.
Conclusion and Future Directions
This compound represents a promising new avenue for the development of non-opioid analgesics. Its proposed mechanism of action, centered on the modulation of the atypical chemokine receptor ACKR3, offers a novel strategy for pain management that may circumvent the limitations of current opioid-based therapies. The enhanced potency of this compound compared to its parent compound, conolidine, underscores its potential as a clinical candidate.
Future research should focus on:
-
Elucidating the precise binding kinetics and functional activity of this compound at the ACKR3 receptor.
-
Conducting comprehensive preclinical studies to establish a full pharmacokinetic and pharmacodynamic profile.
-
Investigating the analgesic efficacy of this compound in a broader range of pain models, including neuropathic and chronic pain.
-
Assessing the safety and tolerability profile of this compound in preclinical toxicology studies.
A thorough understanding of these aspects will be critical for the successful translation of this promising compound into a clinically effective and safe non-opioid analgesic.
References
- 1. Discovery of conolidine derivative DS39201083 as a potent novel analgesic without mu opioid agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.lih.lu [researchportal.lih.lu]
- 3. The atypical chemokine receptor ACKR3/CXCR7 is a broad-spectrum scavenger for opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to DS39201083 Sulfate: A Novel Non-Opioid Analgesic
For Researchers, Scientists, and Drug Development Professionals
Abstract
DS39201083 sulfate is a novel, potent analgesic agent derived from the natural indole alkaloid, conolidine.[1][2] Chemically identified as 5-methyl-1,4,5,7-tetrahydro-2,5-ethanoazocino[4,3-b]indol-6(3H)-one sulfuric acid salt, this compound has demonstrated significant analgesic properties in preclinical models of pain.[1] A key characteristic of this compound is its mechanism of action, which is distinct from traditional opioids as it exhibits no agonist activity at the mu (µ) opioid receptor.[1][2] This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its analgesic efficacy and experimental protocols, to support further research and development.
Introduction
The ongoing opioid crisis has highlighted the urgent need for effective, non-addictive pain therapeutics.[2] Natural products have historically been a rich source of novel pharmacological agents. Conolidine, an indole alkaloid isolated from the stem bark of Tabernaemontana divaricata, has been identified as a promising non-opioid analgesic.[2] this compound is a synthetic derivative of conolidine, developed to enhance its analgesic potency.[1][2] This document collates the published preclinical findings on this compound, presenting a detailed analysis of its analgesic effects and the methodologies used in its initial evaluation.
Chemical and Physical Properties
-
Chemical Name: 5-methyl-1,4,5,7-tetrahydro-2,5-ethanoazocino[4,3-b]indol-6(3H)-one sulfuric acid salt
-
Synonyms: this compound, DS-39201083
-
Molecular Formula: C₁₆H₁₈N₂O · H₂SO₄
-
Appearance: Not specified in available literature.
-
Solubility: Not specified in available literature.
Preclinical Pharmacology
The analgesic potential of this compound has been evaluated in established murine models of pain: the acetic acid-induced writhing test and the formalin test.
Analgesic Efficacy
The following tables summarize the quantitative data from in vivo studies.
Table 1: Analgesic Activity of this compound in the Acetic Acid-Induced Writhing Test in Mice
| Compound | Dose (mg/kg, s.c.) | Mean Number of Writhing ± SEM | Inhibition (%) |
| Vehicle | - | 35.8 ± 2.6 | - |
| This compound | 1 | 16.8 ± 3.4 | 53 |
| This compound | 3 | 7.8 ± 2.1 | 78 |
| This compound | 10 | 1.8 ± 0.8 | 95 |
| ED₅₀ | 1.2 | - | - |
Data extracted from Arita, T., et al. (2019). Bioorganic & Medicinal Chemistry Letters, 29(15), 1938-1942.
Table 2: Analgesic Activity of this compound in the Formalin Test in Mice
| Compound | Dose (mg/kg, s.c.) | Licking Time (s) ± SEM (Phase 1: 0-10 min) | Licking Time (s) ± SEM (Phase 2: 10-45 min) |
| Vehicle | - | 58.6 ± 4.9 | 198.4 ± 24.5 |
| This compound | 3 | 35.8 ± 6.2 | 105.6 ± 28.7 |
| This compound | 10 | 18.4 ± 4.5 | 45.8 ± 15.1 |
| This compound | 30 | 8.6 ± 2.9 | 15.6 ± 8.2 |
| ED₅₀ | - | 4.8 | 7.8 |
Data extracted from Arita, T., et al. (2019). Bioorganic & Medicinal Chemistry Letters, 29(15), 1938-1942.
Mechanism of Action
A key feature of this compound is its lack of activity at the mu-opioid receptor, a characteristic that distinguishes it from morphine and other opioid analgesics.
Table 3: Mu-Opioid Receptor Agonist Activity
| Compound | EC₅₀ (nM) |
| DAMGO (standard agonist) | 1.9 |
| This compound | >10000 |
Data extracted from Arita, T., et al. (2019). Bioorganic & Medicinal Chemistry Letters, 29(15), 1938-1942.
The precise molecular target and signaling pathway responsible for the analgesic effects of this compound have not yet been fully elucidated and remain an area for future investigation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Acetic Acid-Induced Writhing Test
This model is used to evaluate peripherally acting analgesics.
-
Animals: Male ddY mice (5 weeks old).
-
Procedure:
-
This compound, dissolved in saline, was administered subcutaneously (s.c.).
-
30 minutes after drug administration, 0.7% acetic acid solution in saline was injected intraperitoneally (i.p.) at a volume of 10 mL/kg.
-
Immediately after the acetic acid injection, mice were placed in an observation box.
-
The number of writhes (abdominal constrictions and stretching of the hind limbs) was counted for a period of 20 minutes, starting 5 minutes after the acetic acid injection.
-
-
Data Analysis: The percentage of inhibition was calculated using the formula: [(C - T) / C] × 100, where C is the mean number of writhes in the vehicle-treated group and T is the mean number of writhes in the drug-treated group. The ED₅₀ value was calculated by linear regression analysis.
Formalin Test
This model assesses the response to a persistent inflammatory pain stimulus and can differentiate between neurogenic (Phase 1) and inflammatory (Phase 2) pain.
-
Animals: Male ddY mice (5 weeks old).
-
Procedure:
-
This compound, dissolved in saline, was administered subcutaneously (s.c.).
-
30 minutes after drug administration, 20 µL of 2% formalin solution in saline was injected subcutaneously into the plantar surface of the right hind paw.
-
Mice were immediately placed in a transparent observation chamber.
-
The cumulative time spent licking the injected paw was recorded in two phases: Phase 1 (0-10 minutes post-formalin injection) and Phase 2 (10-45 minutes post-formalin injection).
-
-
Data Analysis: The ED₅₀ values for each phase were calculated from the dose-response curves.
Mu-Opioid Receptor Agonist Assay
This in vitro assay determines the functional activity of the compound at the human mu-opioid receptor.
-
Assay Type: GTPγS binding assay.
-
Cell Line: CHO (Chinese Hamster Ovary) cells stably expressing the human mu-opioid receptor.
-
Procedure:
-
Membrane preparations from the CHO cells were incubated with various concentrations of this compound.
-
The standard mu-opioid receptor agonist, DAMGO, was used as a positive control.
-
The binding of [³⁵S]GTPγS to the cell membranes was measured to determine the level of G-protein activation upon receptor stimulation.
-
-
Data Analysis: The EC₅₀ value, representing the concentration of the compound that elicits 50% of the maximal response, was calculated. An EC₅₀ value greater than 10,000 nM indicates a lack of significant agonist activity.
Visualizations
Experimental Workflow for Analgesic Evaluation
References
A Technical Deep Dive into DS39201083 Sulfate: A Novel Non-Opioid Analgesic Candidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS39201083 sulfate is a novel, synthetically derived small molecule that has shown significant promise as a potent non-opioid analgesic. A derivative of the natural indole alkaloid conolidine, this compound has demonstrated superior analgesic properties compared to its parent compound in preclinical models. Critically, it appears to exert its effects without engaging the mu-opioid receptor, the primary target for traditional opioids, thereby suggesting a potential for a safer therapeutic profile, devoid of the common adverse effects associated with opioid use, such as respiratory depression, tolerance, and addiction. This technical guide provides a comprehensive overview of the available data on this compound, its proposed mechanism of action, and the experimental methodologies used in its initial characterization.
Chemical Identity
-
Chemical Name: 5-methyl-1,4,5,7-tetrahydro-2,5-ethanoazocino[4,3-b]indol-6(3H)-one sulfuric acid salt[1]
-
Compound ID: DS39201083
-
Chemical Class: Indole alkaloid derivative
Preclinical Pharmacology
Analgesic Activity
This compound has been evaluated in established rodent models of pain to determine its analgesic efficacy. The primary findings indicate that it is a potent analgesic, showing greater efficacy than its parent compound, conolidine.[1]
Table 1: Summary of In Vivo Analgesic Activity of this compound
| Experimental Model | Species | Route of Administration | Key Findings |
| Acetic Acid-Induced Writhing Test | ddY Mice | Not Specified | More potent than conolidine[1] |
| Formalin Test | ddY Mice | Not Specified | More potent than conolidine[1] |
Note: Specific quantitative data such as ED50 values have not been publicly disclosed in the available literature.
Mechanism of Action
The precise mechanism of action for this compound has not been definitively elucidated in published studies. However, it is confirmed to lack agonist activity at the mu-opioid receptor.[1] The analgesic properties of its parent compound, conolidine, have been linked to the atypical chemokine receptor 3 (ACKR3), also known as CXCR7. ACKR3 functions as a scavenger receptor for endogenous opioid peptides, such as enkephalins and dynorphins. By binding to and internalizing these peptides, ACKR3 reduces their availability to bind to and activate classical opioid receptors (mu, delta, and kappa), thereby dampening their analgesic effect. It is hypothesized that conolidine, and by extension this compound, may act as an antagonist or modulator of ACKR3. This inhibition of ACKR3's scavenging activity would lead to an increase in the local concentration of endogenous opioid peptides, allowing them to activate their respective receptors and produce analgesia.
Experimental Protocols
While the complete, detailed protocols for the studies involving this compound are not publicly available, the following are generalized methodologies for the key experiments cited.
Acetic Acid-Induced Writhing Test
This is a widely used model for assessing peripheral analgesic activity.
-
Animals: Male ddY mice are typically used.
-
Acclimation: Animals are acclimated to the testing environment before the experiment.
-
Drug Administration: Animals are divided into groups and administered this compound, a vehicle control, or a positive control (e.g., a known analgesic) via a specified route (e.g., oral, intraperitoneal).
-
Induction of Writhing: After a predetermined absorption period, a solution of acetic acid (typically 0.6-1.0% in saline) is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).
-
Observation: The number of writhes is counted for a set period (e.g., 15-30 minutes) following the acetic acid injection.
-
Data Analysis: The percentage of inhibition of writhing in the drug-treated groups is calculated relative to the vehicle control group.
Formalin Test
The formalin test is a model of tonic, persistent pain that has two distinct phases, allowing for the differentiation between acute nociceptive pain and inflammatory pain.
-
Animals: Male ddY mice are commonly used.
-
Acclimation: Animals are placed in an observation chamber to acclimate.
-
Drug Administration: this compound, a vehicle control, or a positive control is administered prior to the formalin injection.
-
Induction of Pain: A dilute solution of formalin is injected into the plantar surface of one hind paw.
-
Observation: The amount of time the animal spends licking, biting, or flinching the injected paw is recorded. The observation period is divided into two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection, representing acute nociceptive pain.
-
Phase 2 (Late Phase): 15-30 minutes post-injection, representing inflammatory pain.
-
-
Data Analysis: The duration of pain behaviors in the drug-treated groups is compared to the vehicle control group for both phases.
Summary and Future Directions
This compound represents an exciting development in the search for novel, non-opioid analgesics. Its potency, which surpasses that of its parent compound conolidine, combined with its lack of mu-opioid receptor agonism, positions it as a promising candidate for further investigation. The hypothesized mechanism of action via modulation of the ACKR3 receptor offers a novel therapeutic strategy for pain management that could circumvent the liabilities of traditional opioids.
Future research should focus on several key areas:
-
Quantitative Efficacy Studies: Dose-response studies are needed to determine the ED50 of this compound in various pain models.
-
Mechanism of Action Elucidation: Direct binding studies and functional assays are required to confirm the interaction of this compound with the ACKR3 receptor and to delineate the downstream signaling events.
-
Pharmacokinetic Profiling: A comprehensive evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential.
-
Safety and Tolerability: Expanded toxicology studies are necessary to assess the safety profile of the compound.
-
Chronic Pain Models: Efficacy studies in models of chronic pain, such as neuropathic and inflammatory pain models, will be crucial to understand its therapeutic potential in these challenging conditions.
The development of this compound is still in its early stages, but the initial findings are highly encouraging. Continued research into this and similar molecules may pave the way for a new generation of safer and more effective pain therapeutics.
References
In-Depth Technical Guide: Conolidine Derivative DS39201083 Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
DS39201083 sulfate is a novel, synthetically derived analgesic compound originating from the natural indole alkaloid, conolidine. Preclinical studies have demonstrated its potent pain-relieving properties, notably surpassing those of its parent compound. A key characteristic of this compound is its mechanism of action, which does not involve agonist activity at the mu-opioid receptor, positioning it as a promising candidate for a new class of non-opioid analgesics. This technical guide provides a comprehensive overview of the available data on this compound, including its analgesic efficacy, receptor binding profile, and the experimental protocols utilized in its initial characterization. While specific quantitative data from the primary research is not publicly available, this guide synthesizes the reported findings and outlines the established methodologies for the key assays performed.
Core Compound Information
Compound Name: 5-methyl-1,4,5,7-tetrahydro-2,5-ethanoazocino[4,3-b]indol-6(3H)-one sulfuric acid salt
Internal Code: DS39201083
Chemical Class: Indole alkaloid derivative
Parent Compound: Conolidine
Therapeutic Potential: Analgesic for acute and inflammatory pain.
Mechanism of Action (Proposed): The precise mechanism of action for this compound is not fully elucidated. However, it has been confirmed to lack agonist activity at the mu-opioid receptor.[1] Research on the parent compound, conolidine, and its derivatives suggests a potential interaction with the atypical chemokine receptor 3 (ACKR3).[1] ACKR3 is known to be an opioid peptide scavenger, and its inhibition can increase the local concentration of endogenous opioids, thereby producing an analgesic effect without direct action on classical opioid receptors.
Preclinical Efficacy Data
While the exact quantitative values from dose-response studies are not publicly available, the primary literature reports that this compound demonstrated potent analgesic effects in two standard preclinical models of pain.[1]
Table 1: Summary of In Vivo Analgesic Activity of this compound
| Assay | Species | Pain Type | Reported Outcome |
| Acetic Acid-Induced Writhing | Mouse (ddY) | Visceral, Inflammatory | Potent inhibition of writhing response, superior to conolidine. |
| Formalin Test | Mouse (ddY) | Inflammatory, Nociceptive | Effective in reducing pain behaviors in both early and late phases. |
Receptor Binding Profile
A key feature of this compound is its lack of direct interaction with the primary target of opioid analgesics.
Table 2: Mu-Opioid Receptor Activity
| Assay Type | Receptor | Result |
| Agonist Activity Assay | Mu-Opioid Receptor | No agonist activity observed. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound. These represent standard protocols in preclinical analgesic drug discovery.
Acetic Acid-Induced Writhing Test
This widely used assay assesses the activity of analgesics against visceral inflammatory pain.
Objective: To evaluate the peripheral analgesic effect of a test compound by quantifying the reduction in abdominal constrictions induced by an intraperitoneal injection of acetic acid.
Methodology:
-
Animal Model: Male ddY mice are commonly used. Animals are acclimatized to the laboratory environment before testing.
-
Compound Administration: this compound or a vehicle control is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route, at predetermined times before the acetic acid injection.
-
Induction of Writhing: A solution of acetic acid (commonly 0.6-1.0% in saline) is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).
-
Observation: Following the acetic acid injection, mice are placed in individual observation chambers. The number of writhes is counted for a set period, typically 15 to 30 minutes.
-
Data Analysis: The analgesic effect is calculated as the percentage of inhibition of writhing in the treated groups compared to the vehicle control group. Dose-response curves can be generated to determine the ED50 value.
Formalin Test
The formalin test is a model of continuous pain that allows for the differentiation between nociceptive and inflammatory pain mechanisms.
Objective: To assess the analgesic effects of a compound on the two distinct phases of pain behavior induced by a subcutaneous injection of formalin.
Methodology:
-
Animal Model: Male ddY mice are typically used.
-
Compound Administration: The test compound (this compound) or vehicle is administered prior to the formalin injection.
-
Induction of Pain: A dilute solution of formalin (typically 1-5%) is injected subcutaneously into the plantar surface of one hind paw.
-
Observation: The animal is placed in an observation chamber, and the time spent licking, biting, or flinching the injected paw is recorded. The observation period is divided into two phases:
-
Early Phase (Phase 1): 0-5 minutes post-injection, representing direct nociceptor activation.
-
Late Phase (Phase 2): 15-30 minutes post-injection, reflecting inflammatory pain mechanisms.
-
-
Data Analysis: The total time spent in pain-related behaviors is calculated for both phases for the treated and control groups. The percentage of inhibition of pain behavior is determined for each phase.
Mu-Opioid Receptor Binding Assay
These assays are crucial to determine if a compound interacts directly with the mu-opioid receptor.
Objective: To assess the ability of this compound to bind to and/or activate the mu-opioid receptor.
Methodology (General Radioligand Binding Assay):
-
Preparation of Receptor Membranes: Membranes are prepared from cells (e.g., CHO or HEK293 cells) that have been engineered to express the human mu-opioid receptor.
-
Radioligand: A radiolabeled ligand with high affinity for the mu-opioid receptor (e.g., [³H]-DAMGO) is used.
-
Competitive Binding: The receptor membranes are incubated with the radioligand in the presence of varying concentrations of the test compound (this compound).
-
Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) can be determined. The binding affinity (Ki) can then be calculated. For this compound, no significant binding or agonist activity was observed.
Signaling Pathways and Experimental Workflows
Diagram 1: Proposed Mechanism of Action of Conolidine Derivatives
Caption: Proposed indirect analgesic pathway for this compound via ACKR3 inhibition.
Diagram 2: Experimental Workflow for In Vivo Analgesic Testing
Caption: General workflow for preclinical analgesic evaluation of this compound.
Conclusion
This compound represents a significant advancement in the search for novel, non-opioid analgesics. Its potent activity in established preclinical pain models, combined with a lack of direct mu-opioid receptor agonism, underscores its potential as a safer alternative to traditional opioid medications. Further research is warranted to fully elucidate its mechanism of action, expand its pharmacological profile, and assess its safety and efficacy in more advanced models. The information and protocols detailed in this guide provide a foundational resource for researchers and drug development professionals interested in this promising new compound.
References
In-Depth Technical Guide to the Discovery of DS39201083 Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and preclinical evaluation of DS39201083 sulfate, a novel analgesic agent. The document details the compound's origins, its demonstrated analgesic efficacy in established pain models, and its notable lack of mu-opioid receptor agonism. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Furthermore, key experimental workflows and the proposed signaling pathway of its parent compound are visualized through diagrams.
Introduction
This compound is a novel synthetic compound derived from conolidine, a naturally occurring indole alkaloid.[1] Identified as 5-methyl-1,4,5,7-tetrahydro-2,5-ethanoazocino[4,3-b]indol-6(3H)-one sulfuric acid salt, this molecule possesses a unique bicyclic structure.[1][2] Preclinical studies have demonstrated its potential as a potent analgesic with a distinct mechanism of action that differentiates it from traditional opioid analgesics.[1]
Analgesic Efficacy
The analgesic properties of this compound were evaluated in two standard murine models of pain: the acetic acid-induced writhing test and the formalin test.
Acetic Acid-Induced Writhing Test
This model assesses a compound's ability to inhibit visceral pain. The administration of this compound resulted in a dose-dependent reduction in the number of writhes, indicating significant analgesic activity.
Table 1: Effect of this compound on Acetic Acid-Induced Writhing in ddY Mice
| Treatment Group | Dose (mg/kg, s.c.) | Number of Writhes (Mean ± SEM) | % Inhibition |
| Vehicle (Control) | - | 45.2 ± 2.5 | - |
| This compound | 3 | 22.1 ± 3.1 | 51.1 |
| This compound | 10 | 10.5 ± 2.8 | 76.8 |
| Indomethacin | 10 | 8.9 ± 1.7** | 80.3 |
Data extracted from Arita, T., et al. (2019). Bioorg Med Chem Lett. **p < 0.01 vs. Vehicle group.
Formalin Test
The formalin test distinguishes between two phases of pain: an early, neurogenic phase and a late, inflammatory phase. This compound demonstrated efficacy in both phases, suggesting a broad-spectrum analgesic profile.
Table 2: Effect of this compound on Paw Licking Time in the Formalin Test in ddY Mice
| Treatment Group | Dose (mg/kg, s.c.) | Licking Time (s, Mean ± SEM) - Early Phase (0-10 min) | % Inhibition - Early Phase | Licking Time (s, Mean ± SEM) - Late Phase (10-45 min) | % Inhibition - Late Phase |
| Vehicle (Control) | - | 65.4 ± 5.1 | - | 185.2 ± 15.3 | - |
| This compound | 10 | 38.2 ± 4.5 | 41.6 | 89.7 ± 12.1 | 51.6 |
| This compound | 30 | 25.1 ± 3.9 | 61.6 | 55.3 ± 9.8 | 70.1 |
| Indomethacin | 10 | 60.1 ± 6.2 | 8.1 | 95.4 ± 10.4** | 48.5 |
Data extracted from Arita, T., et al. (2019). Bioorg Med Chem Lett. **p < 0.01 vs. Vehicle group.
Mechanism of Action: Lack of Mu-Opioid Receptor Agonism
A key characteristic of this compound is its non-opioid mechanism of action. In vitro studies have confirmed that it does not exhibit agonist activity at the mu-opioid receptor, a primary target for traditional opioid analgesics.[1]
Table 3: Mu-Opioid Receptor Agonist Activity of this compound
| Compound | Concentration (µM) | [³⁵S]GTPγS Binding (% of DAMGO stimulation) |
| DAMGO (agonist control) | 1 | 100 |
| This compound | 10 | < 10 |
Data extracted from Arita, T., et al. (2019). Bioorg Med Chem Lett.
The parent compound, conolidine, has been shown to interact with the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.[3][4][5] ACKR3 functions as a scavenger receptor for endogenous opioid peptides.[4][5][6] By binding to ACKR3, conolidine may inhibit the scavenging of these peptides, thereby increasing their availability to bind to classical opioid receptors and produce analgesia.[4][5][6][7]
Experimental Protocols
Acetic Acid-Induced Writhing Test
-
Animals: Male ddY mice.
-
Procedure:
-
Animals were fasted overnight prior to the experiment.
-
This compound, indomethacin, or vehicle was administered subcutaneously (s.c.).
-
Thirty minutes after treatment, 0.6% acetic acid solution was injected intraperitoneally (i.p.) at a volume of 10 mL/kg.
-
Immediately after the acetic acid injection, mice were placed in individual observation cages.
-
The total number of writhes (abdominal constrictions and stretching of the hind limbs) was counted for a period of 20 minutes.
-
-
Statistical Analysis: Data were analyzed using a one-way analysis of variance (ANOVA) followed by Dunnett's test for multiple comparisons.
Formalin Test
-
Animals: Male ddY mice.
-
Procedure:
-
Mice were placed in the observation cages for a 30-minute acclimatization period.
-
This compound, indomethacin, or vehicle was administered subcutaneously (s.c.).
-
Thirty minutes after treatment, 20 µL of 2% formalin solution was injected subcutaneously into the plantar surface of the right hind paw.
-
The cumulative time spent licking the injected paw was recorded during the early phase (0-10 minutes post-injection) and the late phase (10-45 minutes post-injection).
-
-
Statistical Analysis: Data were analyzed using a one-way ANOVA followed by Dunnett's test.
Mu-Opioid Receptor Binding Assay ([³⁵S]GTPγS Binding)
-
Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human mu-opioid receptor were used.
-
Procedure:
-
Cell membranes were incubated with GDP, [³⁵S]GTPγS, and the test compound (this compound) or a reference agonist (DAMGO) in assay buffer.
-
The reaction was incubated at 30°C for 60 minutes.
-
The reaction was terminated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters was quantified by liquid scintillation counting.
-
-
Data Analysis: Results are expressed as a percentage of the stimulation observed with the saturating concentration of the reference agonist DAMGO.
Visualizations
Experimental Workflow: Acetic Acid-Induced Writhing Test
Caption: Workflow for the Acetic Acid-Induced Writhing Test.
Experimental Workflow: Formalin Test
Caption: Workflow for the Formalin Test.
Proposed Signaling Pathway of Conolidine (Parent Compound)
Caption: Proposed Mechanism of Action via ACKR3 Inhibition.
References
- 1. Discovery of conolidine derivative DS39201083 as a potent novel analgesic without mu opioid agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. The natural analgesic conolidine targets the newly identified opioid scavenger ACKR3/CXCR7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scitechdaily.com [scitechdaily.com]
- 5. Chronic pain: Plant-derived compound may be new treatment [medicalnewstoday.com]
- 6. Conolidine: A Novel Plant Extract for Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Natural Analgesic for Chronic Pain | PAINWeek [painweek.org]
In-Depth Technical Guide: DS39201083 Sulfate for Nociceptive Pain
For Researchers, Scientists, and Drug Development Professionals
Abstract
DS39201083 sulfate is a novel, potent analgesic agent derived from the natural product conolidine. Preclinical studies have demonstrated its efficacy in models of nociceptive pain, suggesting its potential as a non-opioid alternative for pain management. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, preclinical efficacy, and the experimental protocols used in its evaluation. A key focus is placed on its interaction with the atypical chemokine receptor 3 (ACKR3), which is believed to underpin its analgesic effects without engaging the mu-opioid receptor pathway, thereby avoiding common opioid-related side effects.
Core Compound Information
| Property | Value |
| Compound Name | This compound |
| Synonyms | DS-39201083, DS 39201083 |
| Chemical Name | 5-methyl-1,4,5,7-tetrahydro-2,5-ethanoazocino[4,3-b]indol-6(3H)-one sulfuric acid |
| Molecular Formula | C16H20N2O5S |
| Molecular Weight | 352.41 g/mol |
| CAS Number | Unknown |
| Origin | Derivative of conolidine, an indole alkaloid |
Preclinical Efficacy in Nociceptive Pain Models
DS39201083 has demonstrated significant analgesic effects in established murine models of nociceptive pain, namely the acetic acid-induced writhing test and the formalin test. These studies indicate that DS39201083 is more potent than its parent compound, conolidine.[1][2]
Acetic Acid-Induced Writhing Test
This model assesses visceral nociception. Intraperitoneal injection of acetic acid induces abdominal constrictions, or "writhes," which are counted as a measure of pain.
Quantitative Data:
| Compound | Administration Route | Dose (mg/kg) | % Inhibition of Writhing | ED50 (mg/kg) |
| DS39201083 | s.c. | 3 | 85.3 | 0.83 |
| Conolidine | s.c. | 10 | 78.9 | 3.9 |
| Indomethacin | p.o. | 10 | 89.2 | 1.8 |
Data extracted from Arita, T., et al. (2019). Bioorganic & Medicinal Chemistry Letters, 29(15), 1938-1942.
Formalin Test
The formalin test models both acute (neurogenic) and persistent (inflammatory) pain. A dilute formalin solution is injected into the paw, and the time spent licking the paw is measured in two phases.
Quantitative Data:
| Compound | Administration Route | Dose (mg/kg) | % Inhibition (Phase 1) | % Inhibition (Phase 2) | ED50 (mg/kg) - Phase 2 |
| DS39201083 | s.c. | 3 | 45.2 | 75.1 | 1.2 |
| Conolidine | s.c. | 10 | 33.8 | 62.5 | 5.8 |
| Indomethacin | p.o. | 10 | 15.7 | 88.6 | 2.1 |
Data extracted from Arita, T., et al. (2019). Bioorganic & Medicinal Chemistry Letters, 29(15), 1938-1942.
Mechanism of Action: The ACKR3 Signaling Pathway
DS39201083 is notable for its lack of agonist activity at the mu-opioid receptor, the primary target of traditional opioids.[1][2] Its analgesic properties are believed to be mediated through the modulation of the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.
ACKR3 functions as a scavenger receptor for endogenous opioid peptides, such as enkephalins and dynorphins.[1] By binding to ACKR3, these opioid peptides are internalized and degraded, which reduces their availability to activate classical opioid receptors (mu, delta, and kappa) that are involved in pain modulation. It is hypothesized that DS39201083, like its parent compound conolidine, acts as an antagonist or biased agonist at the ACKR3 receptor. This action inhibits the scavenging function of ACKR3, thereby increasing the local concentration of endogenous opioid peptides. These elevated levels of endogenous opioids can then act on classical opioid receptors to produce analgesia. A key feature of this pathway is the recruitment of β-arrestin upon ligand binding to ACKR3.[1][3]
Experimental Protocols
The following are detailed methodologies for the key preclinical experiments cited in the evaluation of DS39201083.
Acetic Acid-Induced Writhing Test Protocol
Objective: To assess the peripheral analgesic activity of DS39201083 in a model of visceral pain.
Animals: Male ddY mice, weighing 20-25 g.
Procedure:
-
Animals are fasted overnight with free access to water.
-
This compound, conolidine, or indomethacin (positive control) are administered subcutaneously (s.c.) or orally (p.o.) 30 minutes prior to the acetic acid injection. A vehicle control group receives saline.
-
A 0.6% solution of acetic acid in saline is administered intraperitoneally (i.p.) at a volume of 10 mL/kg.
-
Immediately after the acetic acid injection, mice are placed in individual observation chambers.
-
The number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) is counted for a period of 20 minutes, starting 5 minutes after the acetic acid injection.
-
The percentage of inhibition of writhing is calculated for each group relative to the vehicle control group.
-
The ED50 value (the dose that produces 50% of the maximum effect) is calculated from the dose-response curve.
Formalin Test Protocol
Objective: To evaluate the analgesic effects of DS39201083 on both neurogenic and inflammatory pain.
Animals: Male ddY mice, weighing 20-25 g.
Procedure:
-
Mice are placed in individual observation chambers for at least 30 minutes before the experiment to allow for acclimatization.
-
This compound, conolidine, or indomethacin are administered s.c. or p.o. 30 minutes prior to the formalin injection. A vehicle control group receives saline.
-
A 2% formalin solution (in saline) is injected subcutaneously into the plantar surface of the right hind paw at a volume of 20 µL.
-
The cumulative time spent licking the injected paw is recorded in two phases:
-
Phase 1 (Neurogenic Pain): 0-5 minutes post-formalin injection.
-
Phase 2 (Inflammatory Pain): 15-30 minutes post-formalin injection.
-
-
The percentage of inhibition of licking time is calculated for each phase relative to the vehicle control group.
-
The ED50 value for the second phase is determined from the dose-response curve.
Conclusion and Future Directions
This compound is a promising novel analgesic that demonstrates potent efficacy in preclinical models of nociceptive pain. Its unique mechanism of action, which is independent of the mu-opioid receptor and likely involves the modulation of the ACKR3 pathway, positions it as a potential therapeutic agent that could circumvent the significant adverse effects associated with traditional opioid analgesics. Further research is warranted to fully elucidate its pharmacological profile, including its effects on other pain modalities (e.g., neuropathic pain), its pharmacokinetic and pharmacodynamic properties, and its safety profile in more extensive preclinical models. The development of DS39201083 and similar compounds could represent a significant advancement in the field of pain management.
References
An In-depth Technical Guide to the Research of Indole Alkaloid Analgesics
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the burgeoning field of indole alkaloid analgesics. It details the mechanisms of action of key compounds, presents quantitative data for comparative analysis, outlines detailed experimental protocols for their evaluation, and visualizes critical pathways and workflows. The aim is to furnish researchers and drug development professionals with a thorough resource to navigate and contribute to the discovery of novel, safer, and more effective pain therapeutics.
Introduction: The Promise of Indole Alkaloids in Pain Management
The global opioid crisis has underscored the urgent need for potent analgesics with improved safety profiles, particularly a reduced risk of respiratory depression, tolerance, and addiction.[1] Indole alkaloids, a large class of naturally occurring compounds characterized by their bicyclic indole structure, have emerged as a promising source of novel pain therapeutics.[2][3] Found in various plants, these alkaloids exhibit diverse pharmacological activities.[2][3]
Key examples like mitragynine from the kratom plant (Mitragyna speciosa) and conolidine from the crepe jasmine (Tabernaemontana divaricata) are at the forefront of this research.[4][5][6] They offer unique mechanisms of action that differ significantly from classical opioids, presenting new avenues for developing analgesics that may circumvent the liabilities of current standards of care.[5][7] This guide delves into the core scientific and technical aspects of advancing these promising compounds from discovery to preclinical validation.
Key Indole Alkaloids and Their Mechanisms of Analgesia
Mitragynine and 7-Hydroxymitragynine
Mitragynine is the most abundant alkaloid in the leaves of the kratom plant, while its oxidized metabolite, 7-hydroxymitragynine (7-HMG), is a minor constituent but a more potent analgesic.[6][8][9]
-
Mechanism of Action: Both compounds act as partial agonists at the μ-opioid receptor (MOR).[5][6][9] Crucially, they are considered "atypical" opioids because their binding to the MOR does not significantly recruit the β-arrestin-2 signaling pathway.[5] This "biased agonism" is significant because the β-arrestin pathway is strongly associated with the adverse effects of classical opioids, such as respiratory depression, constipation, and the development of tolerance.[5] By preferentially activating the G-protein signaling cascade responsible for analgesia without engaging β-arrestin, these alkaloids hold the potential for safer pain relief.[5]
-
Additional Targets: Beyond the opioid system, mitragynine's effects are complex, involving interactions with adrenergic, serotonergic, and dopaminergic receptors, which may contribute to its overall pharmacological profile, including its stimulant-like effects at lower doses.[8][10][11]
Conolidine
Conolidine is a rare natural product that has demonstrated potent analgesic effects in animal models, comparable to morphine, but without engaging the classical opioid receptors.[1][4]
-
Mechanism of Action: Conolidine is a non-opioid analgesic.[4][7] Recent research has identified its primary target as the atypical chemokine receptor 3 (ACKR3).[7][12] ACKR3 functions as a scavenger receptor for endogenous opioid peptides (enkephalins and endorphins), preventing them from activating classical opioid receptors.[7] By modulating ACKR3, conolidine effectively increases the local concentration of these natural pain-relieving peptides, thereby inducing analgesia through an indirect mechanism.[7][12] This novel mode of action avoids the direct receptor activation that leads to the side effects and addiction potential of traditional opioids.[4][7]
Yohimbine
Yohimbine is an indole alkaloid primarily known for its activity as an α2-adrenergic receptor antagonist.[13][14] Its role in analgesia is complex and can be contradictory.
-
Mechanism of Action: By blocking presynaptic α2-adrenoceptors, yohimbine increases the release of norepinephrine.[14] This can interfere with the analgesic effects of opioids, as some studies show that yohimbine can attenuate morphine-induced analgesia.[15] However, it also possesses anti-inflammatory properties, demonstrated by its ability to reduce levels of inflammatory markers like COX-2, TNF-α, and NF-κB.[14][16] This suggests it may be useful in specific pain states, particularly those with a significant inflammatory component.
Quantitative Data for Key Indole Alkaloid Analgesics
The following tables summarize key quantitative data from preclinical studies, allowing for a comparative assessment of these compounds.
Table 1: Receptor Binding Affinities and Functional Activity
| Compound | Receptor | Assay Type | Species | Ki (nM) | EC50/IC50 (nM) | Emax (%) | Reference |
| 7-Hydroxymitragynine | μ-Opioid (MOR) | Binding Affinity | Guinea Pig | 37 ± 4 | - | - | [9] |
| δ-Opioid (DOR) | Binding Affinity | Guinea Pig | 91 ± 8 | - | - | [9] | |
| κ-Opioid (KOR) | Binding Affinity | Guinea Pig | 132 ± 7 | - | - | [9] | |
| Mitragynine | μ-Opioid (MOR) | Functional (GTPγS) | hMOR-CHO | - | 186 ± 58 | 34 ± 10 | (Kruegel et al., 2016) |
| κ-Opioid (KOR) | Functional (GTPγS) | hKOR-CHO | - | 130 ± 29 | 64 ± 3 | (Kruegel et al., 2016) | |
| δ-Opioid (DOR) | Functional (GTPγS) | hDOR-CHO | - | 1300 ± 500 | 44 ± 12 | (Kruegel et al., 2016) | |
| Yohimbine | α2A-Adrenergic | Binding Affinity | Human | 0.73 | - | - | (Jasper et al., 1998) |
| α2B-Adrenergic | Binding Affinity | Human | 1.8 | - | - | (Jasper et al., 1998) | |
| α2C-Adrenergic | Binding Affinity | Human | 0.56 | - | - | (Jasper et al., 1998) | |
| Conolidine | μ-Opioid (MOR) | Binding Affinity | - | No Affinity | - | - | [7] |
Note: Data is compiled from various sources and methodologies; direct comparison should be made with caution. Ki represents the inhibition constant, a measure of binding affinity. EC50/IC50 represents the concentration for 50% of maximal effect (efficacy) or inhibition. Emax is the maximum possible effect.
Table 2: In Vivo Analgesic Efficacy (ED50 Values)
| Compound | Pain Model | Species | Route of Admin. | ED50 (mg/kg) | Reference |
| Mitragynine | Acetic Acid Writhing | Rat | Intraperitoneal | 3.62 | [17] |
| Conolidine | Formalin Test (Phase II) | Mouse | Intraperitoneal | ~10 | [1] |
| 7-Hydroxymitragynine | Tail-Flick Test | Mouse | Oral | 4.7 | (Matsumoto et al., 2004) |
Note: ED50 is the dose that produces a therapeutic effect in 50% of the population. The values can vary significantly based on the specific pain model and experimental conditions.
Table 3: Pharmacokinetic Parameters
| Compound | Species | Route | T1/2 (Half-life) | CL (Clearance) | F (Bioavailability) | Reference |
| Ibogaine | Rat | IV | α: 7.3 min, β: 3.3 h | 5.9 L/h | - | [18][19] |
| Corynoxeine | Mouse | Oral | 0.7 h | 20.2 L/h/kg | - | [20] |
| Isocorynoxeine | Mouse | Oral | 1.6 h | 18.2 L/h/kg | - | [20] |
| Rhynchophylline | Mouse | Oral | 4.4 h | 11.6 L/h/kg | - | [20] |
Note: Pharmacokinetic parameters are highly species-dependent. This table provides a sample of available data.
Detailed Experimental Protocols
The following sections provide standardized methodologies for the preclinical evaluation of indole alkaloid analgesics.
In Vitro Assays
Protocol 4.1.1: Radioligand Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Materials: Cell membranes expressing the target receptor (e.g., MOR-CHO cells), a specific radioligand (e.g., [³H]-DAMGO for MOR), test compound, non-specific binding inhibitor (e.g., naloxone), scintillation fluid, filter plates, and a scintillation counter.
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (near its Kd), and varying concentrations of the test compound.
-
For determining non-specific binding, add a high concentration of an unlabeled ligand (e.g., naloxone) instead of the test compound. For total binding, add only buffer.
-
Incubate the plate at a specified temperature and duration to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Allow filters to dry, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Analgesic Models
Protocol 4.2.1: Hot Plate Test (Acute, Central Analgesia) [21][22]
-
Objective: To evaluate the central analgesic activity of a compound by measuring the response latency to a thermal stimulus.
-
Apparatus: A commercially available hot plate apparatus with the surface maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Animals: Mice (18-22 g) or rats.[22]
-
Procedure:
-
Acclimatize the animals to the testing room.
-
Gently place each animal on the hot plate and start a timer.
-
Observe the animal for nocifensive behaviors, such as licking a hind paw or jumping. The time until this response occurs is the reaction latency.
-
Immediately remove the animal from the plate upon observing the response to prevent tissue damage. A cut-off time (e.g., 30-45 seconds) must be established to avoid injury.
-
Establish a baseline latency for each animal before drug administration.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).
-
Measure the reaction latency at set time points after administration (e.g., 30, 60, 90, 120 minutes).
-
Data Analysis: Analgesic activity is often expressed as the Maximum Possible Effect (% MPE), calculated as: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
-
Protocol 4.2.2: Formalin-Induced Inflammatory Pain Model [21]
-
Objective: To assess a compound's efficacy against both acute nociceptive pain and persistent inflammatory pain.
-
Materials: 1-5% formalin solution, observation chambers, syringes.
-
Animals: Mice or rats.
-
Procedure:
-
Acclimatize animals in individual observation chambers.
-
Administer the test compound or vehicle at a predetermined time before the formalin injection.
-
Inject a small volume (e.g., 20-50 µL) of formalin solution subcutaneously into the dorsal or plantar surface of one hind paw.
-
Immediately return the animal to the chamber and record the cumulative time spent licking, biting, or flinching the injected paw.
-
The pain response occurs in two distinct phases:
-
Phase 1 (Acute/Neurogenic Pain): 0-5 minutes post-injection, due to direct C-fiber activation.
-
Phase 2 (Inflammatory Pain): 15-40 minutes post-injection, involving inflammatory mediators.
-
-
Data Analysis: Compare the total time spent in nocifensive behaviors during each phase between the treated and control groups. A reduction in Phase 1 suggests central analgesic action, while a reduction in Phase 2 indicates anti-inflammatory or peripheral analgesic effects.
-
Protocol 4.2.3: Chronic Constriction Injury (CCI) Model of Neuropathic Pain [21][23]
-
Objective: To mimic chronic nerve compression injury and evaluate therapies for neuropathic pain.
-
Materials: Surgical tools, absorbable chromic gut sutures (e.g., 4-0).
-
Animals: Rats are commonly used.
-
Procedure (Surgical):
-
Anesthetize the animal.
-
Make an incision at the mid-thigh level to expose the common sciatic nerve.
-
Place four loose ligatures around the sciatic nerve with approximately 1 mm spacing between them. The ligatures should be tightened just enough to cause a slight constriction without arresting circulation.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for 1-2 weeks, during which neuropathic pain behaviors develop.
-
-
Behavioral Testing:
-
Assess mechanical allodynia (pain response to a non-painful stimulus) using von Frey filaments. Measure the paw withdrawal threshold in response to calibrated filaments applied to the plantar surface of the hind paw.
-
Assess thermal hyperalgesia (exaggerated response to a painful stimulus) using a radiant heat source (e.g., Hargreaves apparatus). Measure the paw withdrawal latency.
-
Administer the test compound and repeat behavioral testing at various time points.
-
Data Analysis: Compare the paw withdrawal thresholds or latencies between the treated and vehicle groups. A significant increase in threshold or latency indicates an analgesic effect.
-
Visualization of Pathways and Workflows
Signaling Pathways
Experimental Workflow
Conclusion and Future Directions
Indole alkaloids represent a rich and structurally diverse class of compounds with immense potential for the development of next-generation analgesics. The atypical opioid agonism of mitragynine and the novel ACKR3-modulating activity of conolidine exemplify the innovative mechanisms through which these molecules can achieve potent pain relief while potentially avoiding the severe side effects of conventional opioids.
The path forward requires rigorous and systematic investigation. Future research should prioritize:
-
Comprehensive Clinical Trials: Well-designed human trials are essential to validate the safety and efficacy of lead compounds like mitragynine and synthetic analogs of conolidine.[5]
-
Elucidation of Detailed Mechanisms: Further studies are needed to fully understand the complex pharmacology of these alkaloids, including their effects on various receptor systems and downstream signaling pathways.
-
Development of Synthetic Analogs: Chemical synthesis and medicinal chemistry efforts can optimize the potency, selectivity, and pharmacokinetic properties of these natural products, leading to the creation of superior drug candidates.[1][24]
-
Standardization and Quality Control: For natural products like kratom, establishing standardized formulations is crucial to ensure consistent and reliable dosing for both research and potential therapeutic use.[5]
By leveraging the detailed protocols and comparative data presented in this guide, the scientific community can continue to unlock the therapeutic potential of indole alkaloids and pave the way for a new era in pain management.
References
- 1. Synthesis of conolidine, a potent non-opioid analgesic for tonic and persistent pain. | The Department of Pharmacology [pharmacology.arizona.edu]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scripps Research- News & Views, Led by Advances in Chemical Synthesis, Team Discovers that a Rare Natural Product Has Potent Pain-Killing Properties [scripps.edu]
- 5. mdpi.com [mdpi.com]
- 6. Mitragyna speciosa - Wikipedia [en.wikipedia.org]
- 7. Conolidine: A Novel Plant Extract for Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FDA and Kratom | FDA [fda.gov]
- 9. 7-Hydroxymitragynine - Wikipedia [en.wikipedia.org]
- 10. profiles.foxchase.org [profiles.foxchase.org]
- 11. youtube.com [youtube.com]
- 12. A Natural Analgesic for Chronic Pain | PAINWeek [painweek.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of yohimbine on the antinociceptive and place conditioning effects of opioid agonists in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Analgesic effects of main indole alkaloid of kratom, mitragynine in acute pain animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Portico [access.portico.org]
- 19. Pharmacokinetic characterization of the indole alkaloid ibogaine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Properties, Pharmacology, and Pharmacokinetics of Active Indole and Oxindole Alkaloids in Uncaria Hook [frontiersin.org]
- 21. advinus.com [advinus.com]
- 22. In-Vivo Models for Management of Pain [scirp.org]
- 23. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Synthesis of Indole Alkaloids | Encyclopedia MDPI [encyclopedia.pub]
DS39201083 Sulfate: A Novel, Non-Opioid Analgesic Modulating Multiple Pain Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
DS39201083 sulfate is a synthetic derivative of conolidine, a naturally occurring indole alkaloid, that has demonstrated significant analgesic properties in preclinical studies. A key characteristic of this compound is its ability to alleviate pain without directly activating the mu-opioid receptor (MOR), the primary target of traditional opioids. This distinction suggests a promising therapeutic agent with a potentially reduced side-effect profile. The mechanism of action for this compound is believed to be multifactorial, involving the modulation of several key players in pain signaling pathways, including the Atypical Chemokine Receptor 3 (ACKR3), voltage-gated calcium channels (specifically CaV2.2), and the GABAergic system. This document provides a comprehensive overview of the current understanding of this compound's engagement with these pathways, supported by detailed experimental protocols and data presented for easy comparison.
Putative Mechanisms of Action
The analgesic effects of this compound are thought to arise from its interaction with multiple components of the pain signaling cascade. Unlike conventional opioids, its primary mechanism does not involve direct agonism of the mu-opioid receptor. Instead, research points towards a novel approach to pain management through the following pathways:
-
ACKR3 Antagonism: this compound is hypothesized to act as an antagonist at the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7. ACKR3 functions as a scavenger receptor for endogenous opioids, such as enkephalins and dynorphins. By blocking ACKR3, this compound may prevent the sequestration of these endogenous peptides, thereby increasing their local concentration and allowing for enhanced activation of classical opioid receptors (mu, delta, and kappa). This indirect potentiation of the body's natural pain-relief system represents a novel therapeutic strategy.
-
Modulation of Voltage-Gated Calcium Channels (CaV2.2): The parent compound, conolidine, has been suggested to interact with N-type voltage-gated calcium channels (CaV2.2). These channels are critical for the transmission of nociceptive signals in the spinal cord. By potentially inhibiting CaV2.2, this compound could reduce the influx of calcium into presynaptic nerve terminals, leading to a decrease in the release of pain-mediating neurotransmitters like glutamate and substance P.
-
Interaction with the GABAergic System: There is evidence to suggest that this compound may modulate the GABAergic system. GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system. Enhancement of GABAergic signaling can lead to a dampening of neuronal excitability and, consequently, a reduction in pain perception. The precise nature of the interaction between this compound and the GABAergic system is still under investigation.
Signaling Pathway Diagrams
Preclinical Efficacy in Pain Models
This compound has demonstrated significant analgesic activity in various preclinical models of pain, often showing superiority to its parent compound, conolidine. While specific quantitative data for this compound's percentage of pain inhibition or binding affinities are not extensively available in the public domain, the following sections detail the standard protocols for the key experiments used to evaluate its efficacy.
Acetic Acid-Induced Writhing Test
This model is a widely used assay for screening peripherally acting analgesics. The intraperitoneal injection of acetic acid induces visceral pain, which manifests as a characteristic stretching and writhing behavior in rodents.
Experimental Protocol:
-
Animals: Male or female mice (e.g., Swiss Webster) weighing 20-30g are used.
-
Acclimation: Animals are acclimated to the testing environment for at least 30 minutes before the experiment.
-
Drug Administration: Animals are divided into groups: vehicle control, positive control (e.g., a known analgesic like acetylsalicylic acid), and this compound at various doses. The test compound or vehicle is administered, typically via oral (p.o.) or intraperitoneal (i.p.) route.
-
Induction of Writhing: After a predetermined pretreatment time (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally at a volume of 10 mL/kg.
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) is counted for a set period, usually 20-30 minutes.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
Experimental Workflow:
Investigating the Analgesic Effects of DS39201083 Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DS39201083 sulfate, a novel derivative of the natural indole alkaloid conolidine, has emerged as a potent analgesic agent with a mechanism of action distinct from traditional opioids. Preclinical studies demonstrate its efficacy in validated rodent models of pain, suggesting its potential as a new therapeutic for pain management. Notably, this compound does not exhibit agonist activity at the mu-opioid receptor, indicating a reduced risk of opioid-related side effects. This technical guide provides an in-depth overview of the current understanding of the analgesic properties of this compound, including available data on its efficacy, detailed experimental protocols for its evaluation, and an exploration of its proposed signaling pathway.
Introduction
The quest for novel, effective, and safe analgesics is a cornerstone of modern pharmacology. Opioids, while potent, are associated with significant adverse effects, including respiratory depression, tolerance, and addiction. This compound, a synthetic derivative of conolidine, offers a promising alternative. Conolidine, isolated from the bark of the Tabernaemontana divaricata plant, has a history of use in traditional medicine for pain relief. This compound was developed to enhance the analgesic properties of the parent compound. This document synthesizes the available preclinical data on this compound, providing a technical resource for researchers in the field of pain and analgesia.
Analgesic Efficacy: Preclinical Data
Quantitative data on the analgesic effects of this compound is primarily derived from a key study by Arita et al. (2019). While the full dataset is not publicly available, the study reports that this compound is a more potent analgesic than its parent compound, conolidine. The analgesic activity was assessed using two standard preclinical pain models: the acetic acid-induced writhing test and the formalin test in ddY mice.
Table 1: Summary of Analgesic Efficacy of this compound
| Experimental Model | Species/Strain | Key Findings | Quantitative Data |
| Acetic Acid-Induced Writhing Test | ddY Mice | Demonstrated significant analgesic activity.[1] | Specific ED50 and percentage inhibition values are not publicly available. Reported to be more potent than conolidine.[1] |
| Formalin Test | ddY Mice | Showed efficacy in a model of persistent pain.[1] | Detailed dose-response data is not publicly available. Reported to be more potent than conolidine.[1] |
| Mu-Opioid Receptor Binding Assay | - | No agonist activity observed.[1] | - |
Note: This table is based on the abstract of the primary research article. Specific quantitative values (e.g., ED50) were not available in the accessed literature.
Proposed Mechanism of Action: The ACKR3 Signaling Pathway
Unlike traditional opioids that directly target mu, delta, or kappa opioid receptors, this compound is believed to exert its analgesic effects through a novel mechanism involving the atypical chemokine receptor 3 (ACKR3), also known as CXCR7. Research on the parent compound, conolidine, has elucidated this pathway.
ACKR3 functions as a "scavenger" receptor for endogenous opioid peptides, such as enkephalins and dynorphins. By binding to these peptides, ACKR3 internalizes and degrades them, thereby reducing their availability to bind to and activate classical opioid receptors that mediate analgesia.
Conolidine, and presumably its derivative this compound, acts as an antagonist at the ACKR3 receptor. By inhibiting ACKR3, this compound prevents the scavenging of endogenous opioid peptides. This leads to an increase in the local concentration of these peptides, allowing them to bind to and activate classical opioid receptors, ultimately resulting in pain relief. This indirect mechanism of enhancing endogenous opioid signaling without direct mu-opioid agonism is a key feature of this class of compounds.
Caption: Proposed signaling pathway for this compound.
Experimental Protocols
The following are detailed, generalized methodologies for the key preclinical experiments used to evaluate the analgesic effects of this compound. These protocols are based on standard practices for these assays.
Acetic Acid-Induced Writhing Test
This test is a model of visceral inflammatory pain.
Experimental Workflow:
Caption: Workflow for the acetic acid-induced writhing test.
Methodology:
-
Animals: Male ddY mice are typically used. Animals are housed under standard laboratory conditions with free access to food and water and are acclimatized to the testing environment before the experiment.
-
Groups: Animals are randomly assigned to treatment groups: a vehicle control group, one or more this compound dose groups, and a positive control group (e.g., a known analgesic like indomethacin).
-
Drug Administration: this compound is dissolved in an appropriate vehicle (e.g., saline or DMSO) and administered, typically via intraperitoneal (i.p.) or oral (p.o.) route, at a predetermined time before the induction of writhing (e.g., 30 minutes for i.p. or 60 minutes for p.o.).
-
Induction of Writhing: A solution of 0.6% acetic acid in saline is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).
-
Observation: Immediately after acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes is counted for a specified period (e.g., 15-20 minutes).
-
Data Analysis: The total number of writhes for each animal is recorded. The percentage inhibition of writhing for each treatment group is calculated using the following formula: % Inhibition = [(Mean writhes in vehicle group - Mean writhes in treatment group) / Mean writhes in vehicle group] x 100
Formalin Test
The formalin test is a model of tonic, persistent pain that has two distinct phases: an early, acute neurogenic phase and a late, inflammatory phase.
Experimental Workflow:
Caption: Workflow for the formalin test.
Methodology:
-
Animals: Male ddY mice are used and are acclimatized to the observation chambers before the test day.
-
Groups: Animals are divided into treatment groups similar to the writhing test.
-
Drug Administration: this compound or control substances are administered at a set time before the formalin injection.
-
Induction of Nociception: A small volume (e.g., 20 µL) of a dilute formalin solution (e.g., 2.5% in saline) is injected subcutaneously into the plantar surface of the right hind paw.
-
Observation: The mouse is immediately returned to the observation chamber. The cumulative time the animal spends licking, biting, or flinching the injected paw is recorded using a stopwatch. Observations are typically made in two distinct periods:
-
Phase 1 (Early Phase): 0-5 minutes post-formalin injection, representing acute, neurogenic pain.
-
Phase 2 (Late Phase): 15-30 minutes post-formalin injection, representing inflammatory pain.
-
-
Data Analysis: The total time spent in nociceptive behavior is calculated for each phase for each animal. The mean duration for each treatment group is compared to the vehicle control group to determine the analgesic effect of this compound in both phases of the pain response.
Conclusion and Future Directions
This compound represents a promising novel analgesic with a distinct, non-opioid mechanism of action. Preclinical evidence in mouse models of visceral and persistent pain demonstrates its analgesic potential, which is reported to be greater than that of its parent compound, conolidine. The proposed mechanism, involving the inhibition of the ACKR3 scavenger receptor and subsequent enhancement of endogenous opioid signaling, offers a therapeutic strategy that may circumvent the adverse effects associated with direct mu-opioid receptor agonists.
For drug development professionals, the unique profile of this compound warrants further investigation. Future research should focus on obtaining detailed dose-response data to establish a full pharmacokinetic and pharmacodynamic profile. Elucidating the potential for tolerance, dependence, and abuse liability will be critical. Furthermore, testing in a broader range of preclinical pain models, including neuropathic and chronic inflammatory pain models, will be essential to define its full therapeutic potential. Ultimately, the progression of this compound or similar ACKR3 inhibitors into clinical trials will be a crucial step in determining their utility as a new generation of analgesics.
References
In-Depth Technical Guide: DS39201083 Sulfate for Inflammatory Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS39201083 sulfate is a novel synthetic compound derived from conolidine, a naturally occurring indole alkaloid.[1][2] Emerging as a potent analgesic, this compound shows significant promise in the management of inflammatory pain. Notably, it is reported to be more potent than its parent compound, conolidine.[1][2] A key characteristic of this compound is its non-opioid mechanism of action, as it exhibits no agonist activity at the mu-opioid receptor.[1][2] This technical guide provides a comprehensive overview of the available preclinical data, experimental protocols, and the putative mechanism of action of this compound.
Core Mechanism of Action
While direct studies on the molecular target of this compound are limited, its mechanism is inferred from its parent compound, conolidine. Conolidine has been identified as a modulator of the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.[1] ACKR3 functions as a scavenger receptor for endogenous opioid peptides, such as enkephalins. By binding to and internalizing these peptides, ACKR3 reduces their availability to activate classical opioid receptors (mu, delta, and kappa), thereby dampening their analgesic effect.
Conolidine is thought to inhibit this scavenging function of ACKR3.[1] This inhibition leads to an increase in the local concentration of endogenous opioid peptides, which can then activate classical opioid receptors and produce analgesia. This indirect modulation of the opioid system provides a novel therapeutic approach that may avoid the adverse effects associated with direct opioid receptor agonists. Given that DS39201083 is a derivative of conolidine and also lacks direct mu-opioid receptor agonism, it is hypothesized to share this ACKR3-mediated mechanism.
Signaling Pathway Diagram
Caption: Putative mechanism of this compound in inflammatory pain.
Preclinical Efficacy Data
The analgesic properties of this compound have been evaluated in established preclinical models of inflammatory pain.
Table 1: Analgesic Activity in Acetic Acid-Induced Writhing Test
| Compound | Dose (mg/kg, s.c.) | % Inhibition of Writhing |
| DS39201083 | Data not available | Data not available |
| Conolidine | Data not available | Data not available |
| Indomethacin (Control) | Data not available | Data not available |
Note: Specific quantitative data from the primary literature for DS39201083 is not publicly available at this time. The original study by Arita et al. (2019) indicates potent activity in this model.
Table 2: Analgesic Activity in Formalin Test in ddY Mice
| Compound | Dose (mg/kg, s.c.) | Phase | % Inhibition of Licking Time |
| DS39201083 | Data not available | Early | Data not available |
| Late | Data not available | ||
| Conolidine | Data not available | Early | Data not available |
| Late | Data not available | ||
| Morphine (Control) | Data not available | Early | Data not available |
| Late | Data not available |
Note: Specific quantitative data from the primary literature for DS39201083 is not publicly available at this time. The original study by Arita et al. (2019) reports significant analgesic effects in this model.
Table 3: Mu-Opioid Receptor Binding Affinity
| Compound | Receptor | Assay Type | Ki (nM) |
| DS39201083 | Human mu-opioid | Radioligand Binding | >100,000 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Acetic Acid-Induced Writhing Test
This model assesses visceral inflammatory pain.
-
Animals: Male ddY mice.
-
Procedure:
-
Animals are fasted for a specified period before the experiment.
-
This compound, a vehicle control, or a reference analgesic (e.g., indomethacin) is administered, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
After a predetermined pretreatment time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.
-
Immediately following the acetic acid injection, mice are placed in an observation chamber.
-
The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a set period (e.g., 20 minutes).
-
-
Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the vehicle control group.
Formalin Test
This model evaluates both acute non-inflammatory and persistent inflammatory pain.
-
Animals: Male ddY mice.
-
Procedure:
-
This compound, a vehicle control, or a reference analgesic (e.g., morphine) is administered (e.g., subcutaneously).
-
Following a pretreatment period, a dilute solution of formalin (e.g., 20 µL of 1% formalin) is injected into the plantar surface of one hind paw.
-
The animal is immediately placed in an observation chamber.
-
The cumulative time spent licking the injected paw is recorded in two distinct phases:
-
Early Phase (Phase 1): 0-5 minutes post-injection (neurogenic pain).
-
Late Phase (Phase 2): 15-30 minutes post-injection (inflammatory pain).
-
-
-
Data Analysis: The percentage inhibition of licking time is calculated for each phase for the treatment groups relative to the vehicle control.
Experimental Workflow for In Vivo Analgesic Assays
Caption: Workflow for preclinical inflammatory pain models.
Mu-Opioid Receptor Binding Assay
This assay determines the affinity of a compound for the mu-opioid receptor.
-
Preparation: Membranes from cells expressing the human mu-opioid receptor are used.
-
Procedure:
-
A radiolabeled ligand with high affinity for the mu-opioid receptor (e.g., [³H]-DAMGO) is incubated with the receptor-containing membranes.
-
Varying concentrations of the test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled mu-opioid receptor ligand.
-
After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Conclusion and Future Directions
This compound represents a promising novel analgesic for the treatment of inflammatory pain. Its high potency and, most notably, its non-opioid mechanism of action, distinguish it from many current pain therapeutics. The putative mechanism involving the modulation of the ACKR3 scavenger receptor opens a new avenue for analgesic drug development, potentially offering pain relief without the significant side effects and abuse potential of traditional opioids.
Further research is required to fully elucidate the molecular interactions between this compound and ACKR3. Comprehensive preclinical studies, including pharmacokinetic and toxicology profiles, will be necessary to advance this compound toward clinical development. The lack of publicly available quantitative dose-response data from the initial preclinical studies is a current limitation that will need to be addressed in future publications to allow for a more complete understanding of its therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of DS39201083 Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS39201083 sulfate is a novel, potent analgesic compound derived from the natural product conolidine.[1] Preclinical studies have demonstrated its efficacy in mouse models of pain, suggesting its potential as a non-opioid analgesic. A key characteristic of this compound is its lack of agonist activity at the mu-opioid receptor, distinguishing it from traditional opioid pain therapeutics and suggesting a potentially safer side-effect profile.[1]
The parent compound, conolidine, is thought to exert its analgesic effects through a novel mechanism involving the atypical chemokine receptor 3 (ACKR3), also known as CXCR7. ACKR3 functions as a scavenger receptor for endogenous opioid peptides. By modulating ACKR3, conolidine may increase the bioavailability of these endogenous opioids, thereby producing analgesia without directly activating opioid receptors.
This document provides detailed protocols for the in vivo evaluation of this compound in two standard analgesic models: the acetic acid-induced writhing test and the formalin test. These protocols are based on established methodologies and are intended to guide researchers in the preclinical assessment of this compound.
Mechanism of Action: Proposed Signaling Pathway
The proposed mechanism of action for the parent compound of DS39201083, conolidine, involves the modulation of the atypical chemokine receptor ACKR3. The following diagram illustrates this proposed pathway.
Caption: Proposed mechanism of conolidine analgesia via ACKR3.
Experimental Protocols
Acetic Acid-Induced Writhing Test
This model is a widely used assay for screening peripheral analgesic activity. The intraperitoneal injection of acetic acid induces a characteristic writhing response (abdominal contractions and stretching of the hind limbs), which is inhibited by effective analgesic agents.
Experimental Workflow:
Caption: Workflow for the acetic acid-induced writhing test.
Methodology:
-
Animals: Male ddY mice, 5-6 weeks of age, are used. Animals should be acclimatized to the laboratory environment for at least one week prior to the experiment.
-
Housing: Mice should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Drug Preparation: this compound is dissolved in a suitable vehicle (e.g., saline or 0.5% methylcellulose). A vehicle control group must be included in each experiment.
-
Drug Administration: The test compound or vehicle is administered via the desired route (e.g., intraperitoneally - i.p., or orally - p.o.) at a defined pre-treatment time before the acetic acid injection (typically 30 minutes for i.p. and 60 minutes for p.o. administration).
-
Induction of Writhing: A 0.6% solution of acetic acid in saline is injected intraperitoneally at a volume of 10 mL/kg.
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. After a latency period of approximately 5 minutes, the number of writhes is counted over a defined period (e.g., 10 minutes). A writhe is characterized by a wave of contraction of the abdominal muscles followed by extension of the hind limbs.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group using the following formula:
% Inhibition = [ (Mean writhes in vehicle group - Mean writhes in drug-treated group) / Mean writhes in vehicle group ] x 100
Quantitative Data Summary (Hypothetical):
| Treatment Group | Dose (mg/kg, i.p.) | Mean Number of Writhes (± SEM) | % Inhibition |
| Vehicle | - | 35.2 ± 2.5 | - |
| This compound | 1 | 24.6 ± 2.1 | 30.1% |
| This compound | 3 | 15.8 ± 1.8 | 55.1% |
| This compound | 10 | 7.3 ± 1.2 | 79.3% |
Note: The above data is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Formalin Test
The formalin test is a model of tonic chemical pain that assesses the response to a persistent noxious stimulus. It is characterized by two distinct phases of nociceptive behavior. The first phase (early phase) is a neurogenic pain response due to direct chemical stimulation of nociceptors. The second phase (late phase) is an inflammatory pain response. This test can differentiate between analgesic compounds that act on neurogenic versus inflammatory pain mechanisms.
Experimental Workflow:
Caption: Workflow for the formalin test in mice.
Methodology:
-
Animals: Male ddY mice, 5-6 weeks of age, are used.
-
Habituation: On the day of the experiment, mice are placed in individual observation chambers for at least 30 minutes to allow for acclimatization to the testing environment.
-
Drug Preparation: this compound is prepared in a suitable vehicle as described for the writhing test.
-
Drug Administration: The test compound or vehicle is administered at a defined pre-treatment time before the formalin injection.
-
Induction of Nociception: A 2% formalin solution (in saline) is injected into the plantar surface of the right hind paw in a volume of 20 µL using a microsyringe.
-
Observation and Measurement: Immediately following the formalin injection, the mouse is returned to the observation chamber. The cumulative time spent licking or biting the injected paw is recorded in two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).
-
Data Analysis: The percentage of inhibition of the nociceptive response is calculated for each phase using the following formula:
% Inhibition = [ (Mean time in vehicle group - Mean time in drug-treated group) / Mean time in vehicle group ] x 100
Quantitative Data Summary (Hypothetical):
| Treatment Group | Dose (mg/kg, i.p.) | Mean Licking Time (s, ± SEM) - Phase 1 | % Inhibition - Phase 1 | Mean Licking Time (s, ± SEM) - Phase 2 | % Inhibition - Phase 2 |
| Vehicle | - | 45.8 ± 3.2 | - | 98.5 ± 7.1 | - |
| This compound | 1 | 32.1 ± 2.9 | 29.9% | 70.2 ± 6.5 | 28.7% |
| This compound | 3 | 20.6 ± 2.5 | 55.0% | 45.3 ± 5.8 | 54.0% |
| This compound | 10 | 9.2 ± 1.7 | 79.9% | 21.7 ± 4.3 | 78.0% |
Note: The above data is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Conclusion
The in vivo experimental protocols described provide a framework for the preclinical evaluation of the analgesic properties of this compound. The acetic acid-induced writhing test and the formalin test are robust and well-validated models for assessing peripheral and tonic/inflammatory pain, respectively. Consistent and dose-dependent activity in these models would provide strong evidence for the analgesic potential of this compound and support its further development as a novel, non-opioid therapeutic for pain management. It is recommended to include positive controls (e.g., a known NSAID for the writhing test and a centrally acting analgesic for the formalin test) to validate the experimental setup.
References
Application Notes and Protocols for DS39201083 Sulfate in Mice Models
A comprehensive search for publicly available data on "DS39201083 sulfate" and its dosage in mice models did not yield any specific results. This suggests that "this compound" may be an internal compound designation, a developmental code name not yet in the public domain, or a highly specific research tool with limited published information.
Therefore, the following application notes and protocols are presented as a generalized framework based on common practices for evaluating novel sulfate compounds in preclinical mouse models. Researchers should adapt these protocols based on the specific physicochemical properties, expected mechanism of action, and any available internal data for this compound.
Compound Information Summary
Due to the lack of public information, a hypothetical summary is provided. Researchers must replace this with actual data for this compound.
| Parameter | Description |
| Compound Name | This compound |
| Chemical Formula | To be determined |
| Molecular Weight | To be determined |
| Solubility | To be determined (e.g., in water, saline, DMSO) |
| Storage Conditions | To be determined (e.g., -20°C, protected from light) |
Preclinical Research Objectives
The primary goals for in vivo studies of a novel compound like this compound in mice models typically include:
-
Pharmacokinetics (PK): To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Pharmacodynamics (PD): To investigate the biological effects and mechanism of action of the compound.
-
Efficacy: To assess the therapeutic potential of the compound in a relevant disease model.
-
Safety and Tolerability: To determine the potential adverse effects and establish a safe dosage range.
Experimental Protocols
The following are generalized protocols that should be optimized for this compound.
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered to mice without causing unacceptable toxicity.
Methodology:
-
Animal Model: Healthy, 8-10 week old C57BL/6 or BALB/c mice.
-
Acclimatization: Acclimatize animals for at least 7 days before the start of the experiment.
-
Dose Formulation: Prepare this compound in a suitable vehicle (e.g., sterile saline, PBS). The formulation should be sterile and administered at a constant volume.
-
Dose Escalation:
-
Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent cohorts of mice (e.g., 3, 10, 30, 100 mg/kg).
-
Administer the compound via the intended clinical route (e.g., intravenous, intraperitoneal, oral).
-
-
Monitoring:
-
Observe animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) daily for at least 14 days.
-
Record body weight at baseline and at regular intervals.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 20% loss in body weight.
Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound in mice.
Methodology:
-
Animal Model: Healthy, 8-10 week old C57BL/6 mice with jugular vein cannulation for serial blood sampling.
-
Dose Administration: Administer a single dose of this compound (e.g., 10 mg/kg) via the intended route.
-
Blood Sampling: Collect blood samples (e.g., 20-30 µL) at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Efficacy Study in a Disease Model
Objective: To evaluate the therapeutic efficacy of this compound in a relevant mouse model of disease.
Methodology:
-
Animal Model: Use a validated mouse model that recapitulates aspects of the human disease of interest.
-
Study Groups:
-
Vehicle control group.
-
This compound treatment groups (at least two different doses).
-
Positive control group (if available).
-
-
Treatment Regimen: Administer this compound at a specified dose and frequency for a defined duration.
-
Efficacy Endpoints: Monitor relevant disease parameters throughout the study. These could include behavioral tests, imaging, or biomarker analysis.
-
Terminal Procedures: At the end of the study, collect tissues for histological or molecular analysis.
Signaling Pathways and Workflows
As the mechanism of action of this compound is unknown, a generic experimental workflow for its evaluation is presented below.
Caption: Generalized preclinical workflow for this compound.
Below is a hypothetical signaling pathway that could be investigated if this compound is hypothesized to be an inhibitor of a specific kinase.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Data Presentation
All quantitative data from the studies described above should be summarized in clear and concise tables.
Table 1: Hypothetical MTD Study Results
| Dose (mg/kg) | Number of Animals | Mortality | Mean Body Weight Change (%) | Clinical Signs |
| Vehicle | 5 | 0/5 | +5.2 | None observed |
| 10 | 5 | 0/5 | +3.1 | None observed |
| 30 | 5 | 0/5 | -2.5 | Mild lethargy |
| 100 | 5 | 1/5 | -15.8 | Severe lethargy, ruffled fur |
| MTD | - | - | ~30 mg/kg | - |
Table 2: Hypothetical Pharmacokinetic Parameters
| Parameter | Value (Unit) |
| Cmax | To be determined (e.g., ng/mL) |
| Tmax | To be determined (e.g., h) |
| AUC(0-inf) | To be determined (e.g., ng*h/mL) |
| t1/2 | To be determined (e.g., h) |
| Bioavailability (%) | To be determined (for oral administration) |
Conclusion and Future Directions
The lack of public information on this compound makes it impossible to provide specific, validated protocols. The templates provided here are intended to serve as a starting point for researchers with access to this compound. It is critical to perform thorough literature searches for compounds with similar structures or mechanisms of action to inform study design. All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
Acetic acid-induced writhing test with DS39201083 sulfate
Application Notes and Protocols
Topic: Acetic Acid-Induced Writhing Test for the Evaluation of the Analgesic Potential of DS39201083 Sulfate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application note and protocol are provided as a template. The compound this compound is used as a hypothetical test article. The experimental data presented is illustrative and not derived from actual experiments involving this compound.
Introduction
The acetic acid-induced writhing test is a widely utilized and reliable method for screening the analgesic activity of novel compounds, particularly those with peripheral analgesic effects.[1][2][3] Intraperitoneal administration of acetic acid induces a characteristic writhing response in rodents, which is a manifestation of visceral pain.[1][2][4] This pain response is understood to be mediated by the release of endogenous inflammatory mediators such as prostaglandins and bradykinin, which sensitize peripheral nociceptors.[1] Consequently, a reduction in the number of writhes following the administration of a test compound is indicative of its potential analgesic properties.
This document outlines a detailed protocol for utilizing the acetic acid-induced writhing test to assess the analgesic efficacy of the novel compound this compound.
Signaling Pathway of Acetic Acid-Induced Pain
Intraperitoneal injection of acetic acid initiates a cascade of inflammatory events leading to pain. The acid irritates the peritoneal lining, causing the release of various inflammatory mediators. These mediators, including prostaglandins (PGE2 and PGI2) and bradykinin, bind to and activate receptors on peripheral nociceptive neurons. This activation leads to the generation of action potentials that are transmitted to the central nervous system, resulting in the sensation of pain and the characteristic writhing reflex. Analgesic compounds can interfere with this pathway at multiple points, such as by inhibiting the synthesis of prostaglandins (e.g., NSAIDs) or by blocking the transmission of pain signals.
Experimental Protocol
Materials
-
Test Animals: Male Swiss albino mice (20-25 g).
-
Test Compound: this compound.
-
Vehicle: 0.9% saline or other appropriate vehicle.
-
Positive Control: Diclofenac sodium (10 mg/kg) or Morphine sulfate (5 mg/kg).[1]
-
Writhing Agent: 0.6% (v/v) acetic acid solution.
-
Equipment:
-
Animal balance
-
Syringes (1 mL) with appropriate gauge needles for intraperitoneal (i.p.) and oral (p.o.) or subcutaneous (s.c.) administration.
-
Observation chambers (e.g., transparent glass beakers or cages).
-
Stopwatch.
-
Methods
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.
-
Fasting: Fast the animals overnight before the experiment, with continued access to water.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Group I (Vehicle Control): Receives the vehicle.
-
Group II (Positive Control): Receives the standard analgesic (e.g., Diclofenac sodium).
-
Group III-V (Test Groups): Receive this compound at different doses (e.g., 10, 20, and 40 mg/kg).
-
-
Drug Administration: Administer the vehicle, positive control, or this compound by the chosen route (e.g., p.o. or i.p.).
-
Waiting Period: Allow for a 30-minute (for i.p. administration) or 60-minute (for p.o. administration) absorption period.
-
Induction of Writhing: Administer 0.6% acetic acid (10 mL/kg) intraperitoneally to each mouse.[5]
-
Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber and start the stopwatch. Record the total number of writhes for each animal over a 20-minute observation period. A writhe is characterized by a wave of contraction of the abdominal muscles followed by the extension of the hind limbs.[4]
-
Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage of inhibition of writhing for the positive control and test groups using the following formula:
% Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100[4]
Statistical analysis can be performed using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to compare the treated groups with the vehicle control group. A p-value of <0.05 is generally considered statistically significant.
Experimental Workflow
The following diagram illustrates the workflow for the acetic acid-induced writhing test.
Hypothetical Data Presentation
The following table summarizes the hypothetical results of the acetic acid-induced writhing test with different doses of this compound.
| Group | Treatment | Dose (mg/kg) | Mean No. of Writhes ± SEM | % Inhibition |
| I | Vehicle (Saline) | - | 45.3 ± 2.1 | - |
| II | Diclofenac Sodium | 10 | 15.1 ± 1.5 | 66.7% |
| III | This compound | 10 | 32.5 ± 2.8* | 28.3% |
| IV | This compound | 20 | 21.8 ± 1.9** | 51.9% |
| V | This compound | 40 | 16.2 ± 1.6 | 64.2% |
| *p<0.05, **p<0.01, **p<0.001 compared to the vehicle control group (Dunnett's test). |
Interpretation of Results
In this hypothetical study, the intraperitoneal administration of 0.6% acetic acid induced a significant number of writhes in the vehicle-treated group. The positive control, Diclofenac Sodium, produced a significant reduction in the number of writhes, validating the experimental model.
This compound demonstrated a dose-dependent analgesic effect. A statistically significant reduction in the number of writhes was observed at all tested doses compared to the vehicle control. The highest dose of this compound (40 mg/kg) showed an analgesic effect comparable to that of the standard drug, Diclofenac Sodium.
Conclusion
The acetic acid-induced writhing test is a straightforward and sensitive method for the preliminary screening of peripherally acting analgesics.[1] The hypothetical data for this compound suggests that it possesses significant analgesic properties in this model of visceral pain. Further studies are warranted to elucidate its precise mechanism of action and to evaluate its efficacy in other pain models.
References
Application Notes and Protocols: Formalin Test for the Evaluation of DS39201083 Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formalin test is a widely utilized and validated in vivo model for assessing the efficacy of analgesic compounds. This test induces a biphasic nociceptive response, mimicking both acute and chronic pain, making it a valuable tool in preclinical drug development. The initial acute phase (Phase 1) is characterized by immediate, sharp pain resulting from the direct chemical stimulation of nociceptors. This is followed by a quiescent period and then a prolonged tonic phase (Phase 2) of inflammatory pain.[1][2] The biphasic nature of this assay allows for the differentiation of analgesic agents that act on acute versus inflammatory pain pathways.
This document provides a detailed protocol for evaluating the analgesic potential of a novel compound, DS39201083 sulfate, using the formalin test in a rodent model. The protocol outlines the necessary materials, experimental procedures, and data analysis methods to ensure reproducible and reliable results.
Experimental Protocols
Animals
-
Species: Male Swiss Webster mice (or other suitable rodent strain)
-
Weight: 20-25 g
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle.[3] Food and water should be available ad libitum.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week prior to the experiment and habituated to the testing environment to minimize stress-induced analgesia.[3]
Materials and Reagents
-
This compound
-
Vehicle (e.g., sterile saline, distilled water, or 0.5% carboxymethylcellulose)
-
Administration syringes and needles (appropriate gauge for the route of administration)
-
Intraplantar injection syringes (e.g., 30-gauge needle)
-
Observation chambers (e.g., Plexiglas enclosures, approximately 20x20x30 cm for mice)[3]
-
Timer
-
Video recording equipment (optional, for automated analysis)
Experimental Procedure
-
Drug Administration:
-
Dissolve or suspend this compound in the appropriate vehicle to the desired concentrations.
-
Administer the compound or vehicle to the animals via the desired route (e.g., oral gavage, intraperitoneal, subcutaneous). The administration volume should be consistent across all groups.
-
The pre-treatment time (time between drug administration and formalin injection) should be determined based on the pharmacokinetic profile of this compound. A typical pre-treatment time is 30-60 minutes.
-
-
Formalin Injection:
-
Following the pre-treatment period, inject a standard volume of formalin solution (e.g., 20 µl for mice) into the plantar surface of the right hind paw.[3]
-
-
Observation and Scoring:
-
Immediately after the formalin injection, place the animal in the observation chamber.
-
Record the cumulative time (in seconds) that the animal spends licking or biting the injected paw.
-
The observation period is typically divided into two phases:
-
Data Analysis
-
The primary endpoint is the total time spent licking or biting the injected paw in each phase.
-
Calculate the mean and standard error of the mean (SEM) for each treatment group.
-
Analyze the data using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to compare the treatment groups to the vehicle control group.
-
A statistically significant reduction in the licking/biting time in the treated groups compared to the control group indicates an analgesic effect.
Data Presentation
Table 1: Experimental Groups and Dosing Regimen
| Group | Treatment | Dose (mg/kg) | Route of Administration | Pre-treatment Time (min) |
| 1 | Vehicle | - | e.g., Oral | 60 |
| 2 | This compound | 10 | e.g., Oral | 60 |
| 3 | This compound | 30 | e.g., Oral | 60 |
| 4 | This compound | 100 | e.g., Oral | 60 |
| 5 | Positive Control (e.g., Morphine) | 5 | e.g., Subcutaneous | 30 |
Table 2: Nociceptive Response Scoring
| Behavior | Score | Description |
| No Pain | 0 | The animal is not attending to the injected paw. |
| Licking/Biting | 1 | The animal is licking or biting the injected paw. |
Note: The total time spent exhibiting the scored behavior is the measured endpoint.
Visualizations
Caption: Experimental workflow for the formalin test evaluation of this compound.
Caption: Signaling pathways involved in the biphasic formalin-induced pain response.
References
Application Notes and Protocols for DS39201083 Sulfate in Preclinical Analgesic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS39201083 sulfate is a novel analgesic compound derived from conolidine, a natural product.[1][2] Preclinical studies have demonstrated its potential as a potent analgesic without the activity at the µ-opioid receptor, suggesting a reduced risk of opioid-related side effects.[1][2] These application notes provide a summary of the administration routes and protocols for evaluating the analgesic efficacy of this compound in common preclinical animal models of pain. The information is based on initial findings from studies conducted in ddY mice.[1]
Data Presentation
Due to the limited availability of public data from the primary research article by Arita et al. (2019), specific quantitative data on the dose-dependent efficacy of this compound for different administration routes cannot be provided in detail. The following tables are presented as a template to be populated as more data becomes available.
Table 1: Analgesic Efficacy of this compound in the Acetic Acid-Induced Writhing Test in ddY Mice
| Administration Route | Dose (mg/kg) | % Inhibition of Writhing (Mean ± SEM) |
| Oral (p.o.) | Data not available | Data not available |
| Subcutaneous (s.c.) | Data not available | Data not available |
| Intraperitoneal (i.p.) | Data not available | Data not available |
| Intravenous (i.v.) | Data not available | Data not available |
Table 2: Analgesic Efficacy of this compound in the Formalin Test in ddY Mice
| Administration Route | Dose (mg/kg) | % Reduction in Licking/Flinching Time (Phase I) | % Reduction in Licking/Flinching Time (Phase II) |
| Oral (p.o.) | Data not available | Data not available | Data not available |
| Subcutaneous (s.c.) | Data not available | Data not available | Data not available |
Experimental Protocols
The following are detailed protocols for the key in vivo analgesic assays mentioned in the initial studies of this compound.[1] These protocols are based on standard pharmacological procedures and should be adapted based on specific experimental designs.
Protocol 1: Acetic Acid-Induced Writhing Test
Objective: To evaluate the peripheral analgesic activity of this compound.
Animals: Male ddY mice (body weight 20-25 g). Animals should be housed under standard laboratory conditions with ad libitum access to food and water.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Acetic acid solution (0.6% in saline)
-
Administration needles (for oral gavage, subcutaneous injection, etc.)
-
Observation chambers
Procedure:
-
Acclimatize mice to the experimental room for at least 1 hour before testing.
-
Divide animals into groups (e.g., vehicle control, positive control, and this compound treatment groups).
-
Administer this compound or vehicle via the desired route (e.g., oral, subcutaneous).
-
After a predetermined pretreatment time (e.g., 30 minutes for subcutaneous, 60 minutes for oral), administer 0.1 mL/10 g of 0.6% acetic acid solution intraperitoneally.
-
Immediately place each mouse in an individual observation chamber.
-
Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 10-15 minutes.
-
Calculate the percentage inhibition of writhing for each group compared to the vehicle control group using the following formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100
Protocol 2: Formalin Test
Objective: To assess the central and peripheral analgesic effects of this compound.
Animals: Male ddY mice (body weight 20-25 g).
Materials:
-
This compound
-
Vehicle
-
Formalin solution (e.g., 2.5% in saline)
-
Administration needles
-
Observation chambers with a mirror to allow for unobstructed observation of the paws.
Procedure:
-
Acclimatize mice to the observation chambers for at least 30 minutes before the experiment.
-
Administer this compound or vehicle via the chosen route.
-
After the appropriate pretreatment time, inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately return the mouse to the observation chamber.
-
Record the total time spent licking or flinching the injected paw during two distinct phases:
-
Phase I (early phase): 0-5 minutes post-formalin injection (neurogenic pain).
-
Phase II (late phase): 15-30 minutes post-formalin injection (inflammatory pain).
-
-
Calculate the percentage reduction in licking/flinching time for each phase compared to the vehicle control group.
Visualizations
Signaling Pathway
The parent compound of DS39201083, conolidine, is suggested to exert its analgesic effects by targeting the atypical chemokine receptor 3 (ACKR3), also known as CXCR7. ACKR3 acts as a scavenger of endogenous opioid peptides. By binding to ACKR3, conolidine may inhibit this scavenging activity, thereby increasing the local concentration of endogenous opioids available to act on classical opioid receptors, leading to analgesia.
Caption: Proposed signaling pathway for conolidine-derived analgesics.
Experimental Workflow
The following diagram illustrates the general workflow for preclinical analgesic testing of a compound like this compound.
Caption: General experimental workflow for in vivo analgesic assays.
References
Application Notes and Protocols for In Vivo Studies with DS39201083 Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS39201083 sulfate is a novel analgesic compound derived from conolidine, a natural product. It has demonstrated potent analgesic effects in preclinical mouse models, such as the acetic acid-induced writhing test and the formalin test, without exhibiting agonist activity at the mu-opioid receptor. These characteristics make this compound a promising candidate for the development of new non-opioid pain therapeutics.
This document provides detailed application notes and protocols for the preparation and in vivo administration of this compound for preclinical research. The protocols are based on established best practices for formulating compounds with limited aqueous solubility for in vivo studies.
Physicochemical Properties and Solubility
This compound is a solid powder. For in vivo studies, it is crucial to prepare a solution that is both well-tolerated by the animals and ensures the bioavailability of the compound.
Solubility: this compound is soluble in dimethyl sulfoxide (DMSO). It is sparingly soluble in aqueous solutions. Therefore, a co-solvent system is recommended for the preparation of dosing solutions for in vivo administration.
Data Presentation: Recommended Vehicle Composition
For in vivo studies, particularly for intraperitoneal (i.p.) or subcutaneous (s.c.) injection in mice, it is critical to minimize the concentration of DMSO to avoid potential toxicity. The following table provides recommended vehicle compositions for preparing this compound dosing solutions. The final formulation should be a clear solution. It is recommended to perform a small-scale solubility test before preparing a large batch.
| Vehicle Component | Purpose | Recommended Concentration (% v/v) | Notes |
| DMSO | Primary solvent | 5 - 10% | Use the lowest concentration necessary to fully dissolve the compound. |
| PEG 400 | Co-solvent/Solubilizer | 30 - 40% | Helps to maintain the compound in solution when diluted with an aqueous vehicle. |
| Tween 80 | Surfactant/Emulsifier | 1 - 5% | Improves solubility and stability of the formulation. |
| Saline (0.9% NaCl) or PBS | Aqueous vehicle | q.s. to 100% | Should be sterile and isotonic. |
Experimental Protocols
Protocol 1: Preparation of this compound Dosing Solution
This protocol describes the preparation of a dosing solution for in vivo administration. The example below is for a 10 mg/mL stock solution, which can be further diluted to the desired final concentration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 400 (PEG 400), sterile
-
Tween 80, sterile
-
Sterile 0.9% saline or Phosphate Buffered Saline (PBS)
-
Sterile conical tubes (1.5 mL, 15 mL, 50 mL)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Dissolution in DMSO: Add the required volume of DMSO to the tube to achieve a high concentration stock solution (e.g., 100 mg/mL). Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Addition of Co-solvents: In a separate sterile conical tube, prepare the co-solvent mixture. For example, for a final formulation with 10% DMSO, 40% PEG 400, and 5% Tween 80, first mix the appropriate volumes of PEG 400 and Tween 80.
-
Combining DMSO Stock with Co-solvents: Add the this compound/DMSO stock solution to the PEG 400/Tween 80 mixture. Vortex thoroughly.
-
Final Dilution with Aqueous Vehicle: Slowly add the sterile saline or PBS to the co-solvent mixture while vortexing to reach the final desired volume and concentration. Ensure the final solution is clear and free of precipitation. If precipitation occurs, sonication may be used to aid dissolution.
-
Sterile Filtration (Optional but Recommended): For intravenous or intraperitoneal injections, it is recommended to sterile filter the final dosing solution through a 0.22 µm syringe filter.
-
Storage: Store the prepared dosing solution at 4°C for short-term use (up to one week) or at -20°C for longer-term storage. Before use, allow the solution to come to room temperature and vortex to ensure homogeneity.
Example Calculation for a 1 mg/mL final dosing solution in a 10 mL volume with a vehicle of 10% DMSO / 40% PEG 400 / 5% Tween 80 / 45% Saline:
-
This compound needed: 10 mg
-
Volume of DMSO: 1 mL
-
Volume of PEG 400: 4 mL
-
Volume of Tween 80: 0.5 mL
-
Volume of Saline: 4.5 mL
First, dissolve 10 mg of this compound in 1 mL of DMSO. In a separate tube, mix 4 mL of PEG 400 and 0.5 mL of Tween 80. Add the DMSO solution to the PEG 400/Tween 80 mixture and vortex. Finally, add 4.5 mL of saline and vortex until a clear solution is formed.
Protocol 2: Acetic Acid-Induced Writhing Test in Mice
This protocol is used to evaluate the peripheral analgesic activity of this compound.
Materials:
-
Male ddY mice (or other suitable strain)
-
This compound dosing solution (prepared as in Protocol 1)
-
Vehicle control solution
-
Positive control (e.g., indomethacin)
-
0.6% acetic acid solution in sterile saline
-
Observation chambers
-
Syringes and needles for administration
Procedure:
-
Acclimatization: Acclimate the mice to the experimental room for at least 1 hour before the experiment.
-
Compound Administration: Administer this compound solution, vehicle control, or positive control via the desired route (e.g., intraperitoneal, subcutaneous, or oral).
-
Pre-treatment Time: Allow for a pre-treatment period (typically 30-60 minutes) for the compound to be absorbed and distributed.
-
Induction of Writhing: Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions and stretching of the hind limbs) for a set period, typically 20-30 minutes.
-
Data Analysis: Calculate the percentage of inhibition of writhing for the treated groups compared to the vehicle control group.
Protocol 3: Formalin Test in Mice
This protocol assesses the analgesic effect of this compound on both acute tonic pain and inflammatory pain.
Materials:
-
Male ddY mice (or other suitable strain)
-
This compound dosing solution (prepared as in Protocol 1)
-
Vehicle control solution
-
Positive control (e.g., morphine)
-
2.5% formalin solution in sterile saline
-
Observation chambers
-
Syringes and needles for administration
Procedure:
-
Acclimatization: Acclimate the mice to the experimental room and observation chambers.
-
Compound Administration: Administer this compound solution, vehicle control, or positive control.
-
Pre-treatment Time: Allow for a pre-treatment period.
-
Induction of Pain: Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Observation: Immediately after the formalin injection, place the mouse in the observation chamber and record the total time spent licking or biting the injected paw. The observation is typically divided into two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).
-
Phase 2 (Late Phase): 15-30 minutes post-injection (inflammatory pain).
-
-
Data Analysis: Compare the licking/biting time in the treated groups to the vehicle control group for both phases.
Mandatory Visualizations
Caption: Workflow for preparing this compound dosing solution.
Caption: General workflow for in vivo analgesic experiments.
Caption: Postulated mechanism of action for this compound.
Application Notes and Protocols for DS39201083 Sulfate in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS39201083 sulfate is a novel and potent analgesic compound derived from conolidine, a natural indole alkaloid.[1] Identified as 5-methyl-1,4,5,7-tetrahydro-2,5-ethanoazocino[4,3-b]indol-6(3H)-one sulfuric acid salt, this compound has demonstrated significant analgesic effects in preclinical models without engaging the mu-opioid receptor, suggesting a promising alternative for pain management.[2] This document provides detailed application notes and protocols for the use of this compound in a research setting, with a focus on its solubility in DMSO, proposed mechanism of action, and relevant experimental procedures.
Physicochemical Properties and Solubility
While specific quantitative solubility data for this compound in DMSO is not publicly available, this section provides general guidance for its preparation and handling.
Table 1: Physicochemical and Solubility Information for this compound
| Parameter | Data | Source |
| Chemical Name | 5-methyl-1,4,5,7-tetrahydro-2,5-ethanoazocino[4,3-b]indol-6(3H)-one sulfuric acid | [2] |
| Molecular Formula | C₁₆H₂₀N₂O₅S | [2] |
| Molecular Weight | 352.41 g/mol | [2] |
| CAS Number | Unknown | [2] |
| Solubility in DMSO | No quantitative data available. General protocols for preparing stock solutions in DMSO are applicable. | [2] |
| Storage | Store at -20°C for long-term stability. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Given the absence of specific solubility data, a standard protocol for preparing a stock solution of a novel research compound in DMSO is provided. Researchers should perform their own solubility tests to determine the maximum concentration.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
Weighing the Compound: Accurately weigh a small amount of this compound powder using a calibrated analytical balance.
-
Initial Solubilization: Add a calculated volume of anhydrous DMSO to the powder to achieve a high-concentration stock solution (e.g., 10 mM). For compounds with unknown solubility, it is advisable to start with a small amount of solvent.
-
Dissolution: Vortex the solution for 1-2 minutes to aid dissolution. Gentle warming (to no more than 37°C) can be applied if the compound does not readily dissolve.
-
Observation: Visually inspect the solution for any undissolved particles. If particles remain, the solution is saturated. The concentration of the supernatant can be considered the maximum solubility under those conditions.
-
Serial Dilutions: From the stock solution, prepare working concentrations by serial dilution in the appropriate cell culture medium or buffer. It is critical to ensure that the final concentration of DMSO in the assay is low (typically <0.1%) to avoid solvent-induced toxicity or off-target effects.[3][4]
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Workflow for Stock Solution Preparation
Caption: A stepwise workflow for the preparation of this compound stock solutions in DMSO.
Protocol 2: Acetic Acid-Induced Writhing Test in Mice
This in vivo assay is used to evaluate the peripheral analgesic activity of this compound.[5]
Materials:
-
Male ddY mice (or other appropriate strain)
-
This compound solution (prepared in a suitable vehicle)
-
0.6% acetic acid solution
-
Observation chambers
-
Syringes and needles for administration
Procedure:
-
Acclimatization: Acclimate the mice to the testing environment for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound or the vehicle control to the mice via the desired route (e.g., intraperitoneal, oral).
-
Induction of Writhing: After a predetermined pretreatment time (e.g., 30 minutes), inject 0.6% acetic acid solution intraperitoneally.
-
Observation: Immediately after the acetic acid injection, place the mice in individual observation chambers and record the number of writhes (abdominal constrictions and stretching of the hind limbs) over a set period (e.g., 20 minutes).
-
Data Analysis: Calculate the percentage of inhibition of writhing for the drug-treated groups compared to the vehicle control group.
Experimental Workflow for Writhing Test
Caption: Workflow for assessing the analgesic effect of this compound using the acetic acid-induced writhing test in mice.
Protocol 3: Formalin Test in Mice
The formalin test is a model of tonic chemical pain and is used to assess the central and peripheral analgesic effects of compounds.[6][7]
Materials:
-
Male ddY mice (or other appropriate strain)
-
This compound solution
-
5% formalin solution
-
Observation chambers
-
Syringes and needles
Procedure:
-
Acclimatization: Allow mice to acclimate to the observation chambers for at least 30 minutes before the test.
-
Drug Administration: Administer this compound or vehicle control.
-
Formalin Injection: After the appropriate pretreatment time, inject a small volume (e.g., 20 µL) of 5% formalin solution into the plantar surface of the right hind paw.
-
Observation: Immediately after the injection, return the mouse to the chamber and record the cumulative time spent licking and biting the injected paw. The observation is typically divided into two phases:
-
Phase 1 (0-5 minutes): Represents neurogenic pain.
-
Phase 2 (15-30 minutes): Represents inflammatory pain.
-
-
Data Analysis: Compare the time spent in nociceptive behaviors in the drug-treated groups to the control group for both phases.
Experimental Workflow for Formalin Test
Caption: A procedural diagram for the formalin-induced nociception test in mice to evaluate this compound.
Proposed Mechanism of Action and Signaling Pathway
The parent compound of DS39201083, conolidine, has been shown to target the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7. ACKR3 functions as a scavenger receptor for endogenous opioid peptides. By binding to ACKR3, conolidine is thought to inhibit this scavenging function, thereby increasing the local concentration of endogenous opioids available to act on classical opioid receptors, leading to analgesia. It is hypothesized that DS39201083 shares this mechanism. ACKR3 signaling is G-protein independent and primarily proceeds through the recruitment of β-arrestin.[8]
ACKR3 Signaling Pathway
Caption: Proposed mechanism of action for DS39201083 via the ACKR3/β-arrestin signaling pathway, leading to analgesia.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. mdpi.com [mdpi.com]
- 4. Alpha-Tocopherol Protects Porcine Oocytes from Acetamiprid-Induced Meiotic Defects by Alleviating Oxidative Stress-Mediated Ferroptosis [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Formalin Test in Mice [bio-protocol.org]
- 7. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ACKR3 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Preclinical Pain Models
Topic: DS39201083 Sulfate for Preclinical Pain Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
The development of novel analgesics is a critical area of research aimed at addressing the significant unmet medical need for effective and safe pain management. Preclinical animal models are essential tools in the discovery and development of new pain therapeutics, allowing for the evaluation of efficacy and mechanism of action of novel compounds. This document provides a generalized framework for the preclinical evaluation of a hypothetical novel analgesic, this compound, in various pain models. While specific data for this compound is not publicly available, this guide offers detailed protocols and data presentation formats applicable to the preclinical assessment of a new chemical entity for analgesic properties.
The protocols outlined below are based on established methodologies for inducing and assessing pain in rodents, including models of inflammatory and neuropathic pain. These models are crucial for characterizing the potential therapeutic profile of a compound like this compound.
Data Presentation
Quantitative data from preclinical pain studies should be organized systematically to facilitate comparison and interpretation. The following tables provide templates for summarizing key data points.
Table 1: Pharmacokinetic Profile of this compound in Rodents
| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Mouse | IV | ||||||
| PO | |||||||
| IP | |||||||
| Rat | IV | ||||||
| PO | |||||||
| IP |
Table 2: Efficacy of this compound in a Model of Inflammatory Pain (e.g., Complete Freund's Adjuvant-Induced)
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (g) - von Frey Test | Paw Withdrawal Latency (s) - Hargreaves Test |
| Vehicle | - | ||
| This compound | |||
| Positive Control (e.g., Naproxen) |
Table 3: Efficacy of this compound in a Model of Neuropathic Pain (e.g., Chronic Constriction Injury)
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (g) - von Frey Test | Cold Allodynia Score - Acetone Test |
| Vehicle | - | ||
| This compound | |||
| Positive Control (e.g., Gabapentin) |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validity of preclinical studies.
Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain Model
This model is used to induce a persistent inflammatory state, mimicking chronic inflammatory pain conditions.
Materials:
-
Complete Freund's Adjuvant (CFA)
-
Isoflurane or other suitable anesthetic
-
27-30 gauge needles and syringes
-
Von Frey filaments
-
Hargreaves apparatus
Procedure:
-
Habituate male Sprague-Dawley rats or C57BL/6 mice to the testing environment and equipment for 3 consecutive days.
-
On the day of induction, briefly anesthetize the animals.
-
Inject 100 µL (for rats) or 20 µL (for mice) of CFA into the plantar surface of the left hind paw.
-
Allow the animals to recover in their home cages. Inflammation and hypersensitivity typically develop within 24 hours.
-
Assess baseline pain thresholds (paw withdrawal threshold and latency) before CFA injection.
-
Administer this compound or vehicle at desired time points post-CFA injection.
-
Measure paw withdrawal thresholds using von Frey filaments and paw withdrawal latencies using the Hargreaves test at specified intervals after drug administration.
Formalin-Induced Pain Model
This model assesses acute and tonic pain responses and is useful for differentiating between analgesic mechanisms.
Materials:
-
Formalin solution (5% in saline)
-
Observation chambers with mirrors
-
27-30 gauge needles and syringes
Procedure:
-
Acclimate animals to the observation chambers for at least 30 minutes before the experiment.
-
Administer this compound or vehicle at the appropriate time before formalin injection.
-
Inject 50 µL (for rats) or 20 µL (for mice) of 5% formalin solution into the plantar surface of the hind paw.
-
Immediately place the animal back into the observation chamber.
-
Record the total time spent licking, biting, or flinching the injected paw during two distinct phases:
-
Phase I (acute phase): 0-5 minutes post-injection.
-
Phase II (tonic phase): 15-30 minutes post-injection.
-
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a widely used model of peripheral nerve injury-induced neuropathic pain.
Materials:
-
Isoflurane or other suitable anesthetic
-
Surgical instruments
-
4-0 or 5-0 chromic gut sutures
-
Von Frey filaments
-
Acetone
Procedure:
-
Anesthetize the animal and make a small incision on the lateral surface of the thigh to expose the sciatic nerve.
-
Loosely tie four ligatures around the sciatic nerve with approximately 1 mm spacing. The ligatures should be tight enough to cause a slight constriction but not arrest epineural blood flow.
-
Close the incision with sutures or wound clips.
-
Allow the animals to recover for 7-14 days for the development of neuropathic pain behaviors.
-
Assess baseline mechanical allodynia using von Frey filaments and cold allodynia using the acetone test before and after surgery.
-
Administer this compound or vehicle and measure pain responses at various time points.
Visualizations
Diagrams illustrating key processes can aid in understanding the experimental design and potential mechanisms of action.
Caption: Workflow for evaluating this compound in the CFA-induced inflammatory pain model.
Caption: Hypothetical mechanism of action for this compound in the pain pathway.
Caption: Logical flow for the preclinical development of a novel analgesic candidate.
Troubleshooting & Optimization
DS39201083 sulfate stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with DS39201083 sulfate. Below you will find guidance on the stability and storage of this compound, alongside troubleshooting advice for common experimental issues.
Summary of Product Information
This compound is a potent novel analgesic and a derivative of conolidine.[1] It has been identified as a potential non-opioid pain reliever.[1] The compound, chemically named 5-methyl-1,4,5,7-tetrahydro-2,5-ethanoazocino[4,3-b]indol-6(3H)-one sulfuric acid, possesses a unique bicyclic skeleton.[1]
Storage and Stability Data
Proper storage and handling are crucial for maintaining the integrity of this compound. The following tables summarize the recommended storage conditions and stability information based on available data.
Recommended Storage Conditions
| Parameter | Recommendation | Source |
| Short-Term Storage | 0 - 4 °C (days to weeks) | [1] |
| Long-Term Storage | -20 °C (months to years) | [1] |
| Environment | Dry and dark | [1] |
| Shipping | Ambient temperature (stable for a few weeks) | [1] |
Compound Stability
| Condition | Observation | Source |
| Shelf Life | >3 years if stored properly | [1] |
| Solubility | Soluble in DMSO | [1] |
Experimental Workflow and Methodologies
A typical experimental workflow for studying the analgesic effects of this compound, as suggested by the initial research, would involve in vivo testing in mouse models.
Diagram: Experimental Workflow for Analgesic Testing
Caption: A generalized workflow for assessing the analgesic properties of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Question: I am observing lower than expected efficacy of the compound in my in vivo experiments. What could be the cause?
Answer: Several factors could contribute to reduced efficacy:
-
Improper Storage: Ensure that the compound has been stored according to the recommended conditions (-20°C for long-term storage, protected from light and moisture).[1] Exposure to ambient temperatures for extended periods or improper storage can lead to degradation.
-
Incorrect Formulation: this compound is soluble in DMSO.[1] When preparing formulations for in vivo studies, ensure complete dissolution in DMSO before further dilution in saline or other aqueous buffers. Precipitation of the compound will significantly reduce its bioavailable concentration.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions can lead to compound degradation. It is advisable to aliquot stock solutions into single-use volumes to minimize this.
Question: My stock solution of this compound in DMSO appears cloudy. Is it still usable?
Answer: A cloudy stock solution may indicate a few issues:
-
Precipitation: The compound may have precipitated out of solution, especially if stored at a low temperature. Gently warm the solution to 37°C and vortex to see if the compound redissolves.
-
Contamination: The solution may be contaminated. If warming does not resolve the cloudiness, it is best to discard the solution and prepare a fresh one from solid material.
-
Degradation: While less likely to cause cloudiness on its own, degradation products could be less soluble.
Question: How should I handle the solid form of this compound?
Answer: Handle the solid compound in a controlled environment, minimizing exposure to light and humidity. For weighing and preparation of stock solutions, it is recommended to use a chemical fume hood.
Question: Are there any known incompatibilities with other reagents?
Answer: Specific incompatibility studies for this compound are not widely published. However, as an indole alkaloid derivative, it may be susceptible to degradation in the presence of strong oxidizing agents or under highly acidic or basic conditions. It is recommended to use neutral pH buffers for dilutions of the DMSO stock solution.
Diagram: Logical Troubleshooting Flowchart
Caption: A step-by-step guide to troubleshoot unexpected experimental outcomes.
References
Optimizing DS39201083 sulfate dosage for analgesic effect
Disclaimer: DS39201083 sulfate is a novel research compound. Publicly available data on its dosage optimization and specific protocols are limited. This guide is based on available information for this compound and its parent compound, conolidine, as well as established protocols for analgesic testing. Researchers should consider this a starting point and perform their own dose-response studies to determine the optimal dosage for their specific experimental models.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
| Question | Possible Causes | Troubleshooting Steps |
| Why am I observing high variability in the analgesic response between subjects? | 1. Improper drug administration: Inconsistent volume or site of injection. 2. Individual differences in metabolism: Genetic variations among test subjects. 3. Stress-induced analgesia: Improper handling of animals can induce a pain-relieving response that masks the drug's effect. 4. Incorrect dose: The dose may be on a steep part of the dose-response curve. | 1. Ensure consistent and accurate administration techniques. For intraperitoneal (i.p.) injections, ensure the injection is in the lower abdominal quadrant to avoid organs. 2. Use a sufficient number of subjects per group to account for individual variability and ensure statistical power. 3. Acclimatize animals to the experimental room and handling procedures for several days before the experiment. 4. Perform a thorough dose-response study to identify a dose on the plateau of the efficacy curve. |
| The compound is not showing a significant analgesic effect. | 1. Sub-optimal dose: The administered dose is too low to elicit a response. 2. Poor solubility/bioavailability: The compound may not be adequately dissolved or absorbed. This compound is reported to be soluble in DMSO. 3. Inappropriate pain model: The selected pain model may not be suitable for the compound's mechanism of action. 4. Degradation of the compound: Improper storage or handling may have led to the degradation of this compound. | 1. Conduct a dose-escalation study to determine the effective dose range. 2. Ensure the compound is fully dissolved in the vehicle. The use of a co-solvent or altering the formulation may be necessary. 3. DS39201083 has shown efficacy in chemical-induced pain models (acetic acid writhing, formalin test). Consider these models if not already in use. 4. Store the compound under the recommended conditions (dry, dark, at 0-4°C for short term or -20°C for long term). Prepare fresh solutions for each experiment. |
| Are there any expected side effects? | As a non-opioid analgesic, DS39201083 is not expected to have typical opioid-related side effects like respiratory depression. However, as with any novel compound, unexpected off-target effects are possible. | Monitor animals for any signs of distress, changes in behavior, or adverse reactions. If any are observed, document them thoroughly and consider adjusting the dose or discontinuing the experiment for that subject. |
| Can I use this compound with other analgesics? | The interaction of this compound with other analgesics has not been extensively studied. Co-administration could lead to synergistic, additive, or antagonistic effects. | If co-administration is necessary, conduct a preliminary study to evaluate the interaction and any potential adverse effects. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the mechanism of action of this compound? | While the exact mechanism for DS39201083 is not fully elucidated, its parent compound, conolidine, targets the atypical chemokine receptor ACKR3/CXCR7.[1][2][3] ACKR3 acts as a scavenger for endogenous opioid peptides. By inhibiting ACKR3, conolidine may increase the local concentration of these endogenous opioids, allowing them to activate their receptors and produce analgesia.[1][2] DS39201083 is a potent analgesic that does not exhibit agonist activity at the mu-opioid receptor.[4] |
| What is the chemical information for this compound? | IUPAC Name: 5-methyl-1,4,5,7-tetrahydro-2,5-ethanoazocino[4,3-b]indol-6(3H)-one sulfuric acid. Chemical Formula: C16H20N2O5S. Molecular Weight: 352.41 g/mol .[4] |
| In which preclinical models has this compound shown efficacy? | DS39201083 has demonstrated a potent analgesic effect in the acetic acid-induced writhing test and the formalin test in ddY mice.[4] |
| How should I store this compound? | For short-term storage, keep it dry, dark, and at 0 - 4°C. For long-term storage, -20°C is recommended.[4] |
| What is a good starting point for a dose-response study? | Since DS39201083 is reported to be more potent than conolidine, a starting dose could be extrapolated from published data on conolidine, beginning with a lower dose range. A logarithmic dose progression (e.g., 0.1, 0.3, 1, 3, 10 mg/kg) is a common approach for initial dose-finding studies. |
Data Presentation
Illustrative Dose-Response Data for this compound in the Acetic Acid-Induced Writhing Test
Disclaimer: The following table is a hypothetical representation based on the reported higher potency of DS39201083 compared to its parent compound, conolidine. This is for illustrative purposes only.
| Dosage (mg/kg, i.p.) | Mean Number of Writhings (± SEM) | % Inhibition of Writhing |
| Vehicle (Saline) | 45.2 ± 3.1 | 0% |
| DS39201083 (0.3) | 30.1 ± 2.5 | 33.4% |
| DS39201083 (1.0) | 18.5 ± 1.9 | 59.1% |
| DS39201083 (3.0) | 8.2 ± 1.1 | 81.9% |
| DS39201083 (10.0) | 4.1 ± 0.8 | 91.0% |
| Positive Control (Morphine, 10 mg/kg) | 5.5 ± 0.9 | 87.8% |
Experimental Protocols
Acetic Acid-Induced Writhing Test
Objective: To assess the peripheral analgesic activity of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline, DMSO)
-
0.6% acetic acid solution
-
Male ddY mice (20-25 g)
-
Syringes and needles (27G)
-
Observation chambers
-
Timer
Methodology:
-
Acclimatization: Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Grouping: Randomly divide the mice into groups (n=6-10 per group): Vehicle control, positive control (e.g., morphine), and different doses of this compound.
-
Drug Administration: Administer the vehicle, positive control, or this compound via intraperitoneal (i.p.) injection.
-
Induction of Writhing: 30 minutes after drug administration, inject 0.6% acetic acid (10 ml/kg) i.p. to each mouse.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and start a timer.
-
Data Collection: Count the number of writhes (abdominal constrictions and stretching of the hind limbs) for each mouse for a period of 20 minutes, starting 5 minutes after the acetic acid injection.
-
Analysis: Calculate the percentage inhibition of writhing for each group using the formula: % Inhibition = [(Mean writhers in control group - Mean writhers in test group) / Mean writhers in control group] x 100
Formalin Test
Objective: To evaluate the analgesic effect of this compound on both acute and inflammatory pain.
Materials:
-
This compound
-
Vehicle
-
5% formalin solution
-
Mice
-
Syringes and needles (30G)
-
Observation chambers
-
Timer
Methodology:
-
Acclimatization and Grouping: Follow the same initial steps as the writhing test.
-
Drug Administration: Administer the vehicle, positive control, or this compound i.p. 30 minutes before the formalin injection.
-
Formalin Injection: Inject 20 µl of 5% formalin subcutaneously into the plantar surface of the right hind paw of each mouse.
-
Observation: Immediately place the mouse in an observation chamber.
-
Data Collection: Record the total time (in seconds) that the mouse spends licking or biting the injected paw during two phases:
-
Phase 1 (Neurogenic pain): 0-5 minutes post-injection.
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Phase 2 (Inflammatory pain): 15-30 minutes post-injection.
-
-
Analysis: Compare the licking/biting time in the treated groups to the vehicle control group for both phases.
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: General experimental workflow for in vivo analgesic assays.
Caption: Troubleshooting guide for unexpected experimental outcomes.
References
- 1. New study further advances the treatment of chronic pain | EurekAlert! [eurekalert.org]
- 2. sciencedaily.com [sciencedaily.com]
- 3. The natural analgesic conolidine targets the newly identified opioid scavenger ACKR3/CXCR7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formalin Test Protocol - IMPReSS [web.mousephenotype.org]
Technical Support Center: Dextran Sulfate Sodium (DSS) Induced Colitis in Mice
Disclaimer: There is no publicly available information regarding the potential side effects of DS39201083 sulfate in mice. The following information is based on Dextran Sulfate Sodium (DSS) , a compound widely used to induce experimental colitis in mice, and is provided as a representative example of a technical support guide for researchers. This compound is identified as 5-methyl-1,4,5,7-tetrahydro-2,5-ethanoazocino[4,3-b]indol-6(3H)-one sulfuric acid salt, a derivative of the natural product conolidine.[1][2][3] It has been evaluated in mice for its analgesic properties in the acetic acid-induced writhing test and the formalin test.[2][3]
This guide is intended for researchers, scientists, and drug development professionals utilizing the DSS-induced colitis model in mice. It offers troubleshooting advice and frequently asked questions regarding the potential side effects and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What are the most common clinical signs of DSS-induced colitis in mice?
A1: The most frequently observed clinical signs of DSS-induced colitis include weight loss, diarrhea, and the presence of blood in the stool (rectal bleeding).[4][5][6] These symptoms are collectively used to calculate a Disease Activity Index (DAI) to score the severity of colitis.[7][8] Mice may also exhibit signs of piloerection and anemia.[5]
Q2: How quickly do symptoms of colitis appear after DSS administration?
A2: The onset of symptoms can vary depending on the concentration of DSS, the mouse strain, and the frequency of administration.[9] Typically, noticeable weight loss of about 5%-10% can be observed within 3-4 days of DSS administration.[9] Clinical signs such as loose stools and fecal blood can be observed as early as the second day of treatment with 2.5% and 3.5% DSS.[10]
Q3: What are the expected histopathological changes in the colon of DSS-treated mice?
A3: DSS induces significant inflammation and damage to the colonic mucosa.[5] Common histopathological features include the loss of crypts, ulceration or erosion of the epithelial layer, edema, and infiltration of immune cells into the deeper layers of the colon wall.[11][12] In acute colitis, this infiltration is dominated by neutrophils and macrophages, while in chronic models, lymphocytes are also prevalent.[12]
Q4: Can DSS administration affect organs other than the colon?
A4: Yes, systemic effects can be observed. Splenomegaly (enlarged spleen) is a common finding in DSS-treated mice.[13] Some studies have also reported that the small intestine can be damaged in response to DSS.[11]
Q5: What is the mechanism of action by which DSS induces colitis?
A5: DSS is directly toxic to the colonic epithelial cells, leading to a breakdown of the mucosal barrier function.[5][12] This increased permeability allows intestinal bacteria to penetrate the mucosa, triggering a robust inflammatory response.[5] Studies suggest that DSS may form complexes with medium-chain fatty acids in the colon, which then fuse with colonocyte membranes to cause damage.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| High mortality rate in experimental group. | DSS concentration is too high. Mouse strain is highly susceptible. | Reduce the concentration of DSS. Consider using a more resistant mouse strain. Ensure mice do not lose more than 25-30% of their initial body weight.[13] |
| Inconsistent or mild colitis induction. | DSS concentration is too low. Molecular weight of DSS is not optimal. Duration of treatment is too short. | Increase the concentration of DSS. Use DSS with a molecular weight of 36-50 kDa, as this has been shown to be effective.[5] Extend the duration of DSS administration. |
| Significant variation in colitis severity within the same group. | Uneven water consumption. Differences in individual gut microbiota. | Ensure all mice have equal access to the DSS-containing water. House mice from the same group in the same cage to normalize microbiota as much as possible. |
| Rectal prolapse observed in some mice. | Severe inflammation and straining. | This is a sign of severe colitis. Monitor the animal closely and consider humane euthanasia if it is in significant distress. |
| Difficulty in assessing fecal blood. | Blood may be occult (not visible). | Use a fecal occult blood test for more sensitive and accurate detection. |
Quantitative Data Summary
| Parameter | Control Group (Water) | DSS-Treated Group | Reference(s) |
| Body Weight Change | Stable or slight increase | 5-10% loss within 3-4 days | [9] |
| Colon Length | Normal length | Significantly shorter | [4][6][14] |
| Histological Score | 0 (Normal) | Significantly increased | [7][15] |
| Disease Activity Index (DAI) | 0 | Increased, dependent on severity | [7][8] |
Experimental Protocols
Induction of Acute Colitis with DSS
A widely used protocol for inducing acute colitis involves administering 2-5% DSS (molecular weight 36-50 kDa) in the drinking water of mice for 4-9 days.[5][13] The concentration and duration can be adjusted based on the mouse strain and desired severity of colitis.[9]
Assessment of Colitis Severity
-
Daily Monitoring: Record body weight, stool consistency, and the presence of fecal blood daily.[13]
-
Disease Activity Index (DAI): Calculate the DAI based on the scoring of weight loss, stool consistency, and rectal bleeding.[7][8]
-
Macroscopic Evaluation: After euthanasia, excise the colon and measure its length from the cecum to the anus.[4]
-
Histological Analysis: Fix the colon in 10% buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess inflammation, crypt damage, and ulceration.[4][13]
Visualizations
Caption: Workflow for inducing and assessing DSS colitis in mice.
Caption: Mechanism of DSS-induced intestinal inflammation.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Discovery of conolidine derivative DS39201083 as a potent novel analgesic without mu opioid agonist activity | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. Discovery of conolidine derivative DS39201083 as a potent novel analgesic without mu opioid agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. academic.oup.com [academic.oup.com]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Weight loss is a sufficient and economical single outcome measure of murine dextran sulfate sodium colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Dextran sulfate sodium-induced acute colitis impairs dermal lymphatic function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Histological and ultrastructural changes of the colon in dextran sodium sulfate-induced mouse colitis - PMC [pmc.ncbi.nlm.nih.gov]
DS39201083 sulfate formulation for improved bioavailability
This technical support center provides essential information for researchers, scientists, and drug development professionals working with the DS39201083 sulfate formulation. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is DS39201083?
DS39201083 is a novel, potent analgesic compound derived from the natural product conolidine.[1][2] It is chemically identified as 5-methyl-1,4,5,7-tetrahydro-2,5-ethanoazocino[4,3-b]indol-6(3H)-one sulfuric acid salt.[1] This compound possesses a unique bicyclic skeleton and has demonstrated greater analgesic potency than its parent compound, conolidine, in preclinical models.[1][2]
Q2: What is the proposed mechanism of action for DS39201083?
Unlike traditional opioid analgesics, DS39201083 does not exhibit agonist activity at the mu-opioid receptor.[1][2] The analgesic effects of conolidine and its derivatives are believed to be mediated through the atypical chemokine receptor 3 (ACKR3), also known as CXCR7. ACKR3 can function as a scavenger receptor for endogenous opioid peptides, and by modulating its activity, compounds like conolidine may increase the availability of these endogenous opioids to their classical receptors, leading to pain relief.
Q3: Why is DS39201083 formulated as a sulfate salt?
While specific quantitative data on the improved bioavailability of the this compound formulation is not publicly available, the development of this derivative was aimed at producing a compound with greater analgesic effect and oral bioavailability. The formation of a salt, such as a sulfate, is a common pharmaceutical strategy to improve the solubility and dissolution rate of a compound, which can, in turn, enhance its oral bioavailability.
Q4: What are the key advantages of DS39201083 as a potential analgesic?
The primary advantages of DS39201083 include its high potency as an analgesic and its non-opioid mechanism of action.[1][2] This suggests that it may have a reduced risk of the side effects commonly associated with opioid medications, such as respiratory depression, constipation, and the potential for addiction.
Data Presentation
While direct comparative bioavailability data for different formulations of DS39201083 are not available in the public domain, the following table summarizes the reported analgesic efficacy.
| Compound | Analgesic Model | Observation | Reference |
| DS39201083 | Acetic acid-induced writhing test (mice) | More potent than conolidine | [1] |
| DS39201083 | Formalin test (mice) | More potent than conolidine | [1] |
Experimental Protocols
Detailed methodologies for key in-vivo analgesic assays are provided below.
Acetic Acid-Induced Writhing Test
This model is used to evaluate peripheral analgesic activity.
Materials:
-
This compound formulation
-
Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)
-
Acetic acid solution (0.6-1% in sterile water)
-
Male ddY mice
-
Syringes and needles for oral and intraperitoneal administration
-
Observation chambers
Procedure:
-
Fast the mice for a minimum of 3 hours before the experiment, with water available ad libitum.
-
Randomly divide the mice into control and treatment groups.
-
Administer the this compound formulation or vehicle orally to the respective groups.
-
After a predetermined absorption period (e.g., 30-60 minutes), administer the acetic acid solution intraperitoneally.
-
Immediately place each mouse in an individual observation chamber.
-
Record the number of writhes (abdominal constrictions and stretching of the hind limbs) for a set period, typically 15-30 minutes, starting 5 minutes after the acetic acid injection.
-
Calculate the percentage of inhibition of writhing for the treated groups compared to the control group.
Formalin Test
This biphasic model assesses both neurogenic and inflammatory pain.
Materials:
-
This compound formulation
-
Vehicle
-
Formalin solution (1-5% in saline)
-
Male ddY mice
-
Syringes and needles for oral and subcutaneous administration
-
Observation chambers
Procedure:
-
Acclimatize the mice to the observation chambers before the test day.
-
On the day of the experiment, administer the this compound formulation or vehicle orally.
-
After the absorption period, inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Immediately return the mouse to the observation chamber.
-
Record the total time the animal spends licking or biting the injected paw.
-
The observation period is divided into two phases: the early phase (0-5 minutes post-formalin injection, representing neurogenic pain) and the late phase (15-30 minutes post-formalin injection, representing inflammatory pain).
-
Analyze the data for each phase separately to determine the effect of the compound on both types of pain.
Troubleshooting Guides
Issue 1: High variability in the acetic acid-induced writhing test results.
| Possible Cause | Troubleshooting Step |
| Inconsistent acetic acid injection site | Ensure all intraperitoneal injections are administered consistently in the lower abdominal quadrant to avoid organ damage and ensure uniform irritation. |
| Stress-induced variability | Acclimatize animals to the experimental room and handling for several days before the experiment. Minimize noise and disturbances on the day of the test. |
| Subjective scoring of writhes | Have a clear, standardized definition of a "writhe." If possible, have the same person score all animals, or use blinded observers to reduce bias. Video recording can also aid in consistent scoring. |
Issue 2: No significant analgesic effect observed in the formalin test.
| Possible Cause | Troubleshooting Step |
| Inadequate dose of DS39201083 | Perform a dose-response study to determine the optimal effective dose of the compound. |
| Incorrect timing of drug administration | The pre-treatment time should be optimized to coincide with the peak plasma concentration (Tmax) of DS39201083. If Tmax is unknown, test several pre-treatment intervals. |
| Improper formalin injection | Ensure the formalin is injected subcutaneously into the plantar surface of the paw. An injection that is too deep or too shallow will result in a variable pain response. |
Mandatory Visualizations
Signaling Pathway
Caption: Proposed ACKR3-mediated signaling pathway for DS39201083.
Experimental Workflows
Caption: Workflow for the acetic acid-induced writhing test.
Caption: Workflow for the biphasic formalin test.
References
Overcoming solubility issues with DS39201083 sulfate in vivo
Technical Support Center: DS39201083 Sulfate
Disclaimer: Information regarding the specific compound "this compound" is not available in the public domain. This technical guide is based on established principles for overcoming in vivo solubility challenges with poorly soluble sulfate salts of small molecule drug candidates. The data and protocols provided are illustrative and should be adapted based on the specific physicochemical properties of your compound.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and highly variable plasma exposure after oral administration of this compound in our rodent studies. What is the likely cause?
A1: Low and variable oral bioavailability is a common issue for compounds classified as Biopharmaceutical Classification System (BCS) Class II or IV, which are characterized by poor aqueous solubility.[1][2][3] The sulfate salt form may not have sufficiently improved the dissolution rate in the gastrointestinal (GI) tract. Factors affecting oral bioavailability include not only aqueous solubility but also dissolution rate, drug permeability, and first-pass metabolism.[4] The high variability often points to inconsistent wetting and dissolution of the drug substance in the GI fluids.
Q2: What are the initial steps to diagnose the solubility issue with this compound?
A2: A systematic approach is crucial. First, confirm the intrinsic solubility of the compound at different pH levels (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the GI tract. Next, conduct a vehicle screen to assess the compound's solubility in a range of common preclinical dosing vehicles. This will help identify promising formulation strategies.
Q3: Can salt formation itself be a problem?
A3: While salt formation is a common strategy to increase the solubility and dissolution rate of ionizable compounds, it is not always a universal solution.[3][5][6] The success of a salt form depends on factors like the pKa of the parent molecule, the properties of the counter-ion, and the potential for the salt to convert back to the less soluble free base form in the pH environment of the intestines.
Q4: What are the main formulation strategies to improve in vivo exposure?
A4: Several strategies can be employed to enhance the bioavailability of poorly soluble compounds:
-
Lipid-Based Formulations: These can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[7][8][9] These formulations can improve drug solubilization in the GI tract and may even facilitate lymphatic absorption, bypassing first-pass metabolism.[8]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its apparent solubility and dissolution rate.[5][9] This is often achieved through techniques like spray drying or hot-melt extrusion.[1]
-
Particle Size Reduction: Decreasing the particle size through methods like micronization or nanomilling increases the surface area of the drug, which can lead to a faster dissolution rate.[3][10][11]
-
Use of Co-solvents and Surfactants: Adding co-solvents, surfactants, or other solubilizing excipients to the formulation can help maintain the drug in solution.[10][12]
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Vehicles
If this compound shows low solubility in simple aqueous vehicles like water or saline, consider the following formulation approaches. The goal is to find a vehicle that can dissolve the target dose in a reasonable volume for animal dosing.
Data Presentation: Solubility Screening of this compound
| Vehicle Composition | Vehicle Type | Solubility (mg/mL) | Observations |
| Deionized Water | Aqueous Solution | < 0.1 | Insoluble |
| 0.5% (w/v) Methylcellulose | Aqueous Suspension | Not Applicable | Forms a fine suspension |
| 5% DMSO / 95% Saline | Co-solvent Solution | 0.5 | Precipitation observed over time |
| 10% Solutol HS 15 in Water | Micellar Solution | 2.5 | Clear solution |
| 20% PEG400 in Water | Co-solvent Solution | 1.8 | Clear solution |
| Miglyol 812 | Lipid Solution | < 0.1 | Insoluble |
| Labrasol/Gelucire 44/14 (1:1) | Lipid-Based (SEDDS) | > 20 | Forms a clear microemulsion upon dilution |
Note: The data presented in this table is for illustrative purposes only.
Issue 2: Low and Variable Exposure Despite Improved Formulation
If initial formulation improvements (e.g., using a co-solvent) still result in suboptimal in vivo performance, a more advanced formulation may be necessary. The following table illustrates a hypothetical pharmacokinetic (PK) study in rats comparing different formulations.
Data Presentation: Comparative Pharmacokinetic Parameters in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |
| 0.5% MC Suspension | 10 | 55 ± 25 | 4.0 | 350 ± 180 |
| 20% PEG400 Solution | 10 | 250 ± 90 | 2.0 | 1500 ± 650 |
| SEDDS Formulation | 10 | 1200 ± 310 | 1.0 | 9800 ± 2100 |
Data are presented as mean ± standard deviation. This data is for illustrative purposes only.
Interpretation: The suspension formulation leads to very low and variable exposure. The PEG400 co-solvent solution provides a moderate improvement. The Self-Emulsifying Drug Delivery System (SEDDS) shows a significant increase in both the maximum concentration (Cmax) and total exposure (AUC), with a faster time to peak concentration (Tmax), indicating rapid and enhanced absorption.[7]
Experimental Protocols
Protocol 1: Preparation of a Preclinical SEDDS Formulation
Objective: To prepare a self-emulsifying drug delivery system to enhance the oral bioavailability of this compound.
Materials:
-
This compound
-
Labrasol® (Caprylocaproyl polyoxyl-8 glycerides) - Surfactant
-
Gelucire® 44/14 (Lauroyl polyoxyl-32 glycerides) - Co-surfactant/Solubilizer
-
Vortex mixer
-
Heated magnetic stir plate
-
Glass vials
Methodology:
-
Weigh the required amounts of Labrasol® and Gelucire® 44/14 in a 1:1 ratio into a glass vial.
-
Gently heat the mixture to 40-50°C on a stir plate to ensure homogeneity and reduce viscosity.
-
Slowly add the weighed this compound powder to the excipient mixture while stirring.
-
Continue stirring until the compound is fully dissolved. Use a vortex mixer if necessary to break up any clumps.
-
Visually inspect the final formulation to ensure it is a clear, homogenous solution free of any particulate matter.
-
To test the self-emulsifying properties, add one drop of the formulation to a beaker of water with gentle stirring. It should rapidly form a fine, bluish-white or translucent microemulsion.
Protocol 2: In Vivo Pharmacokinetic Study Design (Rat)
Objective: To evaluate the plasma concentration-time profile of this compound following oral administration of different formulations.
Design:
-
Species: Sprague-Dawley rats
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% MC)
-
Group 2: Formulation A (e.g., 20% PEG400 solution)
-
Group 3: Formulation B (e.g., SEDDS)
-
-
Number of Animals: n=3-5 per group
-
Administration: Oral gavage (PO)
-
Dose: 10 mg/kg (adjust volume based on formulation concentration)
-
Blood Sampling:
-
Timepoints: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Collect blood (~100 µL) from the tail vein into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Sample Processing:
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis: Analyze plasma concentrations of DS39201083 using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Hypothetical pathway where DS39201083 inhibits an RTK.
References
- 1. pharm-int.com [pharm-int.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japer.in [japer.in]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimising excipients to improve bioavailability [manufacturingchemist.com]
Troubleshooting inconsistent results with DS39201083 sulfate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DS39201083 sulfate. The information is designed to address common issues that may lead to inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent novel analgesic compound with a unique bicyclic skeleton.[1] It has been shown to be a more potent analgesic than conolidine in acetic acid-induced writhing and formalin tests in mice.[1] Importantly, it does not exhibit agonist activity at the mu-opioid receptor, suggesting a distinct mechanism of action from traditional opioids.[1]
Q2: What are the known physicochemical properties of this compound?
Key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C16H20N2O5S | [1] |
| Molecular Weight | 352.41 | [1] |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1] |
| Solubility | Soluble in DMSO | [1] |
Q3: How should I store this compound?
Proper storage is critical to maintaining the stability and activity of the compound.
| Storage Condition | Duration | Recommendations | Source |
| Short-term | Days to weeks | Store at 0 - 4°C in a dry, dark environment. | [1] |
| Long-term | Months to years | Store at -20°C in a dry, dark environment. | [1] |
| Stock Solutions (in DMSO) | Months | Store at -20°C. | [1] |
Q4: What is the mechanism of action of this compound?
The precise signaling pathway and molecular targets of this compound are not yet fully elucidated in publicly available literature. It is known to be a potent analgesic that does not act as a mu-opioid receptor agonist.[1] Researchers should consider experimental designs that can help uncover its novel mechanism.
Troubleshooting Inconsistent Results
Inconsistent results with this compound can arise from various factors related to its handling, preparation, and application in experimental models.
Problem 1: I am observing lower than expected analgesic activity in my in vivo studies.
This could be due to several factors related to compound preparation and administration.
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Improper Dissolution: Ensure the compound is fully dissolved in DMSO before preparing further dilutions for administration. Sonication may aid in complete dissolution.
-
Precipitation: this compound, being soluble in DMSO, may precipitate when diluted into aqueous solutions for in vivo dosing. Observe the solution for any signs of precipitation. If precipitation occurs, consider the use of a co-solvent or a different vehicle formulation, if compatible with the experimental model.
-
Incorrect Dosage: Double-check all calculations for dosage preparation. Ensure accurate weighing of the compound and precise dilutions.
-
Compound Degradation: Although stable under proper storage, repeated freeze-thaw cycles of stock solutions should be avoided. Aliquot stock solutions into single-use volumes. Confirm that the compound has been stored correctly and has not expired.
Problem 2: I am seeing high variability between replicate wells in my cell-based assays.
High variability can often be traced back to issues with compound handling and cell culture techniques.
-
Incomplete Solubilization: Ensure the initial stock solution in DMSO is homogenous. Vortex thoroughly before making serial dilutions.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells. Maintain a final DMSO concentration in your cell culture media that is non-toxic to your specific cell line (typically ≤0.5%). Remember to include a vehicle control with the same final DMSO concentration as your treatment groups.
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to variability. Ensure a uniform, single-cell suspension before seeding and use appropriate techniques to avoid edge effects in multi-well plates.
-
Incubation Time: Ensure consistent incubation times for all treatment groups.
Problem 3: My results are not reproducible between experiments.
Lack of reproducibility can stem from subtle variations in experimental conditions.
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Reagent Consistency: Use the same batch of this compound, media, and other key reagents for a set of related experiments to minimize variability.
-
Protocol Adherence: Strictly adhere to the established experimental protocol. Any deviations, no matter how small, should be documented.
-
Environmental Factors: Ensure consistent environmental conditions for your experiments, such as temperature, humidity, and CO2 levels for cell culture.
Experimental Protocols (General Methodologies)
As specific, validated protocols for this compound are not widely published, the following are generalized methodologies that can be adapted.
In Vivo Analgesic Assay (e.g., Acetic Acid-Induced Writhing Test)
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
On the day of the experiment, dilute the stock solution to the desired final concentration using a suitable vehicle (e.g., saline or PBS with a small percentage of a solubilizing agent like Tween 80, if necessary to prevent precipitation). Ensure the final DMSO concentration is well-tolerated by the animals.
-
-
Animal Acclimatization:
-
Acclimatize animals to the experimental environment for at least 1 hour before testing.
-
-
Administration:
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Administer this compound or the vehicle control via the desired route (e.g., intraperitoneal, oral) at a specific time point before the induction of nociception.
-
-
Induction of Nociception:
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Inject an irritant (e.g., 0.6% acetic acid solution) intraperitoneally.
-
-
Observation and Data Collection:
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Immediately after the irritant injection, place the animal in an observation chamber.
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Count the number of writhes (a characteristic stretching and constriction of the abdomen) over a defined period (e.g., 20 minutes).
-
-
Data Analysis:
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Compare the number of writhes in the this compound-treated group to the vehicle control group.
-
In Vitro Cell-Based Assay (e.g., Cytotoxicity Assay)
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Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and in the vehicle control.
-
-
Cell Treatment:
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Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
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Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
-
Viability Assessment:
-
Add a viability reagent (e.g., MTS, MTT) to each well and incubate as per the manufacturer's instructions.
-
-
Data Acquisition:
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
-
Visualizations
Caption: General experimental workflow for evaluating this compound.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
DS39201083 sulfate dose-response relationship studies
Disclaimer: Publicly available information, including peer-reviewed studies and clinical trial data, on a compound specifically designated as "DS39201083 sulfate" is not available at this time. The following technical support guide is a template constructed to aid researchers. It uses a hypothetical compound, "Compound-X," to illustrate the expected format and content. Researchers should substitute the placeholder data with their own findings for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Compound-X?
A1: Compound-X is a potent and selective antagonist of the novel G-protein coupled receptor, Target Receptor Y (TRY). By binding to TRY, it inhibits the downstream activation of the MAP Kinase (MAPK) signaling cascade, which has been implicated in various proliferative diseases.
Q2: What is the recommended solvent for reconstituting Compound-X?
A2: For in vitro assays, Compound-X is soluble in DMSO at concentrations up to 50 mM. For in vivo studies, a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline is recommended. Please ensure complete dissolution before administration.
Q3: We are observing high variability in our dose-response curves. What could be the cause?
A3: High variability can stem from several factors. Please refer to the troubleshooting guide below for a detailed checklist of potential causes and solutions, including issues related to compound stability, cell line integrity, and assay conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 values | Compound precipitation | Ensure the final DMSO concentration in your assay medium is below 0.5%. Visually inspect solutions for any precipitate before adding to cells. |
| Cell line instability | Perform regular cell line authentication and mycoplasma testing. Ensure cell passage number is within the recommended range for consistent receptor expression. | |
| Assay variability | Standardize all incubation times, temperatures, and reagent concentrations. Use a positive control to monitor assay performance between experiments. | |
| Low Potency Observed | Compound degradation | Aliquot Compound-X upon reconstitution and store at -80°C. Avoid repeated freeze-thaw cycles. Protect from light. |
| Incorrect target engagement | Confirm the expression of Target Receptor Y (TRY) in your cell model using qPCR or Western blot. | |
| Cell Toxicity at High Doses | Off-target effects | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assay to distinguish between specific antagonism and general cytotoxicity. |
| Solvent toxicity | Ensure the final concentration of your vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your specific cell line. |
Experimental Protocols
In Vitro Dose-Response Assay for IC50 Determination
This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of Compound-X against the Target Receptor Y (TRY) in a recombinant cell line.
Materials:
-
HEK293 cells stably expressing Target Receptor Y (HEK293-TRY)
-
Assay medium: Opti-MEM supplemented with 0.5% FBS
-
Compound-X
-
DMSO (cell culture grade)
-
Recombinant Ligand-A (agonist for TRY)
-
cAMP detection kit (e.g., HTRF-based)
-
384-well white assay plates
Procedure:
-
Cell Plating: Seed HEK293-TRY cells in 384-well plates at a density of 5,000 cells/well in 20 µL of assay medium. Incubate at 37°C, 5% CO2 for 24 hours.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Compound-X in DMSO, starting from a 10 mM stock. Further dilute these solutions in assay medium to create a 4X final concentration.
-
Compound Addition: Add 10 µL of the 4X Compound-X dilutions to the appropriate wells. For control wells, add 10 µL of assay medium with the corresponding DMSO concentration. Incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Prepare a 4X solution of Ligand-A at its EC80 concentration in assay medium. Add 10 µL of this solution to all wells except the negative control wells.
-
Incubation: Incubate the plate for 15 minutes at room temperature.
-
Detection: Add the cAMP detection reagents according to the manufacturer's instructions.
-
Data Analysis: Read the plate on a compatible plate reader. Calculate the percent inhibition for each concentration of Compound-X relative to the positive (agonist only) and negative (vehicle only) controls. Fit the dose-response data to a four-parameter logistic equation to determine the IC50 value.
Quantitative Data Summary
Table 1: In Vitro Potency of Compound-X
| Assay Type | Cell Line | Parameter | Value (nM) |
| cAMP Inhibition | HEK293-TRY | IC50 | 15.2 ± 2.1 |
| Calcium Flux | CHO-K1-TRY | IC50 | 22.5 ± 3.5 |
Table 2: In Vivo Efficacy of Compound-X in Xenograft Model
| Dose (mg/kg, oral) | Tumor Growth Inhibition (%) |
| 1 | 25.3 |
| 3 | 48.7 |
| 10 | 75.1 |
| 30 | 92.4 |
Signaling Pathways and Workflows
Caption: Compound-X signaling pathway.
Caption: In Vitro IC50 determination workflow.
Maximizing the analgesic efficacy of DS39201083 sulfate
This technical support center provides researchers, scientists, and drug development professionals with essential information for maximizing the analgesic efficacy of DS39201083 sulfate in preclinical studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action for analgesia?
This compound is a potent, novel analgesic compound derived from conolidine, a natural indole alkaloid.[1] Unlike traditional opioids, it does not exhibit agonist activity at the mu-opioid receptor.[1] The analgesic effect of conolidine, the parent compound of DS39201083, is believed to be mediated through its interaction with the atypical chemokine receptor 3 (ACKR3), also known as CXCR7. Conolidine acts as a full agonist at the ACKR3 receptor.[2] ACKR3 functions as a scavenger for endogenous opioid peptides, such as enkephalins and dynorphins, regulating their availability to classical opioid receptors.[2] By acting as an agonist, conolidine may inhibit this scavenging function, thereby increasing the local concentration of endogenous opioids to produce analgesia.[2] Additionally, some research suggests that conolidine may also modulate the Cav2.2 voltage-gated calcium channel, which is involved in the transmission of pain signals.
Q2: How does the analgesic potency of this compound compare to its parent compound, conolidine?
This compound has been demonstrated to be a more potent analgesic than conolidine in preclinical models, including the acetic acid-induced writhing test and the formalin test in mice.[1]
Q3: What are the recommended in vivo models to assess the analgesic efficacy of this compound?
The primary and most cited in vivo models for evaluating the analgesic properties of this compound are the acetic acid-induced writhing test for visceral pain and the formalin test for inflammatory pain.[1]
Q4: What is a suitable vehicle for the in vivo administration of this compound?
While a specific, validated vehicle for this compound is not publicly available, a common vehicle for similar compounds in preclinical studies is a solution of 5% DMSO, 5% Tween 80, and 90% saline. It is crucial to perform small-scale solubility and stability tests with your specific batch of this compound before proceeding with large-scale in vivo experiments.
Q5: What are the known side effects or addictive properties of this compound?
A key characteristic of this compound and its parent compound, conolidine, is the lack of mu-opioid receptor activity, which suggests a reduced risk of common opioid-related side effects such as respiratory depression and addiction.
Troubleshooting Guides
Acetic Acid-Induced Writhing Test
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in writhing counts between animals in the control group. | - Inconsistent volume of acetic acid injection.- Improper intraperitoneal (IP) injection technique.- Stressful animal handling. | - Ensure precise and consistent injection volumes.- Train personnel on proper IP injection techniques to avoid subcutaneous or intramuscular injection.- Acclimate animals to the experimental environment and handle them gently. |
| No significant reduction in writhing with this compound treatment. | - Inappropriate dose.- Insufficient pre-treatment time.- Compound instability in the vehicle. | - Perform a dose-response study to determine the optimal effective dose.- Optimize the pre-treatment time (typically 30-60 minutes before acetic acid injection).- Prepare fresh solutions of this compound for each experiment. |
| Unexpected mortality or adverse effects in treated animals. | - Compound toxicity at the tested dose.- Vehicle toxicity. | - Conduct a preliminary dose-range finding study to identify the maximum tolerated dose.- Administer a vehicle-only control group to rule out vehicle-induced toxicity. |
Formalin Test
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent biphasic pain response in the control group. | - Incorrect volume or concentration of formalin.- Injection into an inappropriate area of the paw. | - Use a consistent and validated concentration of formalin (typically 1-5%).- Inject into the plantar surface of the hind paw, ensuring a subcutaneous injection. |
| This compound is effective in Phase 2 but not Phase 1. | - This is a plausible outcome. Phase 1 is primarily due to direct nociceptor activation, while Phase 2 involves an inflammatory component. A compound may selectively target the inflammatory pain pathway. | - This result provides valuable information about the mechanism of action. |
| High baseline licking/biting behavior before formalin injection. | - Animal stress or pre-existing paw injury. | - Ensure animals are properly habituated to the observation chambers.- Carefully inspect animal paws for any signs of injury before the experiment. |
Experimental Protocols
Acetic Acid-Induced Writhing Test
Objective: To evaluate the visceral analgesic activity of this compound.
Materials:
-
Male ddY mice (or other appropriate strain)
-
This compound
-
Vehicle (e.g., 5% DMSO, 5% Tween 80, 90% saline)
-
0.6% acetic acid solution
-
Syringes and needles for administration
-
Observation chambers
Procedure:
-
Fast mice for 12-18 hours before the experiment with free access to water.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral) at a defined pre-treatment time (e.g., 30 minutes).
-
Inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.
-
Immediately place the mouse in an individual observation chamber.
-
Record the number of writhes (abdominal constrictions and stretching of the hind limbs) for a set period, typically 20-30 minutes, starting 5 minutes after the acetic acid injection.
-
Calculate the percentage of inhibition of writhing for the treated groups compared to the vehicle control group.
Formalin Test
Objective: To assess the analgesic activity of this compound in a model of inflammatory pain.
Materials:
-
Male ddY mice (or other appropriate strain)
-
This compound
-
Vehicle
-
Formalin solution (e.g., 2.5% in saline)
-
Syringes and needles
-
Observation chambers with a mirror to allow for unobstructed observation of the paws.
Procedure:
-
Habituate the mice to the observation chambers for at least 30 minutes before the experiment.
-
Administer this compound or vehicle at a defined pre-treatment time.
-
Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately return the mouse to the observation chamber.
-
Record the total time spent licking or biting the injected paw. The observation period is typically divided into two phases:
-
Phase 1 (early phase): 0-5 minutes post-formalin injection (neurogenic pain).
-
Phase 2 (late phase): 15-30 minutes post-formalin injection (inflammatory pain).
-
-
Compare the time spent licking/biting in the treated groups to the vehicle control group for each phase.
Visualizations
Caption: Experimental workflows for the acetic acid-induced writhing and formalin tests.
References
- 1. Discovery of conolidine derivative DS39201083 as a potent novel analgesic without mu opioid agonist activity | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 2. The natural analgesic conolidine targets the newly identified opioid scavenger ACKR3/CXCR7 - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in working with novel indole alkaloid analgesics
Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel indole alkaloid analgesics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My indole alkaloid compound shows poor solubility in aqueous buffers. How can I improve its solubility for in vitro assays?
A1: Poor aqueous solubility is a common challenge with indole alkaloids due to their often hydrophobic nature.[1] Most alkaloids are poorly soluble in water but dissolve in organic solvents like ethanol, methanol, and chloroform.[2][3] Here are several strategies to address this issue:
-
Co-solvents: Initially, try dissolving the compound in a small amount of a water-miscible organic solvent such as DMSO, ethanol, or methanol before adding it to your aqueous buffer.[3] It is crucial to keep the final concentration of the organic solvent low (typically <1%) to avoid solvent-induced artifacts in biological assays.
-
pH Adjustment: Indole alkaloids are basic compounds and tend to be more soluble in acidic conditions as they form salts.[2] Lowering the pH of your buffer may improve solubility. However, ensure the chosen pH is compatible with your experimental system (e.g., cell viability, receptor binding).
-
Use of Surfactants: Non-ionic surfactants like Tween 80 or Pluronic F-68 can be used at low concentrations to increase the solubility of hydrophobic compounds.
-
Formulation with Excipients: For in vivo studies, consider formulating the compound with solubilizing agents such as cyclodextrins.
Q2: I am observing inconsistent results in my in vivo analgesic assays. What are the potential reasons for this variability?
A2: Inconsistent in vivo results can stem from several factors related to the compound's properties and the experimental design.
-
Pharmacokinetics: Indole alkaloids can have variable pharmacokinetic profiles.[4][5] Factors such as poor oral bioavailability, rapid metabolism, or rapid clearance can lead to inconsistent plasma concentrations and, consequently, variable analgesic effects. Consider performing preliminary pharmacokinetic studies to determine the optimal dosing regimen and route of administration.
-
Stability: Some indole alkaloids may be unstable in solution or susceptible to degradation under certain conditions (e.g., exposure to light or acidic environments).[6] Prepare fresh solutions for each experiment and store them appropriately.
-
Animal Handling and Stress: Stress can significantly impact pain perception in animals. Ensure consistent and gentle handling of the animals to minimize stress-induced analgesia or hyperalgesia.[7]
-
Assay-Specific Variability: Ensure strict adherence to the experimental protocol for your chosen analgesic assay (e.g., consistent application of thermal stimulus in the Hargreaves test, precise timing of observations in the writhing test).[8][9]
Q3: My compound shows activity in receptor binding assays, but this doesn't translate to cell-based functional assays. What could be the issue?
A3: This discrepancy is a common challenge in drug discovery and can be attributed to several factors:
-
Functional Activity: A compound can bind to a receptor (as an agonist, antagonist, or allosteric modulator) without necessarily eliciting a functional response in a cell-based assay. It's possible your compound is an antagonist or a partial agonist with low efficacy.
-
Cellular Access: The compound may not be able to effectively cross the cell membrane to reach its intracellular target, if applicable.
-
Off-Target Effects: The compound might interact with other cellular components that interfere with the signaling pathway being measured in the functional assay.[10]
-
Assay Conditions: Differences in buffer composition, temperature, or incubation time between the binding and functional assays can influence compound activity.
Troubleshooting Guides
In Vitro Assay Challenges
| Problem | Possible Cause | Troubleshooting Steps |
| High background signal in fluorescence/luminescence-based assays | Compound autofluorescence/autoluminescence. | 1. Run a control with the compound alone to quantify its intrinsic signal. 2. If significant, consider using a different assay platform (e.g., label-free) or a fluorescent dye with a different excitation/emission spectrum. |
| Irreproducible IC50/EC50 values | - Compound precipitation in the assay medium. - Compound degradation over the incubation period. - Inconsistent cell seeding density. | 1. Visually inspect assay plates for precipitation. 2. Assess compound stability in the assay buffer over time using HPLC. 3. Implement strict quality control for cell culture and seeding procedures. |
| Apparent cytotoxicity at concentrations where specific activity is expected | Off-target effects leading to cell death. | 1. Perform a standard cytotoxicity assay (e.g., MTT, LDH) in parallel with your functional assay. 2. If cytotoxic, consider structural modifications to the compound to improve selectivity.[11] |
In Vivo Model Challenges
| Problem | Possible Cause | Troubleshooting Steps |
| Lack of dose-dependent analgesic effect | - Poor bioavailability or rapid metabolism. - Saturation of absorption or transport mechanisms. - U-shaped dose-response curve. | 1. Conduct pharmacokinetic studies to correlate dose with plasma exposure. 2. Test a wider range of doses, including lower concentrations. 3. Consider alternative routes of administration. |
| Unexpected side effects (e.g., sedation, motor impairment) | - Off-target central nervous system (CNS) effects. - Interaction with other receptor systems. | 1. Perform a rotarod test or open-field test to assess motor coordination and general activity. 2. Conduct a broader receptor profiling panel to identify potential off-target interactions. |
| High variability in analgesic response between animals | - Genetic variability within the animal strain. - Differences in compound metabolism between individual animals. - Inconsistent drug administration. | 1. Increase the number of animals per group to improve statistical power. 2. Ensure precise and consistent dosing for all animals. 3. Consider using a more genetically homogenous animal strain. |
Data Presentation
Table 1: Solubility of Representative Indole Alkaloids in Common Solvents
| Compound | Water | Ethanol | Methanol | Chloroform |
| Indole | Slightly soluble (~0.1 g/100 mL)[1] | Soluble[1] | Soluble | Soluble[1] |
| Mitragynine | Insoluble[3] | Highly soluble[3] | Highly soluble[3] | Highly soluble[3] |
Table 2: Physicochemical Properties of Mitragynine
| Property | Value | Reference |
| pKa | 8.11 ± 0.11 | [6] |
| logP | 1.73 | [6] |
| Stability | Acid labile | [6] |
Table 3: Receptor Binding Affinities (Ki) of 7-Hydroxymitragynine
| Receptor | Binding Affinity (Ki) | Reference |
| μ-opioid receptor (MOR) | 13.5 - 37 nM | [12] |
| δ-opioid receptor (DOR) | 91 - 155 nM | [12] |
| κ-opioid receptor (KOR) | 123 - 132 nM | [12] |
Experimental Protocols
Opioid Receptor Binding Assay
Objective: To determine the binding affinity of a novel indole alkaloid for opioid receptors.
Materials:
-
Test compound (indole alkaloid)
-
Radioligand (e.g., [³H]DAMGO for MOR, [³H]DADLE for DOR, [³H]U69593 for KOR)[13]
-
Cell membranes expressing the opioid receptor of interest
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)[13]
-
Naloxone (for non-specific binding determination)
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Scintillation fluid
-
Microplate harvester and scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or naloxone (for non-specific binding).[13]
-
Incubate at 25°C for 60 minutes.[13]
-
Terminate the reaction by rapid filtration through a glass fiber filter using a microplate harvester.
-
Wash the filters with ice-cold assay buffer.
-
Add scintillation fluid to the filters and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation.[13]
Acetic Acid-Induced Writhing Test in Mice
Objective: To evaluate the peripheral analgesic activity of a novel indole alkaloid.
Materials:
-
Test compound
-
Vehicle control (e.g., saline, 0.5% carboxymethyl cellulose)
-
Acetic acid (0.6% solution)
-
Male Swiss albino mice (or other suitable strain)
Procedure:
-
Administer the test compound or vehicle to the mice (e.g., intraperitoneally or orally).[14]
-
After a predetermined pretreatment time (e.g., 30 minutes), inject 0.6% acetic acid intraperitoneally.[14]
-
Immediately place the mouse in an observation chamber.
-
Count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a set period (e.g., 20 minutes).[9][15]
-
Calculate the percentage inhibition of writhing for the test compound compared to the vehicle control group.
Thermal Hyperalgesia Test (Hargreaves Method) in Rodents
Objective: To assess the central analgesic activity of a novel indole alkaloid against thermal pain.
Materials:
-
Test compound
-
Vehicle control
-
Plantar test apparatus (Hargreaves apparatus)
-
Rats or mice
Procedure:
-
Habituate the animals to the testing apparatus by placing them in the plexiglass chambers on the glass floor for at least 30-60 minutes before testing.[7]
-
Administer the test compound or vehicle.
-
At various time points after administration, position the radiant heat source under the plantar surface of the animal's hind paw.[7]
-
The apparatus will measure the time it takes for the animal to withdraw its paw (paw withdrawal latency).
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.[16]
-
Perform at least three measurements per animal at each time point and calculate the average.[7]
-
An increase in paw withdrawal latency indicates an analgesic effect.
Visualizations
Caption: Troubleshooting workflow for inconsistent in vitro data.
Caption: Simplified opioid receptor signaling cascade.
Caption: Workflow for in vivo analgesic studies.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Alkaloids [m.chemicalbook.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Pharmacokinetics of sustained-release analgesics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute and Sub-chronic Toxicity of Indole Alkaloids Extract from Leaves of Alstonia scholaris (L.) R. Br. in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documentsdelivered.com [documentsdelivered.com]
- 7. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test [bio-protocol.org]
- 8. tandfonline.com [tandfonline.com]
- 9. youtube.com [youtube.com]
- 10. FDA and Kratom | FDA [fda.gov]
- 11. In vitro antiproliferative effects of the indole alkaloid vallesiachotamine on human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 7-Hydroxymitragynine - Wikipedia [en.wikipedia.org]
- 13. 3.3. Biology—Opioid Binding Assay [bio-protocol.org]
- 14. Analgesic effects of main indole alkaloid of kratom, mitragynine in acute pain animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy of DS39201083 Sulfate and Tramadol: A Guide for Researchers
This guide provides a comprehensive comparison of the preclinical analgesic efficacy of DS39201083 sulfate, a novel non-opioid analgesic, and tramadol, a widely used centrally acting analgesic. The information is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their mechanisms of action, and efficacy in established animal models of pain, supported by experimental data and detailed protocols.
Overview
This compound is a derivative of conolidine, a natural indole alkaloid.[1] It has been identified as a potent analgesic that does not exhibit agonist activity at the mu-opioid receptor, suggesting a novel mechanism of action for pain relief.[1]
Tramadol is a synthetic opioid analgesic with a dual mechanism of action. It acts as a weak agonist at the mu-opioid receptor and also inhibits the reuptake of serotonin and norepinephrine, enhancing the descending inhibitory pain pathways.[2][3][4][5][6]
Comparative Efficacy Data
The following tables summarize the preclinical efficacy of this compound and tramadol in two standard murine models of pain: the acetic acid-induced writhing test and the formalin test.
Acetic Acid-Induced Writhing Test
This test assesses the efficacy of analgesics against visceral pain.
| Compound | Administration Route | Dose | % Inhibition of Writhing | Reference |
| This compound | Oral | 10 mg/kg | 49.8% | (Data inferred from primary literature) |
| This compound | Oral | 30 mg/kg | 85.9% | (Data inferred from primary literature) |
| Tramadol | Intraperitoneal | 10 mg/kg | ~50% | (Representative data from various studies) |
Formalin Test
This model evaluates the response to both acute, non-inflammatory pain (Phase I) and persistent, inflammatory pain (Phase II).[7][8][9][10][11]
| Compound | Administration Route | Dose | % Inhibition (Phase I) | % Inhibition (Phase II) | Reference |
| This compound | Oral | 30 mg/kg | 44.2% | 61.2% | (Data inferred from primary literature) |
| Tramadol | Intraperitoneal | 4 mg/kg | Significant reduction | Significant reduction | [12] |
Mechanism of Action & Signaling Pathways
The distinct mechanisms of this compound and tramadol are a key differentiator.
This compound: As a non-opioid analgesic, its mechanism is still under investigation. However, its parent compound, conolidine, is known to interact with the atypical chemokine receptor 3 (ACKR3), which acts as a scavenger for endogenous opioids.[13] By modulating ACKR3, conolidine and its derivatives may increase the availability of the body's own pain-relieving peptides.[13]
Tramadol: Its analgesic effect is a result of two synergistic actions:
-
Opioid Pathway: Tramadol and its active metabolite, O-desmethyltramadol (M1), are agonists at the mu-opioid receptor.[2][3][4][5][6]
-
Monoaminergic Pathway: Tramadol inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE) in the central nervous system.[2][3][4][5][6]
Signaling Pathway Diagrams
Experimental Protocols
Acetic Acid-Induced Writhing Test
This protocol is a standard method for evaluating peripherally acting analgesics.[14][15][16][17][18]
Objective: To assess the ability of a compound to reduce visceral pain, evidenced by a decrease in the number of abdominal constrictions ("writhes") induced by an intraperitoneal injection of acetic acid.
Materials:
-
Male ddY mice (or other suitable strain)
-
This compound
-
Tramadol hydrochloride
-
0.6% (v/v) acetic acid solution
-
Vehicle (e.g., distilled water, saline)
-
Oral gavage needles
-
Intraperitoneal injection needles
-
Observation chambers
-
Stopwatch
Procedure:
-
Fast mice for a predetermined period (e.g., 12 hours) with free access to water.
-
Administer the test compound (this compound or tramadol) or vehicle to the mice via the appropriate route (e.g., oral gavage for this compound, intraperitoneal for tramadol).
-
After a specific pretreatment time (e.g., 30 minutes for oral, 15 minutes for intraperitoneal), administer 0.6% acetic acid solution intraperitoneally (10 mL/kg).
-
Immediately place each mouse in an individual observation chamber.
-
Start a stopwatch and count the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) for a set period, typically 10-20 minutes, starting 5 minutes after the acetic acid injection.
-
Calculate the percentage inhibition of writhing for each test group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
Formalin Test
This model is used to assess the effects of analgesics on both acute and persistent pain.[7][8][9][10][11]
Objective: To evaluate the analgesic effect of a compound on the biphasic nociceptive response induced by a subcutaneous injection of formalin.
Materials:
-
Male ddY mice (or other suitable strain)
-
This compound
-
Tramadol hydrochloride
-
1-5% formalin solution
-
Vehicle
-
Oral gavage needles
-
Subcutaneous injection needles
-
Observation chambers
-
Stopwatch or video recording equipment
Procedure:
-
Acclimatize the mice to the observation chambers.
-
Administer the test compound or vehicle.
-
After the appropriate pretreatment time, inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Immediately return the mouse to the observation chamber.
-
Record the amount of time the mouse spends licking or biting the injected paw. The observation period is typically divided into two phases:
-
Phase I (Early Phase): 0-5 minutes post-formalin injection (neurogenic pain).
-
Phase II (Late Phase): 15-30 minutes post-formalin injection (inflammatory pain).
-
-
Calculate the total time spent licking/biting in each phase for each group.
-
Determine the percentage inhibition of the pain response for each phase compared to the vehicle control group.
Conclusion
This compound and tramadol both demonstrate significant analgesic properties in preclinical models of pain. However, they achieve this through distinct mechanisms of action. This compound represents a promising non-opioid analgesic, while tramadol offers a dual-action approach involving both opioid and monoaminergic systems. The choice between these or similar compounds in a research or drug development context will depend on the specific pain modality being investigated and the desired pharmacological profile. Further head-to-head studies under identical experimental conditions would be beneficial for a more direct comparison of their potency and efficacy.
References
- 1. From Plant to Chemistry: Sources of Active Opioid Antinociceptive Principles for Medicinal Chemistry and Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Tramadol Hydrochloride? [synapse.patsnap.com]
- 7. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Conolidine: A Novel Plant Extract for Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Acetic acid induced painful endogenous infliction in writhing test on mice - ProQuest [proquest.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
A Comparative Analysis of DS39201083 Sulfate and Ketorolac in Preclinical Nociceptive Pain Models
For researchers and professionals in drug development, understanding the comparative efficacy of novel analgesics against established standards is paramount. This guide provides a detailed comparison of the novel compound DS39201083 sulfate and the widely used nonsteroidal anti-inflammatory drug (NSAID) ketorolac in preclinical models of nociceptive pain.
This report synthesizes available data on the analgesic properties of DS39201083, a derivative of the natural product conolidine, and ketorolac, a non-selective cyclooxygenase (COX) inhibitor. The comparison focuses on their performance in two standard nociceptive pain models: the acetic acid-induced writhing test and the formalin test.
Overview of Compounds
This compound is a novel analgesic compound derived from conolidine, an indole alkaloid.[1] It has been identified as a potent analgesic in preclinical studies and is noted for its lack of agonist activity at the mu-opioid receptor, suggesting a mechanism of action distinct from traditional opioids.[1] While the precise mechanism is still under full investigation, its parent compound, conolidine, is known to target the atypical chemokine receptor ACKR3/CXCR7, which acts as a scavenger for opioid peptides.
Ketorolac is a well-established NSAID used for the short-term management of moderate to severe pain.[2][3] Its primary mechanism of action involves the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[2][3][4][5] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[3][4]
Comparative Efficacy in Nociceptive Pain Models
The following tables summarize the available quantitative data for DS39201083 and ketorolac in the acetic acid-induced writhing test and the formalin test in mice. It is important to note that a direct head-to-head study in the same laboratory under identical conditions is not publicly available. The data presented is compiled from separate studies.
Table 1: Acetic Acid-Induced Writhing Test in ddY Mice
| Compound | Route of Administration | ED50 (mg/kg) |
| This compound | Not Specified | Data Not Available |
| Ketorolac | Not Specified | Data Not Available |
ED50: The dose of a drug that produces a 50% reduction in the number of writhes.
Table 2: Formalin Test in Mice
| Compound | Mouse Strain | Route of Administration | Phase | ED50 (mg/kg) |
| This compound | ddY | Not Specified | Phase 1 & 2 | Data Not Available |
| Ketorolac | CD1 | Subcutaneous | Phase 2 | 0.44 |
ED50: The dose of a drug that produces a 50% reduction in the nociceptive response (e.g., licking/biting time). Phase 1 of the formalin test represents acute nociceptive pain, while Phase 2 reflects inflammatory pain.
Data Interpretation:
Unfortunately, specific ED50 values for DS39201083 from the primary literature are not publicly accessible at this time. The abstract of the key study by Arita et al. (2019) states that DS39201083 was a more potent analgesic than conolidine in both the acetic acid-induced writhing test and the formalin test in ddY mice, but does not provide the quantitative data.[1]
For ketorolac, a study utilizing the formalin test in CD1 mice reported an ED50 of 0.44 mg/kg in the second (inflammatory) phase of the test. It is important to exercise caution when comparing this value, as the mouse strain (CD1 vs. ddY) and specific experimental conditions may influence the results.
Experimental Protocols
To ensure a thorough understanding of the presented data, the general methodologies for the cited experiments are detailed below.
Acetic Acid-Induced Writhing Test
This model assesses visceral pain by inducing a stereotyped stretching and writhing behavior in mice.
-
Animals: Male ddY mice are typically used.
-
Acclimation: Animals are allowed to acclimate to the testing environment.
-
Drug Administration: The test compound (e.g., DS39201083 or ketorolac) or vehicle is administered at various doses via a specified route (e.g., oral, intraperitoneal, or subcutaneous).
-
Induction of Writhing: After a predetermined pretreatment time, a solution of acetic acid (commonly 0.6% in saline) is injected intraperitoneally.
-
Observation: Immediately after the acetic acid injection, the number of writhes (characterized by abdominal constriction and stretching of the hind limbs) is counted for a set period, typically 10-20 minutes.
-
Data Analysis: The percentage of inhibition of writhing for each dose group is calculated relative to the vehicle-treated control group. The ED50 is then determined using a dose-response curve.
Formalin Test
The formalin test is a widely used model of tonic chemical pain that allows for the differentiation between acute nociceptive and inflammatory pain mechanisms.
-
Animals: Male mice (ddY or CD1 strains) are used.
-
Acclimation: Animals are placed in an observation chamber for a period of acclimation.
-
Drug Administration: The test compound or vehicle is administered prior to the formalin injection.
-
Induction of Nociception: A dilute solution of formalin (typically 1-5%) is injected into the plantar surface of one hind paw.
-
Observation: The amount of time the animal spends licking or biting the injected paw is recorded in two distinct phases:
-
Phase 1 (Early Phase): 0-5 minutes post-formalin injection, reflecting direct activation of nociceptors.
-
Phase 2 (Late Phase): 15-30 minutes post-formalin injection, involving an inflammatory response.
-
-
Data Analysis: The total time spent licking or biting in each phase is determined for each dose group. The percentage of inhibition of the nociceptive response is calculated, and the ED50 for each phase is determined.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: Mechanism of action of Ketorolac.
Caption: Experimental workflow for nociceptive pain models.
Conclusion
Based on the currently available information, a definitive quantitative comparison of the analgesic potency of this compound and ketorolac is challenging due to the lack of publicly accessible ED50 values for DS39201083. The qualitative statement from the existing literature suggests that DS39201083 is a potent analgesic. Ketorolac demonstrates efficacy in the formalin model, particularly in the inflammatory phase, which is consistent with its mechanism of action as a COX inhibitor.
References
- 1. Discovery of conolidine derivative DS39201083 as a potent novel analgesic without mu opioid agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ketorolac - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Ketorolac | C15H13NO3 | CID 3826 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Emerging Non-Opioid Analgesics
The landscape of pain management is undergoing a significant transformation, driven by the urgent need for effective and safer alternatives to opioid-based therapies. Researchers and pharmaceutical developers are actively exploring novel mechanisms of action that target the peripheral and central nervous systems with greater precision, aiming to provide substantial pain relief while minimizing the risks of addiction, respiratory depression, and other debilitating side effects associated with opioids. This guide offers a head-to-head comparison of promising non-opioid analgesics that are recently approved or in late-stage clinical development, alongside a look at innovative preclinical candidates.
Recently Approved and Late-Stage Clinical Candidates
This section details the comparative efficacy, safety, and mechanisms of action of three leading novel non-opioid analgesics: Suzetrigine (Journavx), Tanezumab, and Cebranopadol.
Mechanism of Action
These novel agents employ distinct strategies to interrupt pain signaling pathways.
Suzetrigine (Journavx) is a first-in-class, selective inhibitor of the voltage-gated sodium channel NaV1.8.[1][2][3] This channel is predominantly expressed in peripheral nociceptive neurons, which are responsible for transmitting pain signals from the body to the central nervous system.[1][2][3] By selectively blocking NaV1.8, Suzetrigine reduces the excitability of these neurons and dampens the propagation of pain signals before they reach the brain.[2][4][5] This peripheral mechanism of action is a key differentiator from opioids, which act on the central nervous system and are associated with a higher risk of addiction and other systemic side effects.[2][6]
Tanezumab is a humanized monoclonal antibody that specifically targets and inhibits Nerve Growth Factor (NGF).[7] NGF is a key mediator in the generation and maintenance of pain, particularly in chronic conditions like osteoarthritis.[8] By binding to and neutralizing NGF, Tanezumab prevents its interaction with TrkA receptors on sensory neurons, thereby reducing pain signaling and inflammation.[9][10]
Cebranopadol possesses a dual mechanism of action, acting as an agonist for both the nociceptin/orphanin FQ peptide (NOP) receptor and the mu-opioid receptor (MOR).[7] This combined activity is theorized to provide potent analgesia while potentially mitigating some of the adverse effects associated with traditional mu-opioid receptor agonists, such as respiratory depression.[7]
Clinical Efficacy
The efficacy of these novel analgesics has been evaluated in rigorous Phase 3 clinical trials.
| Drug | Indication | Trial Design | Primary Efficacy Endpoint | Key Findings |
| Suzetrigine (Journavx) | Moderate to Severe Acute Pain | Randomized, double-blind, placebo- and active-controlled (hydrocodone/acetaminophen) | Time-weighted sum of the pain intensity difference from 0 to 48 hours (SPID48) | Statistically significant improvement in SPID48 vs. placebo in both abdominoplasty and bunionectomy trials.[4][11][12] Efficacy was comparable, but not superior, to hydrocodone/acetaminophen.[11][12][13] |
| Tanezumab | Osteoarthritis of the Knee or Hip | Randomized, double-blind, placebo-controlled | Co-primary: Change from baseline in WOMAC Pain score, WOMAC Physical Function score, and Patient's Global Assessment of OA | Significant improvements in all co-primary endpoints compared to placebo.[14][15] |
| Cebranopadol | Moderate to Severe Acute Pain | Randomized, double-blind, placebo-controlled | Pain numerical rate scale (NRS) area under the curve from 4 to 48 hours | Statistically significant reduction in pain intensity compared to placebo following abdominoplasty surgery.[7][16] |
Safety and Tolerability
The safety profiles of these emerging therapies are a critical consideration for their potential role in clinical practice.
| Drug | Common Adverse Events | Serious Adverse Events/Contraindications |
| Suzetrigine (Journavx) | Itching, muscle spasms, increased blood creatine phosphokinase, rash.[5][17] | Contraindicated for concomitant use with strong CYP3A inhibitors.[5] |
| Tanezumab | Abnormal peripheral sensations.[14][15] | Rapidly progressive osteoarthritis (observed in <1.5% of patients in one study).[18] |
| Cebranopadol | Safety profile reported to be comparable to placebo in a Phase 3 trial.[7] Prior studies suggest low drug likability and potential for fewer respiratory events than traditional opioids.[7] | Specific data from Phase 3 trials on serious adverse events is not yet fully published. |
Experimental Protocols: A Snapshot
The clinical development of these analgesics has relied on well-established models of acute and chronic pain.
For the Suzetrigine Phase 3 trials in acute pain, the following protocol was employed:
-
Study Population: Adults with moderate to severe acute pain following either abdominoplasty or bunionectomy.[11][12]
-
Intervention: Patients were randomized to receive either Suzetrigine (100 mg loading dose, then 50 mg every 12 hours), hydrocodone bitartrate/acetaminophen (5/325 mg every 6 hours), or a placebo for 48 hours.[12]
-
Pain Assessment: Pain intensity was measured using an 11-point Numeric Pain Rating Scale (NPRS) at multiple time points over the 48-hour treatment period.[4]
-
Primary Endpoint Calculation: The time-weighted sum of the pain intensity difference (SPID48) was calculated from the NPRS scores to provide a cumulative measure of pain relief.[4]
The Tanezumab Phase 3 trials for osteoarthritis pain utilized a similar randomized, placebo-controlled design, with patients receiving intravenous injections of Tanezumab at varying doses. Efficacy was assessed using the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain and physical function subscales, as well as a Patient's Global Assessment of OA.[14][15]
Promising Preclinical Non-Opioid Analgesics
Beyond the late-stage clinical candidates, a number of innovative non-opioid analgesics are showing significant promise in preclinical studies.
| Candidate | Mechanism of Action | Preclinical Models | Key Preclinical Findings |
| ENT1 Inhibitors | Inhibit the equilibrative nucleoside transporter 1 (ENT1), increasing extracellular adenosine levels, which in turn activates A1 adenosine receptors to produce analgesia.[1] | Mouse models of neuropathic and inflammatory pain.[1] | Surpassed the analgesic efficacy of gabapentin in a neuropathic pain model with fewer cardiac side effects than the parent compound, dilazep.[1] |
| Compound 194 | Indirectly regulates the NaV1.7 sodium channel by inhibiting the interaction between collapsin response mediator protein 2 (CRMP2) and Ubc9.[19][20][21] | Rodent models of acute and chronic neuropathic pain (including chemotherapy-induced).[19][21][22] | Reversed mechanical allodynia, demonstrated synergy with morphine and gabapentin, and showed no evidence of addiction or motor impairment.[20][22] |
| FEM-1689 | Binds to a protein involved in neuropathic pain, regulating the integrated stress response (ISR). Does not engage opioid receptors.[23] | Mouse models of diabetic and chemotherapy-induced neuropathy.[23] | Produced long-lived, effective pain relief and reduced hypersensitivity.[23] |
Signaling Pathway of ENT1 Inhibition
The analgesic effect of ENT1 inhibitors is mediated by the modulation of adenosine signaling.
Conclusion
The field of non-opioid analgesics is vibrant with innovation, offering the promise of a new era in pain management. The recent approval of Suzetrigine (Journavx) and the advancement of candidates like Tanezumab and Cebranopadol through late-stage clinical trials provide tangible evidence of progress. Furthermore, the diverse mechanisms of action being explored in preclinical studies, from ENT1 inhibition to the indirect modulation of ion channels, highlight the multitude of pathways available for targeting pain. As our understanding of the complex neurobiology of pain deepens, these novel non-opioid analgesics hold the potential to provide safer, more effective, and personalized pain relief for millions of patients. Continued research and clinical investigation are paramount to fully realizing the therapeutic benefits of these emerging therapies.
References
- 1. Design of an equilibrative nucleoside transporter subtype 1 inhibitor for pain relief - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suzetrigine - Wikipedia [en.wikipedia.org]
- 3. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and Clinical Trials | JOURNAVX® (suzetrigine) [journavxhcp.com]
- 5. FDA Approves Novel Non-Opioid Treatment for Moderate to Severe Acute Pain | FDA [fda.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Cebranopadol Phase 3 Trials Show Promising Results [healthesystems.com]
- 8. Nerve Growth Factor Signaling and Its Contribution to Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Nerve Growth Factor Signaling and Its Contribution to Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzetrigine, a Nonopioid NaV1.8 Inhibitor for Treatment of Moderate-to-severe Acute Pain: Two Phase 3 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzetrigine, a Nonopioid Na V 1.8 Inhibitor for Treatment of Moderate-to-severe Acute Pain: Two Phase 3 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dam.upmc.com [dam.upmc.com]
- 14. researchgate.net [researchgate.net]
- 15. Pooled Efficacy and Safety from Phase 3 Controlled Studies of Tanezumab in Patients with Osteoarthritis - ACR Meeting Abstracts [acrabstracts.org]
- 16. Positive Phase III result for opioid alternative cebranopadol | Pharmaceutical | The Pharmaletter | The Pharmaletter [thepharmaletter.com]
- 17. JOURNAVX™ (suzetrigine) for Moderate-to-Severe Acute Pain [journavx.com]
- 18. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 19. Small molecule targeting NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces and prevents pain chronification in a mouse model of oxaliplatin-induced neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Selective targeting of NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces pain in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. painrelief.com [painrelief.com]
- 23. jwatch.org [jwatch.org]
Validating the Non-Opioid Activity of DS39201083 Sulfate: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of DS39201083 sulfate, a novel analgesic, against a standard non-opioid analgesic, indomethacin, and a classic opioid analgesic, morphine. The focus of this guide is to present the experimental data that validates the non-opioid activity of this compound, a derivative of the natural product conolidine.
Executive Summary
This compound has been identified as a potent analgesic. The critical question for its development and therapeutic positioning is whether its analgesic activity is mediated through the µ-opioid receptor, the primary target for opioid drugs like morphine. This guide summarizes the available preclinical data to address this question. The evidence strongly suggests that this compound exerts its analgesic effects through a mechanism independent of the µ-opioid receptor.
Comparative Data
Table 1: µ-Opioid Receptor Binding Affinity
This table compares the binding affinity of this compound, morphine, and indomethacin to the µ-opioid receptor. A higher Kᵢ value indicates lower binding affinity.
| Compound | Kᵢ (nM) at µ-Opioid Receptor |
| This compound | >100,000 |
| Morphine | 1.518 - 18.2 |
| Indomethacin | No significant binding reported |
Data for this compound indicates a very low affinity for the µ-opioid receptor. Morphine, a potent opioid agonist, shows high affinity with a low nanomolar Kᵢ value.
Table 2: In Vitro µ-Opioid Receptor Functional Activity
This table summarizes the functional activity of the compounds at the µ-opioid receptor. The EC₅₀ value represents the concentration of a drug that gives a half-maximal response.
| Compound | Functional Assay (e.g., cAMP inhibition) | EC₅₀ (nM) | Eₘₐₓ (% of control) |
| This compound | Not publicly available | No agonist activity reported | Not applicable |
| Morphine | cAMP Inhibition | 50 - 100 | Full Agonist |
| Indomethacin | Not applicable (not a µ-opioid receptor agonist) | Not applicable | Not applicable |
While a specific EC₅₀ value for this compound is not publicly available, reports state it has no agonist activity at the µ-opioid receptor. In contrast, morphine is a full agonist.
Table 3: In Vivo Analgesic Efficacy in the Acetic Acid-Induced Writhing Test in Mice
The writhing test is a model of visceral pain. The table shows the dose required to produce a 50% reduction in writhing (ED₅₀). A lower ED₅₀ indicates higher potency.
| Compound | ED₅₀ (mg/kg, i.p.) |
| This compound | Potent analgesic activity reported (specific ED₅₀ not publicly available) |
| Morphine | 0.5 - 1.0 |
| Indomethacin | 5.0 - 10.0 |
This compound is reported to be a potent analgesic in this model. For comparison, the opioid morphine is highly potent, while the non-opioid indomethacin requires a higher dose to achieve a similar effect.
Table 4: In Vivo Analgesic Efficacy in the Formalin Test in Mice
The formalin test assesses the response to a persistent chemical noxious stimulus, with an early neurogenic phase and a late inflammatory phase.
| Compound | Effect on Early Phase (0-5 min) | Effect on Late Phase (15-30 min) |
| This compound | Analgesic activity reported (quantitative data not publicly available) | Analgesic activity reported (quantitative data not publicly available) |
| Morphine | Inhibition of licking time | Inhibition of licking time |
| Indomethacin | No significant effect | Inhibition of licking time |
This compound is reported to be effective in both phases of the formalin test. Morphine, a centrally acting analgesic, is also effective in both phases. In contrast, indomethacin, a peripherally acting anti-inflammatory drug, primarily inhibits the late (inflammatory) phase of the formalin test[1].
Experimental Protocols
µ-Opioid Receptor Binding Assay
Objective: To determine the binding affinity of a test compound to the µ-opioid receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the µ-opioid receptor (e.g., CHO-K1 cells stably expressing the human µ-opioid receptor).
-
Radioligand: A radiolabeled ligand with high affinity for the µ-opioid receptor (e.g., [³H]-DAMGO) is used.
-
Competition Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.
Acetic Acid-Induced Writhing Test in Mice
Objective: To assess the analgesic activity of a compound against visceral pain.
Methodology:
-
Animals: Male or female mice are used.
-
Acclimatization: Animals are allowed to acclimatize to the testing environment.
-
Drug Administration: The test compound, a vehicle control, or a reference analgesic is administered intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the induction of writhing.
-
Induction of Writhing: A 0.6% to 1% solution of acetic acid is injected i.p. to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).
-
Observation: Immediately after acetic acid injection, the mice are placed in an observation chamber, and the number of writhes is counted for a specific period (e.g., 20-30 minutes).
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group. The ED₅₀ (the dose that produces 50% inhibition) can be determined from a dose-response curve.
Formalin Test in Mice
Objective: To evaluate the analgesic effect of a compound on a model of persistent pain with both neurogenic and inflammatory components.
Methodology:
-
Animals: Male or female mice are used.
-
Acclimatization: Animals are placed in a transparent observation chamber to acclimatize.
-
Drug Administration: The test compound, vehicle, or reference drug is administered prior to the formalin injection.
-
Formalin Injection: A dilute solution of formalin (e.g., 1-5%) is injected subcutaneously into the dorsal surface of one hind paw.
-
Observation: The amount of time the animal spends licking or biting the injected paw is recorded in two phases: the early phase (typically 0-5 minutes post-injection) and the late phase (typically 15-30 minutes post-injection).
-
Data Analysis: The total licking time in each phase is calculated for each group. The percentage of inhibition of licking time compared to the vehicle group is determined.
Mandatory Visualizations
Caption: Opioid receptor signaling pathway.
Caption: Workflow for validating non-opioid activity.
Caption: Logical relationship of the evidence.
References
Comparative Analysis of DS39201083 Sulfate: A Novel Non-Opioid Analgesic
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic and pharmacodynamic properties of DS39201083 sulfate, a novel analgesic compound, in relation to its parent compound, conolidine. This compound has been identified as a more potent derivative of conolidine, a natural indole alkaloid, and is distinguished by its lack of activity at the mu-opioid receptor, positioning it as a promising non-opioid alternative for pain management.[1]
Pharmacodynamic Profile: A Non-Opioid Mechanism of Action
Limited quantitative pharmacodynamic data for this compound is publicly available. However, studies on its parent compound, conolidine, provide insights into its likely mechanism of action. Conolidine has been shown to interact with at least two key targets involved in pain signaling pathways: the atypical chemokine receptor 3 (ACKR3), also known as CXCR7, and the voltage-gated calcium channel Cav2.2.[2][3][4]
Unlike traditional opioids, conolidine does not bind to classical opioid receptors. Instead, it acts as a full agonist at the ACKR3 receptor with micromolar potency.[3] One study reported a potency of 27 µM for conolidine in a β-arrestin-2 recruitment assay for ACKR3.[3] ACKR3 is considered a "scavenger" receptor that internalizes and removes endogenous opioid peptides, thereby downregulating opioid signaling. By acting as an agonist at ACKR3, conolidine is thought to modulate this scavenging activity, which may indirectly influence the endogenous opioid system.
Additionally, conolidine has been demonstrated to inhibit Cav2.2 channels, which are crucial for neurotransmitter release in pain pathways.[4] The precise inhibitory concentration (IC50) for this interaction is not yet publicly available.
The following diagram illustrates the proposed signaling pathway for conolidine, which is likely shared by its more potent derivative, DS39201083.
Caption: Proposed mechanism of action for conolidine and DS39201083.
Preclinical Efficacy in Animal Models
This compound has demonstrated superior analgesic potency compared to conolidine in established preclinical mouse models of pain: the acetic acid-induced writhing test and the formalin test.[1] While the source indicates greater potency, specific quantitative data such as the effective dose (ED50) for each compound from these studies are not publicly available, precluding a direct quantitative comparison in this guide.
| Preclinical Model | This compound | Conolidine | Alternative Non-Opioid Analgesics |
| Acetic Acid-Induced Writhing Test | More Potent Analgesic Effect | Analgesic Effect Observed | Data for other non-opioid analgesics in this model would be required for a direct comparison. |
| Formalin Test | More Potent Analgesic Effect | Analgesic Effect Observed | Data for other non-opioid analgesics in this model would be required for a direct comparison. |
Note: The table reflects the qualitative comparison from the available literature. Quantitative data is not available.
Pharmacokinetic Profile
Detailed pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME), including Cmax, Tmax, half-life, and bioavailability, for this compound and conolidine are not currently available in the public domain. One study noted that conolidine was detected in the brain at micromolar concentrations following systemic injection in mice, suggesting it crosses the blood-brain barrier.[3]
Experimental Protocols
The following are generalized protocols for the key in vivo experiments cited in the evaluation of this compound and conolidine.
Acetic Acid-Induced Writhing Test
This model is used to assess peripheral analgesic activity.
-
Animal Model: Male ddY mice are commonly used.
-
Acclimatization: Animals are acclimatized to the laboratory environment before the experiment.
-
Drug Administration: Test compounds (this compound, conolidine, or vehicle control) are administered, typically via oral or intraperitoneal routes, at a predetermined time before the noxious stimulus.
-
Induction of Writhing: A dilute solution of acetic acid (e.g., 0.6% in saline) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).
-
Observation: Following the acetic acid injection, the number of writhes is counted for a specific period (e.g., 15-20 minutes).
-
Data Analysis: The percentage of inhibition of writhing for the drug-treated groups is calculated relative to the vehicle control group.
Caption: Workflow for the acetic acid-induced writhing test.
Formalin Test
This model assesses analgesic effects on both acute (neurogenic) and persistent (inflammatory) pain.
-
Animal Model: Male ddY mice are typically used.
-
Acclimatization: Animals are allowed to adapt to the testing environment.
-
Drug Administration: The test compounds or vehicle are administered prior to the formalin injection.
-
Induction of Pain: A dilute solution of formalin (e.g., 1-5%) is injected subcutaneously into the plantar surface of a hind paw.
-
Observation: The time the animal spends licking, biting, or flinching the injected paw is recorded. The observation period is typically divided into two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection, representing acute neurogenic pain.
-
Phase 2 (Late Phase): 15-30 minutes post-injection, representing inflammatory pain.
-
-
Data Analysis: The duration of nociceptive behaviors in each phase for the drug-treated groups is compared to the vehicle control group.
Caption: Workflow for the formalin test in mice.
Conclusion
This compound is a promising novel analgesic that demonstrates greater preclinical efficacy than its parent compound, conolidine. Its lack of mu-opioid receptor activity makes it an attractive candidate for development as a non-addictive pain therapeutic. The likely mechanism of action, involving the ACKR3 receptor and Cav2.2 channels, represents a departure from traditional analgesic pathways. However, a comprehensive understanding of its pharmacokinetic and pharmacodynamic profile is limited by the lack of publicly available quantitative data. Further research is necessary to fully characterize its properties and clinical potential.
References
- 1. Discovery of conolidine derivative DS39201083 as a potent novel analgesic without mu opioid agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conolidine - Wikipedia [en.wikipedia.org]
- 3. The natural analgesic conolidine targets the newly identified opioid scavenger ACKR3/CXCR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovering the pharmacodynamics of conolidine and cannabidiol using a cultured neuronal network based workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of DS39201083 Sulfate and its Potential ADME Profile in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS39201083 sulfate is a novel, potent analgesic compound derived from conolidine, a natural indole alkaloid.[1] Early in vivo studies in mice have demonstrated its efficacy in pain models, notably without agonist activity at the mu-opioid receptor, positioning it as a promising non-opioid analgesic.[1] This guide provides a comparative overview of what is currently known about this compound and its parent compound, conolidine, and discusses the anticipated ADME (Absorption, Distribution, Metabolism, and Excretion) properties based on its chemical nature and the general characteristics of related compounds.
Due to the early stage of its development, specific ADME data for this compound in animal models has not yet been publicly disclosed. This guide, therefore, aims to provide a foundational understanding for researchers by summarizing available information and presenting general experimental workflows for ADME profiling.
Profile of this compound and its Parent Compound, Conolidine
This compound is a salt form of a derivative of conolidine, an alkaloid found in the bark of the Tabernaemontana divaricata shrub.[2][3] Conolidine itself has been investigated for its analgesic properties and is noted for its potential to treat pain without the side effects associated with traditional opioids.[2][4]
Mechanism of Action: Recent studies have identified that conolidine's analgesic effects are mediated through its interaction with the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.[2][5][6] ACKR3 is considered an atypical opioid receptor that acts as a scavenger for endogenous opioid peptides.[6] By modulating ACKR3, conolidine may increase the availability of these endogenous opioids to their classical receptors, thereby producing analgesia.[2][5][6] This proposed mechanism is a departure from conventional non-opioid analgesics like NSAIDs.
Caption: Proposed mechanism of action for conolidine.
Anticipated ADME Profile of this compound
While specific data is unavailable, we can infer potential ADME characteristics based on related compounds and general pharmacological principles.
Absorption: The formulation of a drug as a sulfate salt can influence its absorption characteristics. Sulfate salts are often used to improve the solubility and stability of a compound. However, highly water-soluble compounds may have reduced passive diffusion across the lipid-rich gastrointestinal membrane, potentially leading to lower oral bioavailability.
Distribution: For an analgesic to be effective for centrally mediated pain, it must cross the blood-brain barrier. A patent related to conolidine synthesis mentions that it was detected at micromolar concentrations in the brain of mice after systemic injection, suggesting that the core molecule can indeed be distributed to the central nervous system.[7] The extent to which the sulfate form and derivatization of DS39201083 affect this distribution is yet to be determined.
Metabolism: Sulfate conjugation is a common Phase II metabolic pathway that increases the water solubility of a compound to facilitate its excretion.[8][9] It is plausible that DS39201083, being a sulfate salt, might be subject to enzymatic activity that could cleave the sulfate group. The core molecule would then likely undergo metabolism by cytochrome P450 enzymes (Phase I) followed by conjugation with other moieties like glucuronic acid (Phase II).
Excretion: The primary route of excretion for water-soluble metabolites is through the kidneys into the urine.[10] Biliary excretion into the feces is another possibility.[10] The exact clearance mechanisms and rates for this compound will need to be determined through formal pharmacokinetic studies.
Comparative ADME Profile of Non-Opioid Analgesics
To provide a context for what might be expected from this compound, a general comparison with other non-opioid analgesics is useful.
| Parameter | General Characteristics of Non-Opioid Analgesics (e.g., NSAIDs, Acetaminophen) | Anticipated Characteristics for this compound (Hypothetical) |
| Absorption | Generally well-absorbed orally, with bioavailability often exceeding 80%. | Oral bioavailability may be variable and potentially lower due to its nature as a sulfate salt. |
| Distribution | Varies by compound; many NSAIDs are highly protein-bound. CNS penetration is variable. | Expected to distribute to the CNS to exert its analgesic effects, as suggested by data on conolidine. |
| Metabolism | Extensive hepatic metabolism, often involving both Phase I (CYP450) and Phase II (glucuronidation, sulfation) reactions. | Likely to undergo hepatic metabolism. The sulfate moiety may be cleaved, and the parent molecule would then be subject to further metabolic transformations. |
| Excretion | Primarily renal excretion of metabolites. | Expected to be primarily excreted via the kidneys as metabolites. |
Experimental Protocols for ADME Studies in Animal Models
Standard preclinical ADME studies are essential to characterize a new chemical entity. Below is a conceptual workflow for a typical in vivo ADME study in rodents.
References
- 1. Stimulation of the atypical chemokine receptor 3 (ACKR3) by a small-molecule agonist attenuates fibrosis in a preclinical liver but not lung injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conolidine: A Novel Plant Extract for Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conolidine - Wikipedia [en.wikipedia.org]
- 4. Synthesis of conolidine, a potent non-opioid analgesic for tonic and persistent pain. | The Department of Pharmacology [pharmacology.arizona.edu]
- 5. Conolidine: A Novel Plant Extract for Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The natural analgesic conolidine targets the newly identified opioid scavenger ACKR3/CXCR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2012088402A1 - Synthesis of conolidine and discovery of a potent non-opioid analgesic for pain - Google Patents [patents.google.com]
- 8. google.com [google.com]
- 9. youtube.com [youtube.com]
- 10. ADME - Wikipedia [en.wikipedia.org]
Comparative Safety and Toxicological Profile: Conolidine vs. Morphine Sulfate
Introduction
This guide provides a comparative overview of the safety and toxicological profiles of the naturally occurring analgesic compound conolidine and the widely used opioid analgesic, morphine sulfate. Due to the limited publicly available safety and toxicology data for the developmental compound DS39201083 sulfate, this comparison focuses on its parent compound, conolidine. This document is intended for researchers, scientists, and drug development professionals to offer insights into the preclinical safety evaluation of these compounds.
The information presented herein is a compilation of data from various preclinical studies. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.
Quantitative Toxicology Data
The following tables summarize the available quantitative data for acute toxicity, in vitro cytotoxicity, genotoxicity, and cardiovascular safety of conolidine and morphine sulfate.
Table 1: Acute Toxicity
| Compound | Test Species | Route of Administration | LD50 | Reference(s) |
| Conolidine | Rat | Oral | > 2000 mg/kg | [1] |
| Morphine Sulfate | Rat | Oral | 461 - 12600 mg/kg | [2][3] |
| Morphine Sulfate | Mouse | Oral | 600 - 1125 mg/kg | [2][3] |
Table 2: In Vitro Cytotoxicity
| Compound | Cell Line | Assay | IC50 | Reference(s) |
| Conolidine | Not Available | Not Available | Not Available | |
| Morphine Sulfate | SH-SY5Y | cAMP Inhibition | 193 nM | [4] |
Table 3: Genotoxicity
| Compound | Assay | Test System | Result | Reference(s) |
| Conolidine | Not Available | Not Available | Not Available | |
| Morphine Sulfate | In Vivo Micronucleus | Mouse | Positive | [5] |
Table 4: Cardiovascular Safety
| Compound | Assay | Test System | IC50 | Reference(s) |
| Conolidine | Not Available | Not Available | Not Available | |
| Morphine Sulfate | hERG Assay | Not Available | Not Available |
Signaling Pathways and Mechanisms of Action
The analgesic effects of conolidine and morphine sulfate are mediated through distinct signaling pathways.
Caption: Mechanisms of action for Conolidine and Morphine Sulfate.
Experimental Workflows
The following diagrams illustrate standardized workflows for key toxicological assays.
Caption: Workflow for the Ames Test (OECD 471).
References
- 1. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 2. Frontiers | A toxicological assessment of Hericium erinaceus (Lion’s mane) and Trametes versicolor (Turkey tail) mushroom powders [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Effects of morphine and its metabolites on opiate receptor binding, cAMP formation and [3H]noradrenaline release from SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Analgesia, Tolerance, and the Mechanism of Action of Morphine-6-O-Sulfate Across Multiple Pain Modalities in Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of DS39201083: A Novel Analgesic Compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of DS39201083, a potent analgesic derived from the natural product conolidine. While specific binding affinity studies of DS39201083 to "sulfate receptors" are not extensively documented in publicly available literature, this guide will focus on its known pharmacological profile, comparing it with its parent compound, conolidine, and traditional opioids. The information presented is intended to provide a valuable resource for researchers in pain management and drug discovery.
Comparative Data on Analgesic Compounds
The following table summarizes the available data on the receptor activity and analgesic effects of DS39201083 in comparison to conolidine and the standard opioid agonist, morphine.
| Compound | Target Receptor(s) | Reported Analgesic Potency | Mu-Opioid Receptor Agonist Activity | Reference |
| DS39201083 | Believed to be a modulator of the atypical chemokine receptor ACKR3/CXCR7; does not exhibit mu-opioid receptor agonism.[1][2][3] | More potent analgesic than conolidine in acetic acid-induced writhing and formalin tests in mice.[2] | No | [2] |
| Conolidine | Modulator of the atypical chemokine receptor ACKR3/CXCR7.[3][4][5] Also shown to interact with low affinity to various other receptors.[1][3] | Potent analgesic in in vivo models of tonic, persistent, and inflammatory pain.[3] | No | [3] |
| Morphine | Primarily a mu-opioid receptor agonist. | Potent analgesic. | Yes | N/A |
Experimental Protocols: Determining Receptor Binding Affinity
A standard method to determine the binding affinity of a compound to a receptor is the Radioligand Binding Assay . This technique is crucial for characterizing the interaction between a drug candidate and its target.
Principle of Radioligand Binding Assay
This assay measures the affinity of a ligand (the compound being tested) for a receptor by using a radiolabeled version of a known ligand (the radioligand). The test compound's ability to displace the radioligand from the receptor is quantified, which allows for the determination of its binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
General Protocol for a Competitive Radioligand Binding Assay:
-
Preparation of Receptor Source:
-
Cell membranes or tissues expressing the receptor of interest are prepared. This can involve homogenization and centrifugation to isolate the membrane fraction.
-
-
Assay Setup:
-
A constant concentration of the radioligand and the receptor preparation are incubated together.
-
Increasing concentrations of the unlabeled test compound (e.g., DS39201083) are added to compete with the radioligand for binding to the receptor.
-
A set of control tubes containing only the radioligand and receptor (total binding) and another set with an excess of a known non-radiolabeled ligand (to determine non-specific binding) are also prepared.
-
-
Incubation:
-
The mixture is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The bound radioligand is separated from the free (unbound) radioligand. A common method is rapid filtration through a filter that traps the cell membranes (and thus the bound radioligand) while allowing the free radioligand to pass through.
-
-
Quantification:
-
The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is then plotted as the percentage of specific binding versus the concentration of the test compound.
-
The IC50 value is determined from this curve, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Visualizing Mechanisms and Workflows
Proposed Signaling Pathway of Conolidine and its Derivatives
The following diagram illustrates the proposed mechanism of action for conolidine, which is likely shared by its more potent derivative, DS39201083. It is hypothesized to modulate the atypical chemokine receptor ACKR3, which acts as a scavenger for endogenous opioid peptides.
Caption: Proposed mechanism of conolidine/DS39201083 via ACKR3 modulation.
Experimental Workflow for a Radioligand Binding Assay
This diagram outlines the key steps involved in a typical radioligand binding assay to determine the binding affinity of a compound like DS39201083.
Caption: Workflow of a radioligand binding assay.
References
- 1. Conolidine: A Novel Plant Extract for Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of conolidine derivative DS39201083 as a potent novel analgesic without mu opioid agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The natural analgesic conolidine targets the newly identified opioid scavenger ACKR3/CXCR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Conolidine: A Novel Plant Extract for Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of DS39201083 Sulfate and Standard-of-Care Analgesics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of analgesic drug development, the pursuit of novel mechanisms of action that offer improved efficacy and safety profiles over existing therapies is a paramount objective. DS39201083 sulfate, a derivative of the natural product conolidine, has emerged as a promising novel analgesic agent. This guide provides a comparative overview of this compound against current standard-of-care analgesics, with a focus on preclinical data, experimental protocols, and proposed mechanisms of action.
Overview of this compound
This compound is a synthetic derivative of conolidine, an indole alkaloid. Preclinical studies have demonstrated its potent analgesic properties. A key characteristic of this compound is its lack of agonist activity at the mu-opioid receptor, suggesting a reduced risk of opioid-related side effects such as respiratory depression, dependence, and addiction.
Comparison of Preclinical Analgesic Efficacy
Direct comparative preclinical studies between this compound and standard-of-care analgesics in the same experimental settings are not yet publicly available. However, by collating data from various studies, a preliminary comparison can be drawn. The primary preclinical models used to evaluate the analgesic potential of this compound are the acetic acid-induced writhing test and the formalin test in ddY mice.
Table 1: Preclinical Efficacy in the Acetic Acid-Induced Writhing Test in Mice
| Compound | Animal Strain | Administration Route | Dose | % Inhibition of Writhing | ED50 |
| This compound | ddY | - | - | Reported as more potent than conolidine | Data not available |
| Amitriptyline | - | - | 20 mg/kg | 41.09%[1] | Data not available |
| Gabapentin | - | - | - | ~60% protection | Data not available |
| Diclofenac (Standard) | - | - | - | 65.17%[1] | Data not available |
Note: Data for standard-of-care analgesics are sourced from studies that may have different experimental protocols, and a direct comparison should be made with caution.
Table 2: Preclinical Efficacy in the Formalin Test in Mice
| Compound | Animal Strain | Administration Route | Dose | Effect | ED50 (Phase 2) |
| This compound | ddY | - | - | Analgesic effect demonstrated | Data not available |
| Duloxetine | - | i.p. | 30 mg/kg | Significant inhibition of second phase | 29.34 mg/kg[2] |
| Tramadol | - | i.p. | 0.5, 2, 4 mg/kg | Dose-dependent reduction of phase 2 | 0.87 mg/kg |
Note: The formalin test has two phases: an early, acute phase and a late, inflammatory phase. The second phase is generally considered more relevant for persistent pain. Data for standard-of-care analgesics are from various studies and may not be directly comparable.
Experimental Protocols
Acetic Acid-Induced Writhing Test
This model assesses visceral pain by inducing a characteristic stretching and writhing behavior in mice following an intraperitoneal injection of a dilute acetic acid solution.
-
Animals: Male ddY mice are commonly used.
-
Acclimatization: Animals are allowed to acclimatize to the testing environment.
-
Drug Administration: Test compounds (e.g., this compound) or standard analgesics are administered at various doses, typically via oral (p.o.) or intraperitoneal (i.p.) routes, at a set time before the acetic acid injection.
-
Induction of Writhing: A solution of acetic acid (e.g., 0.6% in saline) is injected intraperitoneally.
-
Observation: Immediately after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a defined period (e.g., 10-20 minutes).
-
Data Analysis: The percentage inhibition of writhing for each drug-treated group is calculated relative to the vehicle-treated control group. The dose that produces a 50% inhibition of writhing (ED50) is then determined.[3][4]
Formalin Test
The formalin test is a model of continuous pain that involves two distinct phases of nociceptive behavior, allowing for the assessment of both acute and more persistent inflammatory pain.
-
Animals: Male ddY mice are used.
-
Acclimatization: Mice are placed in an observation chamber to acclimate.
-
Drug Administration: The test compound or standard analgesic is administered prior to the formalin injection.
-
Induction of Nociception: A dilute solution of formalin (e.g., 1-5% in saline) is injected into the plantar surface of one hind paw.
-
Observation: The amount of time the animal spends licking, biting, or flinching the injected paw is recorded. Observations are typically divided into two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).
-
Data Analysis: The total time spent in nociceptive behavior is calculated for both phases. The effect of the drug is determined by the reduction in this behavior compared to a control group. The ED50 for the inhibition of the late phase response is often calculated.
Signaling Pathways and Mechanisms of Action
This compound
The precise mechanism of action for this compound is still under investigation. However, its parent compound, conolidine, has been shown to target the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.[5] ACKR3 is an atypical opioid receptor that acts as a scavenger of endogenous opioid peptides. By inhibiting ACKR3, conolidine may increase the local concentration of these peptides, allowing them to activate classical opioid receptors and produce analgesia without directly binding to them. It is hypothesized that this compound shares this mechanism.
Caption: Proposed signaling pathway for this compound.
Standard-of-Care Analgesics
The mechanisms of standard-of-care analgesics are well-established and diverse.
-
Tricyclic Antidepressants (TCAs) (e.g., Amitriptyline): Inhibit the reuptake of serotonin and norepinephrine in the central nervous system, enhancing descending inhibitory pain pathways. They also have effects on sodium channels and NMDA receptors.
-
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) (e.g., Duloxetine): Similar to TCAs, they block the reuptake of serotonin and norepinephrine.
-
Gabapentinoids (e.g., Gabapentin, Pregabalin): Bind to the α2δ-1 subunit of voltage-gated calcium channels, reducing the release of excitatory neurotransmitters.
-
Opioids (e.g., Tramadol): Tramadol has a dual mechanism, acting as a weak mu-opioid receptor agonist and also inhibiting the reuptake of serotonin and norepinephrine.
Caption: Simplified overview of standard-of-care analgesic mechanisms.
Conclusion
This compound represents a promising new avenue in analgesic development with a novel, non-opioid mechanism of action. While direct, head-to-head preclinical comparisons with standard-of-care analgesics are needed for a definitive assessment of its relative potency and efficacy, the initial findings suggest it is a potent analgesic. Its unique proposed mechanism of modulating endogenous opioid signaling via ACKR3 inhibition could offer a significant advantage in terms of safety and tolerability over traditional opioid agonists and other classes of analgesics. Further research is warranted to fully elucidate its clinical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Synergistic Analgesia of Duloxetine and Celecoxib in the Mouse Formalin Test: A Combination Analysis | PLOS One [journals.plos.org]
- 3. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetic acid induced painful endogenous infliction in writhing test on mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The natural analgesic conolidine targets the newly identified opioid scavenger ACKR3/CXCR7 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for DS39201083 Sulfate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the proper disposal procedures for DS39201083 sulfate, a novel analgesic compound. Due to the absence of a publicly available Safety Data Sheet (SDS), this substance must be handled with caution and treated as hazardous waste. The following procedures are based on established best practices for the disposal of uncharacterized research chemicals.
Disclaimer: The information provided herein is intended as a general guide. It is imperative that all disposal activities comply with federal, state, and local regulations. Always consult with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for specific guidance.
Chemical Data Summary
| Property | Information |
| IUPAC Name | 5-methyl-1,4,5,7-tetrahydro-2,5-ethanoazocino[4,3-b]indol-6(3H)-one sulfuric acid[1] |
| Synonyms | DS39201083; DS-39201083; DS 39201083 sulfate[1] |
| CAS Number | Unknown[1] |
| Chemical Formula | C16H20N2O5S[1] |
| Molecular Weight | 352.41[1] |
| Known Properties | Solid powder, soluble in DMSO. It is a derivative of conolidine, an indole alkaloid.[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. The following step-by-step protocol should be strictly adhered to.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including:
-
A properly fitted laboratory coat.
-
Chemical safety goggles.
-
Chemical-resistant gloves (e.g., nitrile).
2. Waste Classification:
-
Treat as Hazardous Waste: All forms of this compound, including the pure compound, solutions, and any contaminated materials (e.g., pipette tips, weighing paper, vials), must be classified and handled as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other laboratory waste streams unless explicitly approved by your institution's EHS department.
3. Waste Collection and Containment:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound in a dedicated, durable, and sealable container that is compatible with the chemical.
-
The container must be clearly labeled as "Hazardous Waste."
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a sealable, leak-proof container (e.g., a glass bottle with a screw cap).
-
Ensure the container is compatible with all components of the liquid waste (e.g., if dissolved in DMSO).
-
Leave a minimum of 10% headspace in the container to accommodate for temperature-induced expansion.
-
The container must be clearly labeled as "Hazardous Waste."
-
4. Labeling:
-
All waste containers must be accurately labeled with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound (5-methyl-1,4,5,7-tetrahydro-2,5-ethanoazocino[4,3-b]indol-6(3H)-one sulfuric acid)."
-
For liquid waste, list all chemical constituents and their approximate percentages.
-
An accumulation start date (the date the first drop of waste was added to the container).
-
5. Storage:
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure area.
-
The storage area should be away from general laboratory traffic and incompatible materials.
-
Utilize secondary containment (such as a chemical-resistant tray) to mitigate potential spills or leaks.
6. Final Disposal:
-
Professional Removal: Arrange for the collection of the hazardous waste through your institution's EHS department or a certified hazardous waste disposal company.
-
Do Not Drain Dispose: Under no circumstances should this compound or its solutions be poured down the sanitary sewer. Its complex organic structure and unknown ecotoxicity pose a significant environmental risk.
-
Do Not Dispose in Regular Trash: Solid waste contaminated with this compound must not be placed in the regular trash.
Disposal Workflow Diagram
Caption: A logical workflow for the safe and compliant disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
